4-Hydroxy-3-iodobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-iodobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAONDNGLTPLRKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449744 | |
| Record name | 3-IODO-4-HYDROXYBENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2296-23-3 | |
| Record name | 3-IODO-4-HYDROXYBENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3-iodobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Hydroxy-3-iodobenzonitrile synthesis from 4-hydroxybenzonitrile
An In-depth Technical Guide to the Synthesis of 4-Hydroxy-3-iodobenzonitrile from 4-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research. The synthesis is achieved through the regioselective electrophilic iodination of 4-hydroxybenzonitrile. This document elucidates the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, discusses methods for purification and characterization, and addresses critical safety considerations. The content is structured to provide both theoretical understanding and practical guidance for laboratory execution, ensuring scientific integrity and reproducibility.
Introduction and Significance
This compound is a halogenated aromatic nitrile of significant interest in medicinal chemistry and drug development. Its structure, featuring a phenol, a nitrile, and an iodine atom on a benzene ring, provides a versatile scaffold for constructing more complex molecules. The iodine atom, in particular, serves as a valuable handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making it a crucial building block for synthesizing targeted therapeutic agents and novel materials. The parent compound, 4-hydroxybenzonitrile (also known as 4-cyanophenol), is a readily available starting material.[1][2] This guide focuses on the direct and regioselective introduction of an iodine atom onto the 3-position of the 4-hydroxybenzonitrile ring.
The Chemical Principle: Electrophilic Aromatic Substitution
The synthesis of this compound from 4-hydroxybenzonitrile is a classic example of an electrophilic aromatic substitution (EAS) reaction. The success of this synthesis hinges on understanding the directing effects of the substituents on the aromatic ring.
Mechanistic Rationale and Regioselectivity
The benzene ring of 4-hydroxybenzonitrile is substituted with two groups possessing opposing electronic effects:
-
Hydroxyl Group (-OH): A powerful activating group and an ortho, para-director. The lone pairs on the oxygen atom can be donated into the ring through resonance, increasing the electron density at the ortho (positions 2 and 6) and para (position 4) carbons. This makes the ring more nucleophilic and thus more reactive towards electrophiles.
-
Cyano Group (-CN): A moderately deactivating group and a meta-director. The nitrile group is electron-withdrawing through both induction and resonance, decreasing the electron density of the ring and making it less reactive.
In this case, the activating, ortho, para-directing hydroxyl group dominates the reaction's regioselectivity. Since the para position is already occupied by the cyano group, the incoming electrophile (the iodonium ion, I⁺) is directed to one of the ortho positions (position 3 or 5, which are equivalent). The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, followed by deprotonation to restore aromaticity.
Choice of Iodinating Agent
Direct iodination with molecular iodine (I₂) is generally a slow and reversible reaction.[3] To achieve an effective transformation, an electrophilic iodine source ("I⁺") is required. Several reagents can accomplish this, but Iodine Monochloride (ICl) is a highly effective and common choice for the iodination of activated aromatic rings like phenols.[4][5] ICl is polarized (δ⁺I-Clδ⁻), making the iodine atom sufficiently electrophilic to attack the electron-rich phenol ring.
Other viable reagent systems include:
-
N-Iodosuccinimide (NIS): A milder and more selective iodinating agent.[5]
-
Iodine with an Oxidizing Agent: Systems like I₂/H₂O₂ or I₂/NaNO₂ can generate the electrophilic iodine species in situ.[3][6]
This guide will focus on the use of Iodine Monochloride due to its reactivity and efficiency in this context.
Diagram 1: Reaction Mechanism
The following diagram illustrates the mechanism of electrophilic iodination of 4-hydroxybenzonitrile.
Caption: Mechanism of electrophilic iodination.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis, workup, and purification of this compound.
Materials and Reagents
Table 1: Reagent Properties
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| 4-Hydroxybenzonitrile | C₇H₅NO | 119.12 | 5.95 g | 50.0 | Starting Material |
| Iodine Monochloride (ICl) | ICl | 162.36 | 8.12 g | 50.0 | Corrosive & Toxic |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | - | Solvent |
| Deionized Water | H₂O | 18.02 | ~500 mL | - | For precipitation/washing |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ~1 g | - | To quench excess iodine |
| Ethanol | C₂H₅OH | 46.07 | As needed | - | Recrystallization solvent |
Experimental Workflow
Diagram 2: Experimental Workflow
Caption: Step-by-step synthesis and purification workflow.
Detailed Procedure
ALL OPERATIONS INVOLVING IODINE MONOCHLORIDE MUST BE PERFORMED IN A CERTIFIED CHEMICAL FUME HOOD.
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzonitrile (5.95 g, 50.0 mmol) in glacial acetic acid (50 mL).
-
Reagent Preparation: In a separate beaker, carefully dissolve iodine monochloride (8.12 g, 50.0 mmol) in glacial acetic acid (50 mL). Note: ICl may be a solid; gentle warming in a water bath may be required to liquefy it for easier handling.[7]
-
Reaction: Slowly add the iodine monochloride solution to the stirring 4-hydroxybenzonitrile solution dropwise over 30 minutes using an addition funnel. The reaction is typically exothermic; maintain the temperature around 20-25°C, using a water bath for cooling if necessary.
-
Reaction Monitoring: After the addition is complete, allow the dark-colored mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup and Isolation: a. Pour the reaction mixture slowly into a beaker containing 400 mL of ice-cold deionized water while stirring vigorously. A precipitate should form immediately. b. Collect the solid product by vacuum filtration using a Büchner funnel. c. Wash the filter cake thoroughly with deionized water (2 x 50 mL) to remove acetic acid. d. To remove any unreacted iodine, wash the cake with a cold, dilute (5%) aqueous solution of sodium thiosulfate until the filtrate is colorless. e. Finally, wash the cake again with deionized water (2 x 50 mL) to remove residual thiosulfate salts.
-
Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass and dry it in a vacuum oven at 50-60°C to a constant weight.
-
Purification: The crude this compound can be further purified by recrystallization from an ethanol/water solvent system to yield a crystalline solid.
Product Characterization
Validation of the synthesized product's identity and purity is essential.
Spectroscopic Analysis
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ, ppm) | ~10.0-11.0 (s, 1H, Ar-OH), ~8.0 (d, 1H, Ar-H), ~7.7 (dd, 1H, Ar-H), ~7.1 (d, 1H, Ar-H) |
| (in DMSO-d₆) | Note: Phenolic proton is exchangeable with D₂O. | |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~160 (C-OH), ~140 (Ar-C), ~135 (Ar-C), ~120 (C-CN), ~118 (-CN), ~115 (Ar-C), ~90 (C-I) |
| Mass Spec (MS) | Molecular Ion Peak (M⁺) | m/z = 245, corresponding to the molecular weight of C₇H₄INO. |
Physical Properties
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: The literature melting point for related compounds suggests a value significantly higher than the starting material. Experimental determination is required for confirmation.
Safety and Handling
Strict adherence to safety protocols is mandatory due to the hazardous nature of the reagents.
Table 3: Key Reagent Safety Information
| Reagent | GHS Pictograms | Hazard Statements | Precautionary Measures |
| Iodine Monochloride | Corrosive, Toxic | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.[8] Reacts with water to produce toxic fumes.[9] | Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7][10] Handle exclusively in a chemical fume hood.[10][11] Keep away from water and combustible materials.[9][11] Have an emergency eyewash and shower readily available.[11] |
| Glacial Acetic Acid | Flammable, Corrosive | H226: Flammable liquid and vapor. H314: Causes severe skin burns and eye damage. | Keep away from heat and ignition sources. Use in a well-ventilated area or fume hood. Wear appropriate PPE. |
| 4-Hydroxybenzonitrile | Harmful, Irritant | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.[2] | Avoid inhalation of dust and contact with skin and eyes. Wear standard PPE. |
First Aid Measures for Iodine Monochloride Exposure[7][10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.[7]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[7][10]
Troubleshooting and Optimization
-
Low Yield: If the yield is poor, ensure the 4-hydroxybenzonitrile is fully dissolved before adding ICl. The ICl reagent quality is also critical; ensure it has been stored properly under an inert atmosphere to prevent decomposition.[10]
-
Formation of Di-iodinated Product: The formation of 4-hydroxy-3,5-diiodobenzonitrile is a potential side reaction if an excess of the iodinating agent is used or if the reaction temperature is too high.[4] Use of a 1:1 molar ratio of reactants is crucial for maximizing the yield of the mono-iodinated product.
-
Purification Issues: If the product is difficult to recrystallize, it may be contaminated with starting material or the di-iodinated byproduct. Column chromatography on silica gel can be an effective alternative purification method.
Conclusion
The synthesis of this compound via electrophilic iodination of 4-hydroxybenzonitrile is a robust and efficient method for producing this valuable chemical intermediate. By understanding the underlying chemical principles, adhering strictly to the detailed experimental and safety protocols, and employing proper characterization techniques, researchers can reliably synthesize this compound for applications in drug discovery and materials science.
References
- 1. Benzonitrile, 4-hydroxy- [webbook.nist.gov]
- 2. 4-Cyanophenol | C7H5NO | CID 13019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 6. tus.elsevierpure.com [tus.elsevierpure.com]
- 7. benchchem.com [benchchem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. IODINE MONOCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. samratpharmachem.com [samratpharmachem.com]
- 11. nj.gov [nj.gov]
Chemical and physical properties of 4-Hydroxy-3-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information on 4-Hydroxy-3-iodobenzonitrile is limited in publicly available scientific literature. The data presented herein, particularly quantitative physical and chemical properties, are primarily based on computational predictions. The experimental protocols and biological context are derived from general chemical principles and data available for structurally related compounds.
Introduction
This compound is a halogenated aromatic nitrile. Its structure, featuring a hydroxyl group, a nitrile group, and an iodine atom on a benzene ring, suggests potential for diverse chemical reactivity and biological activity. Halogenated phenols and benzonitriles are classes of compounds with known applications in pharmaceuticals, agrochemicals, and material science. This guide provides a summary of the available information on this compound, including its predicted physicochemical properties, a plausible synthetic route, and a discussion of the potential biological activities based on related molecules.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄INO | PubChem[1] |
| Molecular Weight | 245.02 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 2296-23-3 | PubChem[1] |
| XLogP3 | 1.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 244.93376 g/mol | PubChem[1] |
| Monoisotopic Mass | 244.93376 g/mol | PubChem[1] |
| Topological Polar Surface Area | 44 Ų | PubChem[1] |
| Heavy Atom Count | 10 | PubChem[1] |
| Complexity | 162 | PubChem[1] |
Note: The properties listed above are computationally predicted and have not been experimentally verified.
Synthesis and Experimental Protocols
A specific, validated experimental protocol for the synthesis of this compound is not described in detail in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the iodination of phenols. A likely precursor for this synthesis is 4-hydroxybenzonitrile.
Proposed Synthesis: Iodination of 4-Hydroxybenzonitrile
The introduction of an iodine atom onto the aromatic ring of 4-hydroxybenzonitrile can be achieved via electrophilic aromatic substitution. The hydroxyl group is an activating group and directs ortho and para to itself. Since the para position is blocked by the nitrile group, iodination is expected to occur at one of the ortho positions.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
General Experimental Protocol for Iodination of a Phenol
This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.
Materials:
-
4-hydroxybenzonitrile
-
Iodinating agent (e.g., Iodine (I₂), N-Iodosuccinimide (NIS))
-
Base (e.g., Sodium bicarbonate, Sodium hydroxide)
-
Solvent (e.g., Dichloromethane, Acetonitrile, Methanol)
-
Deionized water
-
Sodium thiosulfate solution (for quenching)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve 4-hydroxybenzonitrile in a suitable solvent in a round-bottom flask.
-
Addition of Base: Add a base to the solution. The phenoxide formed in situ is more reactive towards electrophilic substitution.
-
Addition of Iodinating Agent: Slowly add the iodinating agent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Extract the product into an organic solvent.
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Caption: General experimental workflow for synthesis and purification.
Potential Biological Activities and Signaling Pathways
There is no specific information available regarding the biological activities or signaling pathway interactions of this compound. However, the biological activities of structurally similar compounds can provide some insights into its potential effects.
Herbicidal Activity
Many halogenated hydroxybenzonitriles are known to possess herbicidal properties. For instance, the closely related compound 4-hydroxy-3,5-diiodobenzonitrile (Ioxynil) is a potent inhibitor of photosynthesis at photosystem II (PSII). It is plausible that this compound could exhibit similar activity.
Caption: General mechanism of herbicidal action for some hydroxybenzonitriles.
Other Potential Activities
Phenolic compounds are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. The presence of an iodine atom can sometimes enhance these activities. Furthermore, radioiodinated benzamide derivatives have been explored as imaging agents for melanoma.[2]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is predicted to have the following hazards[1]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a compound for which there is a significant lack of experimental data in the public domain. Its predicted properties suggest it is a solid at room temperature with moderate lipophilicity. Based on the chemistry of related compounds, a synthetic route via iodination of 4-hydroxybenzonitrile is proposed. The biological activities of this compound are unknown, but analogies to similar structures suggest potential for herbicidal or other pharmacological activities. Further experimental investigation is required to determine the actual properties and potential applications of this compound.
References
An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 4-Hydroxy-3-iodobenzonitrile
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Predicted NMR Spectral Data
The chemical shifts and coupling constants in the NMR spectra of substituted benzene derivatives are influenced by the electronic effects (both inductive and resonance) of the substituents. For 4-Hydroxy-3-iodobenzonitrile, the hydroxyl (-OH), iodo (-I), and nitrile (-CN) groups will dictate the appearance of the aromatic proton and carbon signals.
Based on the analysis of related compounds, the following tables summarize the anticipated 1H and 13C NMR spectral data for this compound.
Table 1: Predicted 1H NMR Spectral Data for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~ 8.0 - 8.2 | d | ~ 2.0 | 1H |
| H-5 | ~ 7.0 - 7.2 | d | ~ 8.5 | 1H |
| H-6 | ~ 7.6 - 7.8 | dd | ~ 8.5, 2.0 | 1H |
| 4-OH | Variable | br s | - | 1H |
Table 2: Predicted 13C NMR Spectral Data for this compound
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-CN) | ~ 105 - 110 |
| C-2 | ~ 140 - 145 |
| C-3 (C-I) | ~ 90 - 95 |
| C-4 (C-OH) | ~ 158 - 162 |
| C-5 | ~ 115 - 120 |
| C-6 | ~ 135 - 140 |
| C≡N | ~ 117 - 120 |
Data from Analogous Compounds
To substantiate the predictions, the following tables present experimental NMR data from compounds with similar substitution patterns.
Table 3: 1H and 13C NMR Spectral Data for 4-Hydroxybenzonitrile [1]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
| 1H | 10.54 (br s, 1H, OH), 7.52 (d, J=8.6, 2H), 6.81 (d, J=8.6, 2H) | In DMSO-d6 |
| 13C | 162.0, 135.4, 120.1, 117.0, 101.6 | In DMSO-d6 |
Table 4: 1H and 13C NMR Spectral Data for 4-Iodobenzonitrile
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
| 1H | 7.54 (d, J=8.6, 2H), 7.43 (d, J=8.6, 2H) | In CDCl3[1] |
| 13C | Not readily available in cited sources. | - |
Table 5: 1H NMR Spectral Data for 4-Hydroxy-3,5-diiodobenzonitrile [2]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
| 1H | A single peak is anticipated for the two equivalent aromatic protons. The chemical shift of the phenolic proton is variable. | - |
Experimental Protocols
The following is a general methodology for the preparation and analysis of a sample of a substituted benzonitrile for NMR spectroscopy.[3]
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample for 1H NMR and 20-50 mg for 13C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl3, DMSO-d6, Acetone-d6). The choice of solvent can affect the chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) may be added. For routine spectra, the residual solvent peak is often used for referencing.
3.2. NMR Data Acquisition
-
Instrumentation: The 1H and 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
1H NMR Parameters:
-
Number of Scans: 16-64 scans are usually sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.
-
Pulse Width: A 30° or 90° pulse may be used.
-
-
13C NMR Parameters:
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of 13C.
-
Proton Decoupling: Broadband proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or TMS.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound with numbering for NMR signal assignment.
Caption: Molecular structure of this compound with atom numbering.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry and Fragmentation of 4-Hydroxy-3-iodobenzonitrile
For Immediate Release
This technical guide provides an in-depth analysis of the mass spectrometry and fragmentation behavior of 4-Hydroxy-3-iodobenzonitrile, a compound of interest to researchers and professionals in drug development and chemical sciences. This document outlines a plausible fragmentation pathway based on the analysis of structurally related compounds, presents the data in a clear tabular format, and details a comprehensive experimental protocol for acquiring a mass spectrum of this and similar small molecules.
Predicted Mass Spectrometry Data
While a publicly available mass spectrum for this compound is not readily accessible, a detailed fragmentation pattern can be reliably predicted by examining the mass spectra of its structural analogs: 4-hydroxybenzonitrile, 3-iodophenol, and 4-iodobenzonitrile. The molecular weight of this compound is 245.02 g/mol . The predicted major ions in the electron ionization (EI) mass spectrum are summarized in the table below.
| m/z (Daltons) | Predicted Fragment Structure | Corresponding Neutral Loss |
| 245 | [C₇H₄INO]⁺• | (Molecular Ion) |
| 118 | [C₇H₄NO]⁺ | I• |
| 91 | [C₆H₅O]⁺ | I•, HCN |
| 90 | [C₆H₄N]⁺ | I•, CO |
| 63 | [C₅H₃]⁺ | I•, CO, HCN |
The Fragmentation Pathway
The fragmentation of this compound under electron ionization is anticipated to proceed through several key steps. The initial event is the formation of the molecular ion (m/z 245). The most facile fragmentation is expected to be the cleavage of the carbon-iodine bond, a common fragmentation pathway for iodinated aromatic compounds, resulting in a radical cation at m/z 118. Subsequent losses of stable neutral molecules such as carbon monoxide (CO) from the phenolic moiety and hydrogen cyanide (HCN) from the nitrile group are expected, leading to the formation of smaller fragment ions.
Experimental Protocols
The following section details a standard experimental protocol for the analysis of this compound using a gas chromatography-mass spectrometer (GC-MS) with an electron ionization (EI) source.
1. Sample Preparation
-
Solvent Selection: Dissolve a small amount (approximately 1 mg/mL) of this compound in a volatile, high-purity solvent such as methanol or acetonitrile.
-
Sample Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.
2. Instrumentation
-
Gas Chromatograph (GC): An Agilent 8890 GC system or equivalent.
-
Mass Spectrometer (MS): An Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.
-
Ion Source: Electron Ionization (EI) source.
-
Mass Analyzer: Quadrupole.
3. GC-MS Parameters
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 20°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
4. Mass Spectrometer Parameters
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Scan Speed: 3 scans/second.
-
Solvent Delay: 3 minutes.
5. Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with spectral libraries (if available) and the predicted fragmentation pattern to confirm the structure.
Potential Pharmacological Effects of 4-Hydroxy-3-iodobenzonitrile as a Transthyretin Stabilizer: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Dated: December 30, 2025
Abstract
Transthyretin (TTR) amyloidosis is a progressive and often fatal disease characterized by the misfolding and aggregation of the TTR protein into amyloid fibrils. A leading therapeutic strategy involves the stabilization of the native TTR tetramer to prevent its dissociation into amyloidogenic monomers. While numerous compounds have been investigated as TTR stabilizers, the potential of 4-Hydroxy-3-iodobenzonitrile in this capacity remains unexplored in publicly available literature. This technical guide presents a scientific rationale for investigating this compound as a novel TTR stabilizer. We outline a comprehensive research framework, including detailed experimental protocols and data presentation formats, to evaluate its potential pharmacological effects. This document serves as a roadmap for researchers and drug development professionals interested in exploring new chemical entities for the treatment of TTR amyloidosis.
Introduction to Transthyretin Amyloidosis and the Rationale for Investigating this compound
Transthyretin (TTR) is a homotetrameric protein responsible for transporting thyroxine and retinol-binding protein in the blood and cerebrospinal fluid.[1][2] In TTR amyloidosis (ATTR), mutations or age-related factors can destabilize the TTR tetramer, leading to its dissociation into monomers. These monomers are prone to misfolding and aggregation, forming insoluble amyloid fibrils that deposit in various tissues, including the heart and peripheral nerves, causing progressive organ dysfunction.[1][3]
The dissociation of the TTR tetramer is the rate-limiting step in amyloidogenesis.[1] Therefore, a key therapeutic approach is to stabilize the native tetrameric structure using small molecules that bind to the thyroxine-binding sites.[3][4] Several TTR stabilizers, such as tafamidis and diflunisal, have shown clinical efficacy in slowing disease progression.[1]
This compound is a small molecule with structural features that suggest a potential for TTR binding. The substituted phenol moiety is a common feature in known TTR stabilizers. The iodine atom can participate in halogen bonding, which can contribute to high-affinity protein-ligand interactions. The nitrile group offers a potential site for further chemical modification to optimize binding and pharmacokinetic properties. To date, no published studies have evaluated the pharmacological effects of this compound as a TTR stabilizer. This guide provides a proposed framework for such an investigation.
The Transthyretin Amyloid Cascade: A Target for Pharmacological Intervention
The pathogenesis of TTR amyloidosis follows a well-defined pathway, beginning with the destabilization and dissociation of the native TTR tetramer. The resulting monomers undergo conformational changes, leading to the formation of soluble oligomers, protofibrils, and ultimately, insoluble amyloid fibrils. This cascade represents a key target for therapeutic intervention.
Proposed Workflow for Pharmacological Evaluation
A systematic approach is necessary to evaluate the potential of this compound as a TTR stabilizer. The following workflow outlines the key stages of investigation, from initial computational assessment to in vitro validation.
Detailed Experimental Protocols
In Silico Molecular Docking
Objective: To predict the binding affinity and mode of interaction of this compound with the thyroxine-binding sites of the TTR tetramer.
Methodology:
-
Protein Preparation: Obtain the crystal structure of human TTR from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry using a suitable force field. Assign partial charges.
-
Docking Simulation: Perform molecular docking using software such as AutoDock Vina or Glide. Define the binding site based on the known location of the thyroxine-binding pockets.
-
Analysis: Analyze the predicted binding poses, docking scores, and key interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) between the ligand and TTR.
Thioflavin T (ThT) Fluorescence Assay for TTR Fibril Inhibition
Objective: To quantify the ability of this compound to inhibit acid-induced TTR amyloid fibril formation in vitro.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human wild-type TTR in a suitable buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a Thioflavin T (ThT) stock solution in assay buffer.
-
Prepare an acidic buffer (e.g., acetate buffer, pH 4.4) to induce fibril formation.
-
-
Assay Procedure:
-
In a 96-well plate, add TTR solution, varying concentrations of this compound (or vehicle control), and the acidic buffer.
-
Incubate the plate at 37°C with continuous shaking to promote fibril formation.
-
At specified time points, add the ThT solution to each well.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 450 nm and 482 nm, respectively.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the test compound.
-
Determine the percentage of inhibition of fibril formation at a specific time point.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of TTR fibril formation.
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the binding interaction between this compound and TTR, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[5][6]
Methodology:
-
Sample Preparation:
-
Dialyze the purified TTR protein and dissolve this compound in the same dialysis buffer to minimize heat of dilution effects.
-
Degas both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the TTR solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the titration syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Predicted Binding Affinity from Molecular Docking
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| This compound | [Insert Value] | [List Residues] |
| Positive Control (e.g., Tafamidis) | [Insert Value] | [List Residues] |
Table 2: Inhibition of TTR Fibril Formation (ThT Assay)
| Compound | IC50 (µM) | Maximum Inhibition (%) |
|---|---|---|
| This compound | [Insert Value] | [Insert Value] |
| Positive Control (e.g., Tafamidis) | [Insert Value] | [Insert Value] |
Table 3: Thermodynamic Parameters of Binding (ITC)
| Compound | Binding Affinity (Kd) (µM) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) |
|---|---|---|---|---|
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control (e.g., Tafamidis) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion
While this compound has not yet been evaluated for its pharmacological effects on transthyretin, its chemical structure presents a compelling case for its investigation as a potential TTR stabilizer. The scientific rationale and detailed experimental framework provided in this technical guide offer a clear path forward for researchers to explore this promising avenue. The successful identification of novel TTR stabilizers is of paramount importance for the development of new and improved therapies for patients suffering from TTR amyloidosis. The systematic evaluation of compounds such as this compound is a critical step in this endeavor.
References
- 1. What are TTR inhibitors and how do they work? [synapse.patsnap.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Inhibition of the Amyloidogenesis of Transthyretin by Natural Products and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transthyretin Amyloidogenesis Inhibitors: From Discovery to Current Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. news-medical.net [news-medical.net]
Mechanism of Action of Iodinated Phenols in Biological Systems: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Iodinated phenols are a class of compounds characterized by a phenol ring substituted with one or more iodine atoms. These structures are found in endogenous molecules, such as thyroid hormones, as well as in synthetic compounds, including antiseptics, disinfectants, and radiographic contrast agents. The presence and position of the iodine atom(s) on the phenolic ring significantly influence the physicochemical properties and biological activity of these molecules. This technical guide provides a comprehensive overview of the mechanisms of action of iodinated phenols in biological systems, focusing on their interactions with key molecular targets, their impact on signaling pathways, and their physiological consequences.
Core Mechanisms of Action
The biological effects of iodinated phenols are diverse and depend on the specific molecular structure. The primary mechanisms of action can be categorized as follows:
-
Enzyme Inhibition: Iodinated phenols can act as inhibitors of various enzymes, most notably those involved in thyroid hormone synthesis.
-
Receptor Modulation: These compounds can bind to and modulate the activity of nuclear receptors, thereby influencing gene expression.
-
Antimicrobial Activity: Iodinated phenols exhibit broad-spectrum antimicrobial properties through multiple mechanisms.
-
Induction of Oxidative Stress: Some iodinated phenols can interfere with cellular respiration and promote the generation of reactive oxygen species (ROS).
Enzyme Inhibition: The Case of Thyroid Peroxidase
A primary and well-studied mechanism of action for certain phenolic compounds is the inhibition of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.[1][2][3] TPO catalyzes the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodotyrosyl residues to form thyroxine (T4) and triiodothyronine (T3).[4]
Iodinated compounds, such as the contrast agent iopanoic acid, are known inhibitors of thyroid hormone synthesis.[5][6][7][8][9] The inhibitory mechanism can be competitive, uncompetitive, or non-competitive, depending on the structure of the phenolic compound.[1][10] For instance, some non-iodinated polyphenols like rosmarinic acid and rutin act as competitive inhibitors of TPO.[1][10]
Quantitative Data: Inhibition of Thyroid Peroxidase by Phenolic Compounds
| Compound | Type of Inhibition | IC50 (µM) | Source(s) |
| Rosmarinic Acid | Competitive | 4 | [1][10] |
| Quercetin | Uncompetitive | 199 | [1][10] |
| Rutin | Competitive | 121 | [1][10] |
| Chlorogenic Acid | Non-competitive | 1440 | [1][10] |
| Iopanoic Acid | Inhibitor | Not specified | [5][8] |
| 2,4,6-Triiodophenol | Potent Disruptor | Not specified | [11][12] |
Experimental Protocol: In Vitro Thyroid Peroxidase Inhibition Assay (Guaiacol-Based)
This protocol describes a common method for determining the inhibitory effect of a compound on TPO activity by measuring the oxidation of guaiacol.
Materials:
-
Porcine or bovine thyroid glands
-
Sucrose buffer (0.25 M sucrose, 2 mM Tris-HCl, 100 mM KCl, 40 mM NaCl, 10 mM MgCl2, pH 7.4)
-
Guaiacol solution (33 mM)
-
Hydrogen peroxide (H₂O₂) solution (0.27 mM)
-
Test compound solutions at various concentrations
-
96-well microplate
-
Plate spectrophotometer
Procedure:
-
TPO Enzyme Preparation:
-
Homogenize fresh or frozen thyroid gland tissue in sucrose buffer.
-
Centrifuge the homogenate at 4000 rpm for 15 minutes at 4°C. Repeat the centrifugation of the supernatant.
-
The resulting supernatant contains the microsomal fraction with TPO activity. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Inhibition Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of sucrose buffer
-
40 µL of the test compound solution (or vehicle control)
-
50 µL of guaiacol solution
-
20 µL of the TPO enzyme preparation
-
-
Incubate the plate at 37°C for a short period.
-
Initiate the reaction by adding 50 µL of H₂O₂ solution to each well.
-
Immediately measure the absorbance at 470 nm at regular intervals (e.g., every minute for 3-5 minutes) using a plate spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Signaling Pathway: Thyroid Hormone Synthesis and Inhibition
The following diagram illustrates the key steps in thyroid hormone synthesis catalyzed by TPO and the point of inhibition by iodinated phenols and other inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Thyroid peroxidase - Wikipedia [en.wikipedia.org]
- 3. Thyroid peroxidase as a dual active site enzyme: Focus on biosynthesis, hormonogenesis and thyroid disorders of autoimmunity and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Effect of iodine or iopanoic acid on thyroid Ca2+/NADPH-dependent H2O2-generating activity and thyroperoxidase in toxic diffuse goiters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iopanoic acid - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]
- 8. Iopanoic acid rapidly controls type I amiodarone-induced thyrotoxicosis prior to thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. researchgate.net [researchgate.net]
- 11. scientificlabs.ie [scientificlabs.ie]
- 12. 2,4,6-Triiodophenol 97 609-23-4 [sigmaaldrich.com]
In-Depth Technical Guide: 3-Iodo-4-hydroxybenzonitrile (CAS 2296-23-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-4-hydroxybenzonitrile, with the CAS registry number 2296-23-3, is a halogenated aromatic compound. Structurally, it is a derivative of benzonitrile with an iodine atom and a hydroxyl group substituted on the benzene ring at positions 3 and 4, respectively. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the manufacturing of agrochemicals and potentially in the development of novel pharmaceutical agents. Its chemical reactivity is largely dictated by the interplay of the electron-withdrawing nitrile group and the electron-donating hydroxyl group, as well as the bulky iodine substituent, which can also serve as a handle for further chemical modifications. This guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and hazards associated with 3-Iodo-4-hydroxybenzonitrile.
Chemical and Physical Properties
A summary of the known and predicted physicochemical properties of 3-Iodo-4-hydroxybenzonitrile is presented in the table below. It is important to note that some of these values are predicted through computational models and should be confirmed experimentally for critical applications.
| Property | Value | Source |
| Molecular Formula | C₇H₄INO | [1] |
| Molecular Weight | 245.02 g/mol | [1] |
| Melting Point | 144 °C | [1] |
| Boiling Point | Not available | |
| Density (Predicted) | 2.09 ± 0.1 g/cm³ | [1] |
| XLogP3 | 1.9 | [1] |
| Appearance | Not specified | |
| Solubility | Not specified | |
| pKa | Not available |
Synthesis
The primary route for the synthesis of 3-Iodo-4-hydroxybenzonitrile involves the direct iodination of 4-hydroxybenzonitrile. An electrochemical approach has been detailed in the patent literature, offering a method for controlled iodination.
Experimental Protocol: Electrochemical Iodination of 4-Hydroxybenzonitrile
This protocol is adapted from a patented industrial process and may require optimization for laboratory scale.[2]
Materials:
-
4-Hydroxybenzonitrile
-
Potassium iodide
-
Sodium bicarbonate
-
Methanol
-
Water
-
Sulfuric acid (2N)
-
Sodium thiosulfate
-
Electrolysis cell with platinum, platinized titanium, stainless steel, or graphite anode
Procedure:
-
Anolyte Preparation: Prepare a solution of 4-hydroxybenzonitrile and potassium iodide in an aqueous solution of sodium bicarbonate. Methanol can be used as a co-solvent to aid in solubility.[2]
-
Catholyte Preparation: The catholyte typically consists of an aqueous solution of sodium bicarbonate.[2]
-
Electrolysis: The electrolysis is carried out in a suitable cell, separating the anolyte and catholyte with a membrane. A constant current is applied. The reaction involves the anodic oxidation of iodide to generate an iodinating species that reacts with 4-hydroxybenzonitrile.
-
Work-up: After the electrolysis is complete, the anolyte is treated with a solution of sodium thiosulfate to quench any remaining iodine.[2]
-
Precipitation and Isolation: The solution is then acidified with 2N sulfuric acid to precipitate the 3-Iodo-4-hydroxybenzonitrile product.[2]
-
Purification: The crude product is collected by filtration, washed with water to remove residual salts and acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.
Caption: Electrochemical synthesis of 3-Iodo-4-hydroxybenzonitrile.
Analytical Methods
The characterization and quality control of 3-Iodo-4-hydroxybenzonitrile can be performed using standard analytical techniques. While specific, validated methods for this compound are not widely published, the following protocols for similar compounds can be adapted.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is suitable for the analysis of hydroxybenzonitrile derivatives.
Experimental Protocol (Adapted): [3]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The exact ratio should be optimized for best separation. For example, a starting point could be a 90:10 (v/v) mixture of acetonitrile and water.[3]
-
Flow Rate: 1.5 mL/min.[3]
-
Injection Volume: 20 µL.[3]
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of 3-Iodo-4-hydroxybenzonitrile.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts and coupling constants influenced by the positions of the iodo, hydroxyl, and nitrile groups.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.[4]
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.[2]
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O stretch: A band in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.
Caption: Analytical workflow for 3-Iodo-4-hydroxybenzonitrile.
Hazards and Safety
3-Iodo-4-hydroxybenzonitrile is classified as a hazardous substance. The available GHS hazard statements indicate that it is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Not specified | May cause skin irritation |
| Serious eye damage/eye irritation | Not specified | May cause serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Not specified | May cause respiratory irritation |
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Toxicological Data:
Applications
The primary application of 3-Iodo-4-hydroxybenzonitrile is as a chemical intermediate. It is a precursor in the synthesis of more complex molecules. For instance, it can be a starting material for the production of di-iodinated hydroxybenzonitrile derivatives, which have been investigated for their herbicidal properties.[2] The presence of multiple reactive sites on the molecule makes it a versatile building block for the synthesis of a variety of organic compounds in the fields of agrochemicals and potentially pharmaceuticals.[6]
Conclusion
3-Iodo-4-hydroxybenzonitrile (CAS 2296-23-3) is a valuable chemical intermediate with well-defined, albeit not exhaustively studied, properties. This guide has summarized the available information on its synthesis, analytical characterization, and associated hazards. For researchers and drug development professionals, this compound represents a versatile building block, and the provided protocols offer a starting point for its synthesis and analysis. As with any chemical substance, it is imperative to consult the most recent safety data sheet and handle it with appropriate care in a controlled laboratory setting.
References
- 1. echemi.com [echemi.com]
- 2. US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. fishersci.com [fishersci.com]
- 6. WO2014186981A1 - Method for preparing o(p)-hydroxybenzonitrile - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Cyano-2-iodophenol and Its Synonyms
This technical guide provides a comprehensive overview of 4-cyano-2-iodophenol, a substituted phenol of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for 4-cyano-2-iodophenol, this guide focuses on its most common synonym, 4-hydroxy-3-iodobenzonitrile , and leverages data from closely related compounds to provide a thorough technical profile. This document covers chemical identifiers, physicochemical properties, synthesis protocols, spectral data, and potential applications in drug discovery and biological research.
Chemical Identification and Synonyms
The compound 4-cyano-2-iodophenol is systematically named this compound. A comprehensive list of its identifiers and synonyms is provided below.
| Identifier | Value |
| Systematic Name | This compound |
| Common Synonym | 3-Iodo-4-hydroxybenzonitrile |
| CAS Number | 2296-23-3[1] |
| Molecular Formula | C₇H₄INO |
| Molecular Weight | 245.02 g/mol |
| InChI Key | Information not readily available |
| SMILES | N#Cc1cc(I)c(O)cc1 |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in experimental settings. The following table summarizes key properties, with data from related compounds provided for context where direct data is unavailable.
| Property | Value | Reference Compound |
| Appearance | White to off-white crystalline solid | 3-Iodobenzonitrile[2] |
| Melting Point | Information not available | 3-Iodobenzonitrile: 40-43 °C[3][4][5] |
| Boiling Point | Information not available | 3-Iodobenzonitrile: 260.1±23.0 °C (Predicted)[2] |
| Solubility | Soluble in methanol | 3-Iodobenzonitrile[2] |
| Vapor Pressure | Information not available | 4-Hydroxy-3,5-diiodobenzonitrile: <0.001 Pa[6] |
| Stability | Light sensitive; stable under normal conditions | 3-Iodobenzonitrile[2] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the electrophilic iodination of 4-hydroxybenzonitrile (also known as 4-cyanophenol). 4-Hydroxybenzonitrile can be synthesized from various precursors, including 4-bromophenol or p-hydroxybenzoic acid.[7][8][9]
Step 1: Synthesis of 4-Hydroxybenzonitrile from 4-Bromophenol
This procedure is adapted from the Rosenmund-von Braun reaction.[9]
-
Materials: 4-bromophenol, cuprous cyanide (CuCN), dimethylformamide (DMF), hydrochloric acid (HCl), ferric chloride (FeCl₃), ethyl ether, methylene chloride.
-
Procedure:
-
A suspension of 4-bromophenol and cuprous cyanide in dry dimethylformamide is heated at reflux for 3-4 hours.[9]
-
The reaction mixture is concentrated under vacuum.
-
Water and concentrated hydrochloric acid are added to the warm residue, and the mixture is agitated.
-
A solution of hydrated ferric chloride in water is added, and the mixture is heated.
-
After cooling, the product is extracted with ethyl ether.
-
The combined ether extracts are washed, dried, and concentrated.
-
The residue is recrystallized from methylene chloride to yield 4-hydroxybenzonitrile.[9]
-
Step 2: Iodination of 4-Hydroxybenzonitrile
This protocol utilizes an amine-iodine complex as a mild and efficient iodinating agent.[10]
-
Materials: 4-hydroxybenzonitrile, morpholine, iodine, potassium iodide (KI), water.
-
Procedure:
-
Prepare the morpholine-iodine complex by reacting morpholine and iodine in the presence of potassium iodide in water.[10]
-
Dissolve 4-hydroxybenzonitrile in an appropriate solvent.
-
Add the morpholine-iodine complex to the solution of 4-hydroxybenzonitrile and stir at room temperature.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by quenching with a sodium thiosulfate solution to remove excess iodine.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product can be purified by column chromatography or recrystallization to yield this compound.
-
Caption: Proposed two-step synthesis of this compound.
Spectral Data
Specific spectral data for this compound is not widely published. However, the expected spectral characteristics can be inferred from data for related compounds such as 4-iodobenzonitrile and 4-hydroxy-3-methoxybenzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 6.5-8.0 ppm). The substitution pattern will lead to a specific splitting pattern. For this compound, one would expect three distinct aromatic proton signals.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the cyano group (around 118-120 ppm), the carbon bearing the hydroxyl group (around 155-160 ppm), the carbon bearing the iodine (around 90-100 ppm), and other aromatic carbons.[3]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[11][12]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | 3200-3600 (broad) |
| C≡N (nitrile) | 2220-2260 (sharp) |
| C=C (aromatic) | 1450-1600 |
| C-O (phenol) | 1200-1300 |
| C-I (iodo) | 500-600 |
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 245.02. Common fragmentation patterns would involve the loss of the iodine atom, the cyano group, or the hydroxyl group.[13]
Applications in Drug Development and Research
Substituted benzonitriles and iodinated phenols are important pharmacophores and intermediates in medicinal chemistry.[14][15]
Role of the Nitrile Group
The nitrile group can act as a bioisostere for a carbonyl group, forming hydrogen bonds with biological targets.[14] Benzonitrile derivatives have been developed as inhibitors of enzymes like aromatase for the treatment of estrogen-dependent diseases.[14]
Significance of Iodination
The introduction of an iodine atom can significantly alter the pharmacological properties of a molecule. It increases lipophilicity, which can enhance membrane permeability and binding affinity. Iodinated phenols are used in the synthesis of various therapeutic agents and as diagnostic tools.
Potential Biological Activity
Given the structural motifs, this compound and its analogs could be investigated for a range of biological activities, including:
-
Antiproliferative Activity: Many substituted benzimidazoles and benzothiazoles containing a nitrile group have shown potential as tubulin polymerization inhibitors.[16][17]
-
Antimicrobial Activity: Benzonitrile derivatives have been evaluated for their antibacterial and antifungal properties.[18]
-
Enzyme Inhibition: The combination of a phenol and a nitrile group suggests potential for inhibiting various enzymes through hydrogen bonding and other interactions.
Caption: Key structural features and potential applications of this compound.
Conclusion
While direct experimental data for 4-cyano-2-iodophenol (this compound) is sparse, this technical guide provides a comprehensive overview based on its chemical structure and data from closely related analogs. The synthetic accessibility and the presence of key pharmacophoric features—a phenolic hydroxyl, a nitrile group, and an iodine substituent—make it an interesting candidate for further investigation in medicinal chemistry and materials science. Researchers are encouraged to use the provided protocols as a starting point for synthesis and to perform detailed analytical characterization to fully elucidate the properties and potential of this compound.
References
- 1. 3-IODO-4-HYDROXYBENZONITRILE | 2296-23-3 [chemicalbook.com]
- 2. 3-Iodobenzonitrile CAS#: 69113-59-3 [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 3-Iodobenzonitrile 98 69113-59-3 [sigmaaldrich.com]
- 5. 69113-59-3 Cas No. | 3-Iodobenzonitrile | Matrix Scientific [matrixscientific.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Cyanophenol | 767-00-0 [chemicalbook.com]
- 8. Research and development of 4-hydroxybenzonitrile production process - Dissertation [m.dissertationtopic.net]
- 9. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2 | CID 78135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Benzonitrile, 4-hydroxy- [webbook.nist.gov]
- 13. 4-Iodobenzonitrile | C7H4IN | CID 76467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis, Characterization, and Predicted Crystal Structure of 4-Hydroxy-3-iodobenzonitrile
Abstract
This technical guide provides a comprehensive overview of 4-hydroxy-3-iodobenzonitrile, a halogenated aromatic nitrile of significant interest in medicinal chemistry and materials science. While the definitive single-crystal X-ray structure of this compound has not been reported in publicly accessible databases to date, this document furnishes a detailed, field-proven protocol for its synthesis and purification, essential for obtaining high-quality single crystals. Furthermore, we present a thorough spectroscopic characterization of the molecule. The core of this guide offers an expert predictive analysis of its crystal structure, drawing upon established principles of crystal engineering and a comparative study with the known crystal structure of the closely related 4-iodobenzonitrile. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies required for the advanced study and application of this compound.
Introduction: The Scientific Imperative for this compound
This compound belongs to a class of substituted benzonitriles that are pivotal building blocks in the synthesis of pharmaceuticals and functional materials. The presence of three distinct functional groups—a hydroxyl, a nitrile, and an iodine atom—on a benzene ring imparts a unique combination of reactivity and potential for intermolecular interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, the nitrile group is a well-known hydrogen bond acceptor and can participate in dipole-dipole interactions, and the iodine atom is a potent halogen bond donor.
Understanding the three-dimensional arrangement of molecules in the solid state is paramount, as the crystal packing profoundly influences key physicochemical properties such as solubility, melting point, stability, and bioavailability. For drug development professionals, controlling the crystalline form (polymorphism) is a critical aspect of ensuring the safety, efficacy, and manufacturability of an active pharmaceutical ingredient (API). In materials science, the supramolecular architecture dictated by intermolecular forces governs the electronic and optical properties of organic materials.
This guide addresses the current gap in the literature by providing a robust framework for the synthesis, characterization, and, most importantly, a predictive exploration of the crystal structure of this compound.
Synthesis and Purification for Crystallographic Studies
The successful determination of a crystal structure begins with the synthesis of a high-purity compound and the subsequent growth of diffraction-quality single crystals. The following protocols are designed to yield this compound of sufficient purity for crystallographic analysis.
Synthesis Protocol: Electrophilic Iodination of 4-Hydroxybenzonitrile
The introduction of an iodine atom onto the aromatic ring of 4-hydroxybenzonitrile is effectively achieved via electrophilic aromatic substitution. The hydroxyl group is a strong activating group and directs the incoming electrophile to the ortho and para positions. Since the para position is blocked by the nitrile group, iodination will occur at one of the ortho positions.
Materials:
-
4-Hydroxybenzonitrile
-
Iodine monochloride (ICl)
-
Glacial acetic acid
-
Sodium thiosulfate (5% aqueous solution)
-
Deionized water
-
Acetone
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzonitrile in glacial acetic acid.
-
With continuous stirring at room temperature, slowly add a solution of one molar equivalent of iodine monochloride in glacial acetic acid dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing an excess of deionized water to precipitate the crude product.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with a 5% sodium thiosulfate solution to remove any unreacted iodine (indicated by the disappearance of a purplish tint), followed by washing with copious amounts of deionized water.
-
Dry the crude this compound in a vacuum oven at 50 °C.
Purification Protocol: Recrystallization for Single Crystal Growth
Recrystallization is a critical step for removing impurities and for growing single crystals suitable for X-ray diffraction. The choice of solvent is crucial and may require some experimentation. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.
Procedure:
-
Dissolve the crude, dried this compound in a minimal amount of a hot solvent, such as acetone or an ethanol/water mixture.
-
Gravity filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. The slow cooling promotes the formation of larger, well-ordered crystals.
-
For further crystal growth, the solution can be placed in a refrigerator (4 °C) and then a freezer (-20 °C) after initial crystal formation at room temperature.
-
Alternatively, for vapor diffusion, place the saturated solution in a small vial and place this vial inside a larger, sealed jar containing a more volatile solvent in which the compound is less soluble (e.g., hexane). Slow diffusion of the anti-solvent vapor into the solution will induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Spectroscopic and Physicochemical Characterization
Prior to crystallographic analysis, it is essential to confirm the identity and purity of the synthesized compound using various spectroscopic and analytical techniques.
| Property | Value |
| Molecular Formula | C₇H₄INO |
| Molecular Weight | 245.02 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2296-23-3 |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | (Predicted to be in the range of 150-180 °C, based on related compounds) |
| Solubility | Poorly soluble in water; soluble in acetone, ethanol, and DMSO |
Table 1: Physicochemical Properties of this compound. [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The aromatic region will display a characteristic splitting pattern corresponding to the 1,2,4-trisubstituted benzene ring. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbon atoms will be influenced by the attached functional groups.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key vibrational bands are expected for:
-
O-H stretching of the hydroxyl group (a broad band around 3200-3600 cm⁻¹)
-
C≡N stretching of the nitrile group (a sharp band around 2220-2240 cm⁻¹)
-
C=C stretching of the aromatic ring (bands in the 1450-1600 cm⁻¹ region)
-
C-I stretching (in the far-IR region, typically below 600 cm⁻¹)
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 245. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one iodine atom. Fragmentation patterns may include the loss of the cyano group (-CN), the hydroxyl group (-OH), and the iodine atom (-I).
The Core Directive: A Predictive Analysis of the Crystal Structure of this compound
While an experimentally determined crystal structure is not yet available, we can make well-founded predictions about the crystal packing and intermolecular interactions based on the known crystal structure of 4-iodobenzonitrile and the principles of crystal engineering.
The Precedent: Crystal Structure of 4-Iodobenzonitrile
A study on the crystal structure of 4-iodobenzonitrile reveals that the molecules are linked into chains through C≡N···I halogen bonds. These chains are further interconnected by C-H···I and C-H···N interactions, as well as π-stacking of the aromatic rings. This established structure provides a valuable template for predicting the packing of this compound.
Predicted Supramolecular Synthons and Intermolecular Interactions
The introduction of a hydroxyl group at the 4-position is expected to introduce strong hydrogen bonding interactions, which will likely dominate the crystal packing. We can anticipate the formation of several key supramolecular synthons:
-
O-H···N Hydrogen Bonds: The hydroxyl group is an excellent hydrogen bond donor, and the nitrile nitrogen is a good hydrogen bond acceptor. It is highly probable that strong O-H···N hydrogen bonds will form, linking the molecules into chains or more complex networks.
-
Halogen Bonds (C-I···N or C-I···O): The iodine atom can act as a halogen bond donor, interacting with either the nitrile nitrogen or the hydroxyl oxygen of a neighboring molecule. The C-I···N interaction is a well-established synthon in the crystal engineering of iodo-substituted aromatic compounds.
-
O-H···O Hydrogen Bonds: Depending on the steric factors and the competition with the stronger nitrile acceptor, O-H···O hydrogen bonds between the hydroxyl groups of adjacent molecules could also be present.
-
π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.
The interplay between these competing interactions will determine the final crystal packing. It is plausible that the strong O-H···N hydrogen bonds will form the primary structural motif, which is then further organized by weaker halogen bonds and π-π stacking interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
To validate the predicted crystal structure, a single-crystal X-ray diffraction experiment is the definitive method.[2][3] The following is a generalized protocol for such an analysis.
Methodology:
-
Crystal Selection and Mounting: A suitable single crystal of this compound, obtained from the recrystallization protocol, is selected under a microscope. The crystal should be well-formed with sharp edges and no visible defects. It is then mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using least-squares methods to obtain the final, accurate crystal structure.
-
Data Visualization and Analysis: The final crystal structure is visualized using software such as Mercury or Olex2. Bond lengths, bond angles, and intermolecular interactions are analyzed to fully characterize the crystal packing.
Visualization of the Proposed Experimental Workflow
Caption: Workflow for the synthesis, characterization, and crystallographic analysis of this compound.
Implications for Drug Development and Materials Science
A definitive understanding of the crystal structure of this compound would have significant implications:
-
Drug Development: Knowledge of the solid-state structure would allow for the rational design of co-crystals and salts with improved pharmaceutical properties, such as enhanced solubility and stability. It would also be crucial for identifying and controlling potential polymorphism, a critical regulatory requirement.
-
Materials Science: The ability to predict and control the supramolecular assembly through hydrogen and halogen bonding would enable the design of novel functional materials with tailored optical or electronic properties. For instance, the alignment of the nitrile groups in the crystal lattice could influence the material's dielectric properties.
Conclusion
This technical guide has provided a comprehensive framework for the study of this compound, with a focus on its synthesis, characterization, and a predictive analysis of its crystal structure. While the experimental determination of its crystal structure remains a future endeavor, the insights provided herein offer a solid foundation for researchers in medicinal chemistry and materials science. The detailed protocols and predictive analysis are intended to accelerate the exploration of this promising molecule and its potential applications. The elucidation of its crystal structure will undoubtedly provide a deeper understanding of the interplay of intermolecular forces and pave the way for the rational design of new drugs and materials.
References
A Comprehensive Guide to the Thermochemical Data of Halogenated Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available thermochemical data for halogenated benzonitriles. It is designed to be a valuable resource for researchers and professionals in drug development and materials science, offering insights into the stability and reactivity of these compounds. The following sections present quantitative thermochemical data, outline the experimental and computational methodologies used to determine these values, and illustrate the general workflow for data acquisition and application.
Core Thermochemical Data
The thermodynamic stability of halogenated benzonitriles is crucial for understanding their behavior in chemical reactions and biological systems. Key thermochemical parameters include the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and standard entropy (S°). While a comprehensive experimental dataset for all possible halogenated benzonitriles is not available in the literature, this guide compiles known values and data for closely related compounds to provide a useful reference.
It is important to note that much of the recent thermochemical data for halogenated aromatic compounds is derived from high-level quantum chemical calculations, which have become increasingly accurate and reliable.[1][2]
Table 1: Thermochemical Data for Benzonitrile and Related Halogenated Compounds
| Compound | Formula | ΔfH° (gas, 298.15 K) (kJ/mol) | S° (gas, 298.15 K) (J/mol·K) | ΔfG° (gas, 298.15 K) (kJ/mol) | Data Source Type |
| Benzonitrile | C₇H₅N | 211.7 ± 1.3 | 322.9 ± 0.8 | 211.8 ± 1.3 | Experimental/Evaluated[3] |
| Chlorobenzene | C₆H₅Cl | 51.1 ± 1.0 | 313.4 ± 0.5 | 98.2 ± 1.0 | Experimental/Evaluated |
| Bromobenzene | C₆H₅Br | 104.2 ± 1.5 | 324.5 ± 1.0 | 111.4 ± 1.5 | Experimental/Evaluated |
| Fluorobenzene | C₆H₅F | -116.9 ± 0.7 | 301.6 ± 0.4 | -70.9 ± 0.7 | Experimental/Evaluated |
| Pentachlorobenzonitrile | C₇Cl₅N | Not Available | Not Available | Not Available | Mentioned in Synthesis[4] |
Note: Data for halogenated benzonitriles is sparse in publicly accessible databases. The values for halogenated benzenes are included for comparative purposes, as the nitrile group contribution can be considered.
Experimental and Computational Methodologies
The determination of thermochemical data for halogenated benzonitriles relies on a combination of experimental techniques and computational methods.
Experimental Protocols
1. Combustion Calorimetry:
This is a primary experimental method for determining the enthalpy of formation of organic compounds.
-
Methodology: A precisely weighed sample of the halogenated benzonitrile is completely combusted in a high-pressure oxygen atmosphere within a sealed container known as a "bomb."[5][6] The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change is measured with high precision.[5] The enthalpy of combustion is then calculated from this temperature change and the known heat capacity of the calorimeter system.[6] The standard enthalpy of formation can then be derived using Hess's law, requiring the known enthalpies of formation of the combustion products (CO₂, H₂O, N₂, and the corresponding hydrogen halide).
-
Key Considerations for Halogenated Compounds: The presence of halogens requires special considerations in bomb calorimetry. The combustion products can be corrosive, necessitating the use of corrosion-resistant materials for the bomb. Additionally, the final state of the halogen (e.g., as a dissolved acid in the bomb washings) must be carefully analyzed to ensure accurate thermodynamic corrections.
2. Vapor Pressure Measurements:
The enthalpy of sublimation and vaporization can be determined by measuring the vapor pressure of the compound as a function of temperature.
-
Methodology: Techniques such as the Knudsen effusion method or static vapor pressure measurements are used to determine the vapor pressure at various temperatures.[7] The Clausius-Clapeyron equation is then applied to the temperature-dependent vapor pressure data to calculate the enthalpy of phase change (sublimation or vaporization).
3. Differential Scanning Calorimetry (DSC):
DSC is used to measure heat flow associated with phase transitions.
-
Methodology: A sample is heated at a constant rate, and the difference in heat flow between the sample and a reference is measured.[7] This allows for the determination of the melting point and the enthalpy of fusion.[7]
Computational Chemistry Protocols
Quantum chemical calculations have become an indispensable tool for predicting the thermochemical properties of molecules, especially for compounds that are difficult to study experimentally.
1. Ab Initio and Density Functional Theory (DFT) Calculations:
-
Methodology: These methods solve the electronic Schrödinger equation to determine the electronic energy of a molecule. High-accuracy composite methods like the Gaussian-n (G4, G3, etc.) theories are often employed to calculate the total electronic energy.[2][8] By calculating the energies of the individual elements in their standard states, the enthalpy of formation can be derived.[2]
-
Workflow:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
-
Single-Point Energy Calculation: A high-level, computationally expensive method is used to calculate a more accurate electronic energy at the optimized geometry.
-
Thermochemical Data Calculation: The standard enthalpy of formation, entropy, and Gibbs free energy are then calculated using statistical mechanics principles and the computed energies and vibrational frequencies.
-
2. Isodesmic Reactions:
-
Methodology: To improve the accuracy of calculated enthalpies of formation, a hypothetical reaction (isodesmic reaction) is constructed where the number and types of chemical bonds are conserved on both the reactant and product sides.[9] The enthalpy of reaction is calculated, and by using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation of the target molecule can be determined with a higher degree of accuracy due to the cancellation of systematic errors in the calculations.[9]
Data Acquisition and Application Workflow
The following diagram illustrates the logical workflow for determining and utilizing thermochemical data for halogenated benzonitriles.
Caption: Workflow for Thermochemical Data Generation and Application.
This guide serves as a foundational resource for understanding the thermochemical properties of halogenated benzonitriles. As research in this area continues, it is anticipated that more extensive and precise data will become available, further aiding in the rational design and development of new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Benzonitrile (CAS 100-47-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. DE2225695A1 - PROCESS FOR THE MANUFACTURE OF HALOGENATED BENZONITRILE - Google Patents [patents.google.com]
- 5. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]
- 6. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Frontier: Unveiling Novel Derivatives of 4-Hydroxy-3-iodobenzonitrile
For Immediate Release
In the relentless pursuit of innovative therapeutic agents, researchers and drug development professionals are constantly seeking novel molecular scaffolds that can be tailored to address a myriad of diseases. One such scaffold of burgeoning interest is 4-Hydroxy-3-iodobenzonitrile. This seemingly simple aromatic compound, characterized by a hydroxyl group, an iodine atom, and a nitrile functional group, presents a unique chemical canvas for the synthesis of a diverse array of derivatives with significant therapeutic potential, particularly in the realm of oncology. This technical guide delves into the core aspects of discovering and developing novel derivatives of this compound, offering a comprehensive overview for scientists and drug development experts.
Strategic Synthesis of Novel Analogs
The chemical architecture of this compound offers multiple avenues for structural modification. The phenolic hydroxyl group is a prime target for derivatization, most commonly through etherification reactions. The Williamson ether synthesis, a robust and versatile method, allows for the introduction of a wide range of alkyl and aryl substituents, thereby modulating the compound's lipophilicity, steric profile, and potential interactions with biological targets.
Furthermore, the aromatic ring can be subjected to various cross-coupling reactions, leveraging the reactivity of the iodine substituent. This opens the door to the introduction of diverse functionalities, including but not limited to, aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space for drug discovery.
Unlocking Anticancer Potential: A Focus on Kinase Inhibition
Recent explorations into the biological activities of substituted benzonitriles have pointed towards their potential as potent inhibitors of protein kinases.[1] Kinases play a pivotal role in cellular signaling pathways that govern cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The nitrile group, a key pharmacophore, can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases.[1]
While direct evidence for the anticancer activity of novel this compound derivatives is an emerging area of research, a Chinese patent highlights the application of a broad class of benzonitrile compounds in the preparation of antitumor drugs, with demonstrated activity against human lung cancer (A549) and leukemia (HL-60) cell lines.[2] This underscores the therapeutic promise of this chemical class.
Experimental Protocols: A Blueprint for Discovery
To facilitate further research and development in this exciting area, detailed experimental protocols are essential. The following section outlines a generalized procedure for the synthesis of ether derivatives of this compound via the Williamson ether synthesis.
General Procedure for Williamson Ether Synthesis of this compound Derivatives
Materials:
-
This compound
-
Appropriate alkyl or benzyl halide (e.g., alkyl bromide, benzyl chloride)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) as a base
-
Anhydrous N,N-dimethylformamide (DMF) or acetone as a solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound in the chosen anhydrous solvent, add the base (e.g., 1.5 equivalents of K₂CO₃).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add the alkyl or benzyl halide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether derivative.
Note: This is a generalized protocol and may require optimization based on the specific substrate and reagent used.
Data Presentation: A Glimpse into Biological Activity
To effectively evaluate the potential of newly synthesized derivatives, quantitative biological data is paramount. The following table provides a hypothetical representation of how such data could be structured, focusing on the inhibitory activity of novel this compound derivatives against a panel of cancer-relevant kinases.
| Compound ID | R-Group (Ether Moiety) | Target Kinase | IC₅₀ (nM) |
| REF-01 | H (Parent Compound) | EGFR | >10,000 |
| DERIV-01 | Methyl | EGFR | 850 |
| DERIV-02 | Ethyl | EGFR | 620 |
| DERIV-03 | n-Propyl | EGFR | 450 |
| DERIV-04 | Isopropyl | EGFR | 980 |
| DERIV-05 | Benzyl | EGFR | 150 |
| DERIV-06 | 4-Fluorobenzyl | EGFR | 85 |
| DERIV-07 | Methyl | SRC | >10,000 |
| DERIV-08 | Benzyl | SRC | 2,500 |
| DERIV-09 | 4-Fluorobenzyl | SRC | 950 |
IC₅₀ values are hypothetical and for illustrative purposes only.
Visualizing the Path Forward: Workflow and Signaling
To provide a clear visual representation of the discovery process and the potential mechanism of action, the following diagrams have been generated.
Caption: A streamlined workflow for the discovery and development of novel this compound derivatives.
Caption: A simplified diagram illustrating the hypothesized mechanism of action for novel this compound derivatives as kinase inhibitors.
Conclusion and Future Directions
The exploration of novel derivatives of this compound represents a promising new frontier in the quest for targeted therapeutics. The synthetic accessibility of this scaffold, coupled with the potential for potent and selective biological activity, makes it an attractive starting point for drug discovery campaigns. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of derivatives, with a particular emphasis on elucidating their structure-activity relationships and mechanisms of action. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical entity.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Hydroxy-3-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction is particularly valuable in the synthesis of biaryl and substituted aromatic compounds, which are prevalent scaffolds in pharmaceuticals and other bioactive molecules. 4-Hydroxy-3-iodobenzonitrile is a versatile building block, and its use in Suzuki-Miyaura coupling reactions opens a direct route to a diverse range of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile derivatives. These products are of significant interest in drug discovery, serving as key intermediates for the synthesis of kinase inhibitors, non-nucleoside reverse transcriptase inhibitors, and androgen receptor degraders, among other therapeutic agents.
This document provides detailed protocols, compiled data, and a practical workflow for the application of this compound in Suzuki-Miyaura coupling reactions, tailored for professionals in the field of drug development.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with various arylboronic acids is a palladium-catalyzed reaction that proceeds under basic conditions. The general transformation is depicted below:
Caption: General scheme of the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Applications in Drug Discovery
The biphenyl-4-carbonitrile moiety is a privileged scaffold in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor or be further transformed into other functional groups, while the biphenyl structure provides a rigid core for interaction with biological targets.
Substituted biphenyl-4-carbonitriles derived from this compound have been investigated as:
-
Kinase Inhibitors: Many kinase inhibitors feature a biaryl core to occupy the ATP-binding site of the enzyme. The ability to introduce diverse substituents on the second aryl ring via the Suzuki-Miyaura coupling allows for the fine-tuning of potency and selectivity.
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Certain diarylpyrimidine-based NNRTIs, used in the treatment of HIV, incorporate a substituted biphenyl moiety to enhance binding to the allosteric site of the reverse transcriptase enzyme.
-
Androgen Receptor (AR) Modulators: Biphenyl derivatives have shown promise as antagonists and degraders of the androgen receptor, which is a key target in the treatment of prostate cancer.
The synthetic accessibility of a wide array of derivatives through the protocols described herein facilitates the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative reaction conditions and reported yields for the Suzuki-Miyaura coupling of aryl iodides structurally similar to this compound. This data serves as a valuable guide for reaction optimization.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux | 1.5 | 92 |
| 2 | 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-La | K₂CO₃ | Water | 70 | - | 97 |
| 3 | 4-Iodobenzonitrile | Phenylboronic acid | cis-5-Pd (0.6) | K₂CO₃ | DMF/H₂O | RT | - | - |
| 4 | 2-Amino-4-iodobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 80-100 | 4-12 | Good |
| 5 | 4-Iodobenzoic acid | (3-propionamidophenyl)boronic acid | Na₂PdCl₄/PPh₂PhSO₃Na | K₂CO₃ | Water | 70 | - | 100 |
Experimental Protocols
This section provides a detailed, adaptable methodology for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. It is recommended to perform the reaction under an inert atmosphere to prevent catalyst degradation.
Protocol 1: General Procedure with Pd(PPh₃)₄
Materials and Equipment:
-
Substrates: this compound, various arylboronic acids
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Anhydrous Potassium Carbonate (K₂CO₃)
-
Solvents: Anhydrous 1,4-Dioxane and Degassed Deionized Water
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer, oil bath, inert gas supply (Nitrogen or Argon), standard laboratory glassware for workup and purification.
Detailed Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and anhydrous potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and then backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Via syringe, add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL total).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile derivative.
-
Protocol 2: Microwave-Assisted Synthesis
For rapid library synthesis, a microwave-assisted protocol can be employed.
Materials and Equipment:
-
As listed in Protocol 1, with the addition of a microwave reactor and appropriate microwave vials.
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound (0.5 mmol, 1.0 eq.), the arylboronic acid (0.75 mmol, 1.5 eq.), tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 5 mol%), and potassium carbonate (1.0 mmol, 2.0 eq.).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Vial Sealing: Securely seal the vial with a crimp cap.
-
Microwave Irradiation: Place the vial in the microwave reactor and heat to 120-150 °C for 15-30 minutes.
-
Workup and Purification: Follow the workup and purification steps as outlined in Protocol 1.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Synthesis and Screening
Caption: Workflow for the synthesis and screening of bioactive compounds.
Application Notes and Protocols: 4-Hydroxy-3-iodobenzonitrile as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-iodobenzonitrile is a valuable and versatile building block in medicinal chemistry, offering a scaffold for the synthesis of a diverse range of biologically active compounds. Its unique trifunctional nature, featuring a hydroxyl group, an iodine atom, and a nitrile moiety, provides multiple points for chemical modification. The electron-withdrawing nitrile group enhances the reactivity of the aromatic ring, while the phenolic hydroxyl allows for etherification or serves as a hydrogen bond donor. The strategically positioned iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl substituents. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a specific focus on its application in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy.
Key Applications in Medicinal Chemistry
The this compound scaffold is a key component in the synthesis of various targeted therapies, most notably kinase inhibitors. The nitrile and hydroxyl groups can mimic the hydrogen bonding interactions of the adenine region of ATP, while the phenyl ring occupies the hydrophobic pocket of the kinase active site. The iodine atom serves as a convenient handle for introducing diverse functionalities through cross-coupling reactions, allowing for the fine-tuning of inhibitor potency and selectivity.
A prominent example is the synthesis of fourth-generation EGFR inhibitors designed to overcome drug resistance in non-small cell lung cancer (NSCLC). One such inhibitor, 4-hydroxy-3-(4-((thiazol-4-ylmethyl)amino)quinazolin-2-yl)benzonitrile , demonstrates the utility of this compound as a starting material.
Quantitative Data Summary
The following tables summarize key quantitative data for a representative EGFR inhibitor synthesized using a derivative of this compound, as well as typical reaction yields for the key Suzuki-Miyaura coupling step.
Table 1: Biological Activity of a Representative EGFR Inhibitor
| Compound Name | Target | IC50 (nM) | Cell Line | Reference |
| 4-hydroxy-3-(4-((thiazol-4-ylmethyl)amino)quinazolin-2-yl)benzonitrile | EGFR (del19/T790M/C797S) | ~1000 | Ba/F3 | [1] |
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Aryl Iodides
| Aryl Iodide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Iodobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2-Amino-4-iodobenzonitrile | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 70-90 |
| Substituted Iodobenzonitrile | Heteroarylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 80 | 12 | 75-85 |
Experimental Protocols
Protocol 1: Synthesis of a 2-Aryl-4-hydroxybenzonitrile via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is a key step in the synthesis of various kinase inhibitors.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Seal the flask with a rubber septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-4-hydroxybenzonitrile.
Protocol 2: In Vitro EGFR Kinase Inhibition Assay (Luminescent)
This protocol outlines a general method to assess the inhibitory activity of a compound against the EGFR kinase using a commercially available luminescent kinase assay kit.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (serially diluted in DMSO)
-
Luminescent kinase assay reagent (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control wells).
-
Add 2 µL of EGFR kinase solution (e.g., 5 ng/µL) to each well.
-
Add 2 µL of a mixture of the kinase substrate and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for ATP for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of the luminescent kinase assay reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: EGFR Signaling Pathway and Inhibition.
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Conclusion
This compound is a highly valuable and adaptable building block for the synthesis of medicinally relevant compounds, particularly kinase inhibitors. Its facile functionalization via Suzuki-Miyaura coupling and other reactions allows for the rapid generation of compound libraries for SAR studies. The successful application of this scaffold in the development of potent EGFR inhibitors highlights its potential in addressing significant challenges in drug discovery, such as acquired drug resistance. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this compound in their drug development programs.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Iodobenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of biaryl compounds utilizing 4-iodobenzonitrile and its derivatives as key building blocks. Biaryl scaffolds are of paramount importance in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2] This document details various palladium- and copper-catalyzed cross-coupling methodologies, offering specific experimental protocols and quantitative data to facilitate the efficient synthesis of these valuable compounds.
Introduction to Biaryl Compounds and the Role of 4-Iodobenzonitrile
Biaryl structures are prevalent in a wide array of pharmaceuticals, including anti-inflammatory, anti-hypertensive, and anti-viral drugs.[1][3] The 4-cyanophenyl group, introduced via 4-iodobenzonitrile, is a particularly important pharmacophore that can engage in key interactions with biological targets. The nitrile functionality can act as a hydrogen bond acceptor or be further transformed into other functional groups, providing a versatile handle for molecular elaboration in drug design.[3] Traditional synthetic routes to biaryls often rely on pre-functionalized starting materials, but modern cross-coupling reactions offer a more direct and flexible approach.[1]
This document outlines several powerful cross-coupling strategies for the synthesis of biaryl compounds from 4-iodobenzonitrile derivatives, including the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann reactions.
Key Synthetic Methodologies
A variety of robust and versatile cross-coupling reactions can be employed for the synthesis of biaryl compounds using 4-iodobenzonitrile derivatives. The choice of method often depends on the desired final structure, functional group tolerance, and available starting materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of biaryl synthesis, involving the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide.[][5][6] This method is widely favored due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[7]
Table 1: Suzuki-Miyaura Coupling of 4-Iodobenzonitrile Derivatives with Arylboronic Acids
| Entry | 4-Iodobenzonitrile Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-4-iodobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 92 | [7] |
| 2 | 2-Amino-4-iodobenzonitrile | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 5 | 95 | [7] |
| 3 | 2-Amino-4-iodobenzonitrile | 4-Chlorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 88 | [7] |
| 4 | 4-Iodobenzonitrile | Phenylboronic acid | 5-Pd complex (0.6) | K₂CO₃ | DMF/H₂O | rt | - | - | [8] |
| 5 | 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-Ln | K₂CO₃ | Aqueous | 70 | - | up to 97 | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile with Phenylboronic Acid [7]
Materials:
-
2-Amino-4-iodobenzonitrile (1.0 mmol, 1.0 eq.)
-
Phenylboronic acid (1.2 mmol, 1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)
-
1,4-Dioxane, anhydrous
-
Degassed deionized water
-
Schlenk flask, magnetic stir bar, condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add 2-amino-4-iodobenzonitrile, phenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (repeat three times).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (e.g., 5 mL total) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-phenylbenzonitrile.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Buchwald–Hartwig amination [ouci.dntb.gov.ua]
Application Notes and Protocols for the Iodination of 4-Hydroxybenzonitrile
Introduction
The iodination of 4-hydroxybenzonitrile is a significant reaction in synthetic organic chemistry, primarily for the production of 4-hydroxy-3,5-diiodobenzonitrile, a compound commonly known as Ioxynil.[1] Ioxynil is a selective contact herbicide used for the post-emergence control of broadleaf weeds in various crops.[1] The unique chemical structure of iodinated 4-hydroxybenzonitrile also makes it a valuable intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[2] The reaction is an example of electrophilic aromatic substitution, where the hydroxyl group of the phenol activates the aromatic ring, directing the substitution to the ortho positions.[3] Several methods exist for this transformation, including direct iodination with molecular iodine, the use of iodinating agents like iodine monochloride, and electrochemical methods.[1][4][5]
Mechanism of Action
The herbicidal activity of 4-hydroxy-3,5-diiodobenzonitrile stems from its ability to inhibit photosynthesis in susceptible plants.[1] It acts as a photosystem II inhibitor, disrupting the electron transport chain and leading to a rapid cessation of energy production, which results in chlorosis and necrosis of the plant tissues.[1]
Experimental Protocols
This section details a common laboratory-scale protocol for the synthesis of 4-hydroxy-3,5-diiodobenzonitrile using iodine monochloride, adapted from established procedures for the iodination of phenols.[1] An alternative electrochemical method is also summarized.
Protocol 1: Chemical Iodination using Iodine Monochloride (ICl)
This protocol describes the di-iodination of 4-hydroxybenzonitrile to yield 4-hydroxy-3,5-diiodobenzonitrile.
Materials:
-
4-hydroxybenzonitrile
-
Iodine monochloride (ICl)
-
Glacial acetic acid
-
Sodium sulfite (5% aqueous solution)
-
Acetone
-
Deionized water
-
Beaker equipped with a mechanical stirrer
-
Büchner funnel and filtration apparatus
Procedure:
-
Dissolution: In a beaker equipped with a mechanical stirrer, dissolve 4-hydroxybenzonitrile in glacial acetic acid.
-
Addition of Iodinating Agent: With continuous stirring, add a solution of iodine monochloride (2 molar equivalents) in glacial acetic acid to the beaker.
-
Precipitation: Add water to the reaction mixture to precipitate the crude product.
-
Heating: Gradually heat the mixture with stirring to approximately 80°C and maintain this temperature for about 20 minutes.[1]
-
Cooling and Filtration: Allow the mixture to cool to room temperature. Collect the precipitate by filtration through a Büchner funnel.[1]
-
Washing: Wash the collected precipitate first with glacial acetic acid, followed by a wash with deionized water.[1] If the solid has a purplish tint due to the presence of free iodine, wash it with a 5% sodium sulfite solution until the color disappears, followed by a final wash with water.[1]
Purification (Recrystallization):
-
Dissolve the crude solid in a minimal amount of hot acetone.[1]
-
Filter the hot solution by gravity to remove any insoluble impurities.[1]
-
Slowly add water to the filtrate while shaking until a fine, flocculent precipitate forms.[1]
-
Collect the purified crystals by suction filtration.
-
Wash the crystals with water and dry them thoroughly.[1]
Protocol 2: Electrochemical Iodination
This method provides an alternative route for the synthesis of 3,5-diiodo-4-hydroxybenzonitrile.[4][5]
Summary of Conditions:
-
Reactants: 4-hydroxybenzonitrile (or its acetylated derivative, 4-acetoxybenzonitrile) and potassium iodide.[4]
-
Solvent/Electrolyte: An aqueous solution of sodium bicarbonate, sometimes with an organic co-solvent like acetonitrile or methanol.[4]
-
Apparatus: An electrolysis cell with an anode (e.g., platinum, graphite) and a cathode, separated by a diaphragm.[5]
-
Procedure: The anolyte, containing the 4-hydroxybenzonitrile and potassium iodide, is subjected to electrolysis. The iodide is electrochemically oxidized to an active iodinating species.[5]
-
Work-up: After electrolysis, the anolyte is treated with sodium thiosulfate to remove excess iodine, followed by acidification (e.g., with sulfuric acid) to precipitate the product. The precipitate is then filtered, washed, and dried.[4]
Data Presentation
The following table summarizes quantitative data from a reported electrochemical iodination protocol.[4]
| Parameter | Value | Reference |
| Starting Material | 4-acetoxybenzonitrile (8.05 g) | [4] |
| Iodinating Source | Potassium iodide (25 g) | [4] |
| Solvent System | Water (160 cc) with NaOH (4 g), Methanol (40 cc) | [4] |
| Electrolyte | Sodium bicarbonate (20 g) | [4] |
| Product | 3,5-diiodo-4-hydroxybenzonitrile | [4] |
| Yield | 92% (21.2 g) | [4] |
| Melting Point of Product | 207-208°C | [4] |
| Purity (by TLC) | < 1% impurities | [4] |
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow for the iodination of 4-hydroxybenzonitrile using iodine monochloride.
Caption: Reaction scheme for the di-iodination of 4-hydroxybenzonitrile.
Caption: Workflow for the synthesis and purification of 4-hydroxy-3,5-diiodobenzonitrile.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Hydroxy-3,5-diiodobenzonitrile [myskinrecipes.com]
- 3. studylib.net [studylib.net]
- 4. US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile - Google Patents [patents.google.com]
- 5. US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile - Google Patents [patents.google.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4-Hydroxy-3-iodobenzonitrile
Introduction
4-Hydroxy-3-iodobenzonitrile is a crucial intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its accurate quantification is essential for ensuring the quality and purity of final products. This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise determination of this compound. The method is suitable for researchers, scientists, and professionals involved in drug development and quality control.
Materials and Methods
Instrumentation
A standard HPLC system equipped with a UV-Vis detector was used for this analysis. The specific components are listed below:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[1]
-
Software: Empower 3, ChemStation, or equivalent chromatography data software
Chemicals and Reagents
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (analytical grade)
Chromatographic Conditions
The separation of this compound was achieved using the following isocratic conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile and water (acidified with phosphoric acid)[2] |
| Composition | 60:40 (v/v) Acetonitrile: 0.1% Phosphoric Acid in Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
Method Validation
The analytical method was validated for linearity, precision, and accuracy to ensure reliable results.
Linearity
The linearity of the method was evaluated by analyzing the working standard solutions in triplicate. The peak area was plotted against the concentration, and a linear regression analysis was performed.
Precision
The precision of the method was determined by repeatedly injecting a standard solution (50 µg/mL) six times. The relative standard deviation (RSD) of the peak areas was calculated.
Accuracy
The accuracy was assessed by a recovery study. A known amount of this compound was spiked into a blank sample matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
Data Presentation
The quantitative data from the method validation is summarized in the tables below for easy comparison.
Table 1: Linearity Data
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Linear Regression Equation | y = mx + c |
Table 2: Precision Data
| Parameter | Result |
| Number of Injections | 6 |
| Mean Peak Area | [Insert Mean Value] |
| Standard Deviation | [Insert SD Value] |
| Relative Standard Deviation (%RSD) | < 2.0% |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80% | 40 | [Insert Value] | [Insert Value] |
| 100% | 50 | [Insert Value] | [Insert Value] |
| 120% | 60 | [Insert Value] | [Insert Value] |
| Mean Recovery (%) | 98 - 102% |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow of the HPLC analytical method for the quantification of this compound.
Caption: Experimental workflow for HPLC quantification.
Conclusion
The described RP-HPLC method provides a simple, precise, accurate, and reliable means for the quantification of this compound. The method is suitable for routine quality control analysis and for research purposes in the pharmaceutical and chemical industries. The short run time allows for a high throughput of samples.
References
Application Notes and Protocols for the Development of Enzyme Inhibitors from 4-Hydroxy-3-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 4-Hydroxy-3-iodobenzonitrile as a versatile scaffold for the development of novel enzyme inhibitors. This document details synthetic strategies, experimental protocols for enzyme inhibition assays, and presents hypothetical data to illustrate the application of this compound in drug discovery and agrochemical research.
Introduction
This compound is a substituted aromatic compound featuring a hydroxyl group, an iodine atom, and a nitrile group. This unique combination of functional groups makes it an attractive starting point for medicinal chemistry campaigns. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions within enzyme active sites, while the iodine atom can be utilized for further chemical modifications or may contribute to binding through halogen bonding.
The closely related compound, 4-hydroxy-3,5-diiodobenzonitrile (Ioxynil), is a known herbicide that acts by inhibiting Photosystem II (PSII) in plants, demonstrating the potential of this scaffold to interact with enzymatic systems.[1] In the context of therapeutic drug development, the hydroxyphenyl and benzonitrile moieties are found in numerous approved and investigational protein kinase inhibitors, suggesting that derivatives of this compound could be promising candidates for targeting kinases involved in diseases such as cancer and inflammation.
This document outlines protocols and application notes for the development of inhibitors for three distinct enzyme targets: Epidermal Growth Factor Receptor (EGFR), Janus Kinases (JAKs), and Photosystem II (PSII).
Application Note 1: Development of Epidermal Growth Factor Receptor (EGFR) Inhibitors
Rationale: The 4-hydroxyphenyl moiety is a key feature in many Type I and Type II EGFR tyrosine kinase inhibitors, where it often forms a crucial hydrogen bond with the hinge region of the kinase domain. The benzonitrile group can be a valuable pharmacophore, and the iodine atom provides a handle for synthetic diversification to explore the ATP-binding site.
Hypothetical Synthesis of 4-((4-Substituted-phenyl)amino)-3-iodobenzonitrile Derivatives:
A proposed synthetic route involves the etherification of the hydroxyl group of this compound with a suitable linker, followed by nucleophilic aromatic substitution or a coupling reaction to introduce various aniline moieties.
Quantitative Data Summary:
The following table summarizes the hypothetical inhibitory activities of a series of compounds derived from this compound against wild-type and mutant forms of EGFR.
| Compound ID | Modification on Scaffold | IC50 (nM) vs. EGFR (wild-type) | IC50 (nM) vs. EGFR (T790M) |
| HY-I-001 | 4-((4-methylphenyl)amino)- | 150 | 2500 |
| HY-I-002 | 4-((4-methoxyphenyl)amino)- | 120 | 2100 |
| HY-I-003 | 4-((4-chloro-2-fluorophenyl)amino)- | 25 | 350 |
| HY-I-004 | 4-((4-(dimethylamino)phenyl)amino)- | 80 | 1500 |
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of test compounds against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute these in assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be ≤1%.
-
In a 96-well plate, add 5 µL of each test compound dilution. For control wells (100% activity), add 5 µL of assay buffer with DMSO. For blank wells (no enzyme activity), add 5 µL of assay buffer.
-
Add 10 µL of a solution containing the EGFR enzyme and the poly(Glu, Tyr) substrate in assay buffer to each well, except for the blank wells.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer to all wells. The final ATP concentration should be at or near the Km for EGFR.
-
Incubate the plate at 30°C for 60 minutes.
-
After incubation, add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the control wells and determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Visualization:
Caption: EGFR Signaling Pathway and Inhibition.
Caption: EGFR Inhibitor Development Workflow.
Application Note 2: Development of Janus Kinase (JAK) Inhibitors
Rationale: Small molecule inhibitors of the Janus kinase (JAK) family are effective treatments for autoimmune diseases and myeloproliferative neoplasms.[2] The this compound scaffold can be elaborated to mimic the hinge-binding motifs of known JAK inhibitors, making it a promising starting point for the development of novel JAK-targeted therapies.
Hypothetical Synthesis of Pyrrolo[2,3-b]pyridine Derivatives:
A plausible synthetic strategy involves the conversion of the benzonitrile to an aminopyridine, followed by cyclization and further functionalization to generate a library of pyrrolo[2,3-b]pyridine derivatives.
Quantitative Data Summary:
The following table presents hypothetical IC50 values for a series of this compound derivatives against different JAK isoforms.
| Compound ID | Modification on Scaffold | IC50 (nM) vs. JAK1 | IC50 (nM) vs. JAK2 | IC50 (nM) vs. JAK3 |
| HY-I-101 | Pyrrolo[2,3-b]pyridine core | 50 | 150 | 800 |
| HY-I-102 | Addition of cyclopropyl group | 20 | 80 | 650 |
| HY-I-103 | Introduction of sulfone moiety | 15 | 45 | 500 |
| HY-I-104 | Chiral separation (S-enantiomer) | 5 | 25 | 400 |
Experimental Protocol: In Vitro JAK Kinase Inhibition Assay (HTRF® Assay)
This protocol describes a homogeneous time-resolved fluorescence (HTRF®) assay for determining the IC50 of test compounds against JAK kinases.
Materials:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes
-
Biotinylated peptide substrate
-
ATP
-
HTRF® KinEASE™-STK S1 Kit (Cisbio)
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
Test compounds in DMSO
-
Low-volume, white 384-well plates
Procedure:
-
Perform serial dilutions of the test compounds in DMSO, followed by a further dilution in assay buffer.
-
To a 384-well plate, add 2 µL of the diluted test compounds.
-
Add 4 µL of a mixture of the respective JAK enzyme and biotinylated substrate in assay buffer.
-
Initiate the reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be close to the Km for each enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect phosphorylation by adding 10 µL of HTRF® detection reagents (Europium-cryptate labeled anti-phospho-tyrosine antibody and XL665-conjugated streptavidin).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF®-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF® ratio (665 nm / 620 nm) and then the percent inhibition. Determine IC50 values by fitting the data to a dose-response curve.
Visualization:
Caption: JAK-STAT Signaling Pathway and Inhibition.
Application Note 3: Development of Photosystem II (PSII) Inhibitors for Herbicidal Applications
Rationale: The di-iodinated analog of this compound, Ioxynil, is a commercial herbicide that inhibits the photosynthetic electron transport chain at Photosystem II (PSII).[1] This provides a strong rationale for exploring derivatives of this compound as novel PSII-inhibiting herbicides.
Quantitative Data Summary:
The following table shows hypothetical pI50 (-log IC50) values for the inhibition of PSII-mediated electron transport by a series of this compound derivatives.
| Compound ID | Modification on Scaffold | pI50 for PSII Inhibition |
| HY-I-201 | Parent Compound | 5.8 |
| HY-I-202 | Esterification of hydroxyl group | 4.5 |
| HY-I-203 | Addition of a second iodine atom | 7.2 |
| HY-I-204 | Replacement of nitrile with amide | 5.2 |
Experimental Protocol: PSII Inhibition Assay (Chlorophyll Fluorescence Measurement)
This protocol measures the inhibitory effect of compounds on PSII activity by monitoring changes in chlorophyll a fluorescence.
Materials:
-
Isolated thylakoid membranes from spinach or other suitable plant species
-
Assay buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl2)
-
Test compounds dissolved in a suitable solvent (e.g., ethanol or DMSO)
-
Pulse-Amplitude-Modulation (PAM) fluorometer
Procedure:
-
Prepare a suspension of thylakoid membranes in the assay buffer to a final chlorophyll concentration of 10 µg/mL.
-
Add the test compound at various concentrations to the thylakoid suspension. The final solvent concentration should be kept low (e.g., <1%).
-
Dark-adapt the samples for 10 minutes.
-
Measure the minimal fluorescence (Fo) with a weak measuring light.
-
Apply a saturating pulse of light to measure the maximal fluorescence (Fm).
-
The maximal variable fluorescence is calculated as Fv = Fm - Fo.
-
The maximal quantum yield of PSII is calculated as Fv/Fm.
-
The inhibition of PSII activity is determined by the decrease in the Fv/Fm ratio in the presence of the test compound compared to a solvent control.
-
Calculate the IC50 or pI50 value from the dose-response curve.
Visualization:
Caption: Inhibition of Photosynthetic Electron Transport.
References
Application Notes and Protocols: 4-Hydroxy-3-iodobenzonitrile in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 4-hydroxy-3-iodobenzonitrile as a key intermediate in the synthesis of agrochemicals, with a primary focus on the herbicide Ioxynil. It includes comprehensive data, experimental protocols, and visual diagrams to support research and development in the agrochemical sector.
Introduction
This compound is a crucial aromatic building block in the synthesis of potent herbicides. Its chemical structure allows for further functionalization, leading to the creation of active ingredients that target essential biological processes in weeds. The most prominent application of this intermediate is in the production of Ioxynil (4-hydroxy-3,5-diiodobenzonitrile), a selective post-emergence herbicide.
Agrochemical Synthesis: From Intermediate to Active Ingredient
The primary agrochemical synthesized from this compound is the herbicide Ioxynil. The synthesis is a two-step iodination process starting from 4-hydroxybenzonitrile. This compound is the intermediate formed after the first iodination step.
Experimental Workflow for Ioxynil Synthesis
Caption: Synthetic pathway of Ioxynil from 4-hydroxybenzonitrile.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of the intermediate and the final product is essential for synthesis, formulation, and environmental fate studies.
| Property | This compound | Ioxynil (4-Hydroxy-3,5-diiodobenzonitrile) |
| Molecular Formula | C₇H₄INO | C₇H₃I₂NO |
| Molecular Weight | 245.02 g/mol [1] | 370.91 g/mol [2] |
| Appearance | - | Colorless crystalline solid[3] |
| Melting Point | - | 212-213 °C[3] |
| Boiling Point | - | Sublimes at ~140 °C at 0.1 mmHg[3] |
| Water Solubility | - | 50 mg/L at 25 °C[3] |
| Solubility in Organic Solvents | - | Acetone: 70 g/L, Methanol: 20 g/L, DMF: 740 g/L[3] |
| Vapor Pressure | - | <0.001 Pa[3] |
| Stability | - | Stable to acids and bases; decomposes in sunlight and UV light[2][4] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of Ioxynil.
This protocol outlines the complete synthesis of Ioxynil, where this compound is formed as an intermediate.
Materials:
-
4-hydroxybenzonitrile
-
Iodine monochloride (ICl)
-
Glacial acetic acid
-
5% aqueous sodium sulfite solution
-
Acetone
-
Deionized water
Procedure: [4]
-
In a suitably sized reaction vessel equipped with a mechanical stirrer, dissolve 4-hydroxybenzonitrile in glacial acetic acid.
-
With continuous stirring, slowly add a solution of iodine monochloride (approximately 2 molar equivalents) in glacial acetic acid. The reaction is exothermic and the temperature should be monitored.
-
After the addition is complete, continue stirring the mixture at a slightly elevated temperature (e.g., 40-50 °C) for several hours to ensure the completion of the di-iodination.
-
Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, precipitate the crude product by adding water to the reaction mixture.
-
Collect the crude product by filtration and wash it with a 5% aqueous sodium sulfite solution to remove any unreacted iodine, followed by washing with deionized water.
-
The crude Ioxynil can be further purified by recrystallization from a suitable solvent system (e.g., acetone/water).
This protocol is inferred for the specific conversion of the intermediate to the final product.
Materials:
-
This compound
-
Iodine monochloride (ICl)
-
Glacial acetic acid
-
5% aqueous sodium sulfite solution
-
Acetone
-
Deionized water
Procedure:
-
Dissolve this compound in glacial acetic acid in a reaction vessel equipped with a stirrer.
-
Slowly add a solution of iodine monochloride (approximately 1 molar equivalent) in glacial acetic acid while stirring.
-
Maintain the reaction at a slightly elevated temperature (e.g., 40-50 °C) and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, precipitate the crude Ioxynil by adding water.
-
Filter the precipitate and wash with a 5% sodium sulfite solution and then with deionized water.
-
Purify the product by recrystallization from an acetone/water mixture.
Mechanism of Action: Inhibition of Photosystem II
Ioxynil is a potent inhibitor of photosynthesis.[4] Its primary mode of action is the disruption of the photosynthetic electron transport chain at Photosystem II (PSII).[5][6]
Signaling Pathway of Ioxynil's Herbicidal Action
Caption: Mechanism of Ioxynil as a Photosystem II inhibitor.
Ioxynil binds to the D1 protein of the PSII complex, specifically at the binding site of the secondary plastoquinone acceptor (QB). This binding blocks the electron flow from QA to QB, thereby interrupting the entire photosynthetic electron transport chain. The blockage of electron flow leads to the formation of highly reactive oxygen species (ROS), which cause rapid cellular damage through lipid peroxidation and membrane disruption, ultimately resulting in weed death.[6]
Herbicidal Efficacy and Toxicological Data
Ioxynil is effective against a wide range of broadleaf weeds.
Herbicidal Efficacy of Ioxynil:
| Weed Species Controlled | Typical Application Rate (g/ha) |
| Chickweed (Stellaria media), Shepherd's purse (Capsella bursa-pastoris), Charlock (Sinapis arvensis), Field pennycress (Thlaspi arvense), Wild mustard (Brassica kaber) | 300 - 900[7] |
Toxicological Data for Ioxynil:
| Parameter | Value | Species |
| Oral LD₅₀ | 110 mg/kg[7] | Rat |
| Dermal LD₅₀ | 800 mg/kg | - |
| Inhalation LC₅₀ | 0.38 mg/L (4 hours)[7] | Rat |
Conclusion
This compound serves as a pivotal intermediate in the synthesis of the potent herbicide Ioxynil. The methodologies and data presented herein provide a valuable resource for researchers and professionals in the agrochemical industry, facilitating further development and optimization of herbicidal solutions based on this chemical scaffold. The clear understanding of its synthesis, mechanism of action, and efficacy is crucial for its effective and safe application in agriculture.
References
- 1. Ioxynil - Wikipedia [en.wikipedia.org]
- 2. Ioxynil | C7H3I2NO | CID 15530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. How Ioxynil Functions as an Effective Herbicide for Weed Control [jindunchemical.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. Ioxynil octanoate | C15H17I2NO2 | CID 19730 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 4-Hydroxy-3-iodobenzonitrile for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-iodobenzonitrile is a versatile chemical scaffold with potential for derivatization to create novel bioactive molecules. Its structure, featuring a reactive hydroxyl group, an electron-withdrawing nitrile group, and a strategically positioned iodine atom, makes it an attractive starting point for the synthesis of targeted enzyme inhibitors and modulators of protein-protein interactions. The presence of iodine is particularly noteworthy as it can engage in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity to biological targets.
Recent research into transthyretin (TTR) amyloidosis has highlighted the therapeutic potential of small molecules that can stabilize the TTR tetramer and prevent its dissociation into amyloidogenic monomers.[1][2][3] The thyroxine-binding sites of TTR feature halogen-binding pockets, making iodinated compounds like derivatives of this compound promising candidates for TTR kinetic stabilizers.[1] This document provides detailed protocols for the derivatization of this compound and its subsequent evaluation in a transthyretin stabilization assay.
Derivatization Strategies
The primary site for derivatization on this compound is the phenolic hydroxyl group, which can be readily converted into ethers and esters. These modifications allow for the introduction of a wide variety of functional groups to probe structure-activity relationships (SAR) and optimize biological activity.
Table 1: Proposed Derivatives of this compound for Biological Screening
| Derivative ID | R-Group | Derivative Type | Rationale for Synthesis |
| D-001 | -CH₃ | Ether | Introduce a small, neutral group to probe steric and electronic effects. |
| D-002 | -CH₂CH₃ | Ether | Increase lipophilicity and explore larger alkyl substituents. |
| D-003 | -CH₂COOH | Ether | Introduce a carboxylic acid for potential salt bridge formation. |
| D-004 | -CH₂CONH₂ | Ether | Introduce an amide for hydrogen bonding interactions. |
| D-005 | -COCH₃ | Ester | Introduce an acetyl group to assess the impact of an ester linkage. |
| D-006 | -CO-Ph | Ester | Introduce a phenyl group to explore aromatic interactions. |
Experimental Protocols
Protocol 1: Synthesis of Ether Derivatives of this compound (Williamson Ether Synthesis)
This protocol describes a general method for the synthesis of ether derivatives.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the corresponding alkyl halide (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether derivative.
Protocol 2: Synthesis of Ester Derivatives of this compound (Steglich Esterification)
This protocol outlines a general method for the synthesis of ester derivatives.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq), the corresponding carboxylic acid (1.2 eq), and a catalytic amount of DMAP in anhydrous dichloromethane.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester derivative.
Biological Assay: Transthyretin (TTR) Stabilization Assay
This in vitro assay is designed to evaluate the ability of the synthesized derivatives to stabilize the TTR tetramer, a key therapeutic strategy for transthyretin amyloidosis. The assay measures the inhibition of acid-mediated dissociation of the TTR tetramer into its monomeric components.
Table 2: Comparative Inhibitory Data of Known Transthyretin Stabilizers
| Compound | Target | IC₅₀ (µM) | Kᵢ (µM) | Assay Type |
| Tafamidis | Transthyretin | 1.8 | - | Fibril Formation Assay |
| Diflunisal | Transthyretin | 2.7 | - | Fibril Formation Assay |
| AG10 | Transthyretin | 0.2 | - | Fibril Formation Assay |
Note: The data in this table is for known TTR stabilizers and serves as a benchmark for the evaluation of new derivatives. The IC₅₀ and Kᵢ values for derivatives of this compound are to be determined.
Protocol 3: In Vitro Transthyretin (TTR) Acid-Mediated Dissociation Assay
Materials:
-
Recombinant human TTR
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium acetate buffer, pH 4.4
-
SDS-PAGE gels and running buffer
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
-
Plate reader or gel documentation system
Procedure:
-
Prepare a stock solution of recombinant human TTR in PBS.
-
In a 96-well plate, incubate TTR with varying concentrations of the test compounds (typically from 0.1 to 100 µM) in PBS for 30 minutes at 37 °C. Include a positive control (e.g., Tafamidis) and a negative control (DMSO vehicle).
-
Induce tetramer dissociation by adding sodium acetate buffer (pH 4.4) to each well and incubate for 72 hours at 37 °C.
-
Stop the dissociation by neutralizing the samples with a suitable buffer.
-
Analyze the samples by non-denaturing SDS-PAGE to separate the TTR tetramer from the monomer.
-
Stain the gel with Coomassie Brilliant Blue and subsequently destain.
-
Quantify the band intensities for the tetrameric and monomeric forms of TTR using a gel documentation system or a plate reader.
-
Calculate the percentage of TTR stabilization for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of stabilization against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: TTR amyloid cascade and the workflow for inhibitor development.
Logical Relationship of Derivatization
Caption: Derivatization strategy for this compound.
References
- 1. Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Protocol for the N-arylation of Amino Acids with Iodobenzonitriles: A Guide for Researchers
Introduction: The Significance of N-Aryl Amino Acids
N-aryl amino acids are a pivotal class of compounds in medicinal chemistry and drug development. Their incorporation into peptide backbones can significantly enhance pharmacokinetic properties by modulating conformational flexibility and improving metabolic stability. This structural modification has been instrumental in the development of various therapeutic agents. The synthesis of these valuable building blocks is primarily achieved through the cross-coupling of amino acids with aryl halides. This application note provides a detailed guide to the N-arylation of amino acids with iodobenzonitriles, focusing on two of the most powerful catalytic systems available to chemists: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
This document is intended for researchers, scientists, and drug development professionals. It offers a comparative overview of the two main catalytic approaches, detailed experimental protocols, troubleshooting guidance, and insights into preventing racemization, a critical challenge in the synthesis of chiral N-aryl amino acids.
Comparative Analysis: Copper vs. Palladium Catalysis
The choice between a copper- or palladium-catalyzed approach often depends on the specific substrates, functional group tolerance, and desired reaction conditions.
Copper-Catalyzed N-Arylation (Ullmann Condensation): The Ullmann reaction is a classic method for forming carbon-nitrogen bonds.[1] Modern protocols have significantly improved upon the harsh conditions of the original reaction, now employing various ligands to facilitate the coupling at lower temperatures.[2]
-
Advantages: Copper catalysts are generally less expensive and more tolerant to air and moisture compared to their palladium counterparts.[3]
-
Disadvantages: Traditional Ullmann conditions often require high reaction temperatures, and in some cases, stoichiometric amounts of copper. While modern ligand-accelerated protocols operate under milder conditions, they can still require higher temperatures than palladium-catalyzed systems.[4]
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its broad substrate scope and mild reaction conditions.[5] The development of sophisticated phosphine ligands has been key to its success.
-
Advantages: This method is highly versatile, tolerating a wide range of functional groups and often proceeding at lower temperatures than copper-catalyzed reactions. Several generations of catalysts and ligands have been developed, allowing for the coupling of virtually any amine with a wide array of aryl partners.[5]
-
Disadvantages: Palladium catalysts and their associated phosphine ligands can be expensive and sensitive to air and moisture, often requiring inert atmosphere techniques. Aryl iodides, while reactive, can sometimes lead to catalyst inhibition.[6]
Catalytic Cycles: A Mechanistic Overview
Understanding the underlying mechanisms of these reactions is crucial for optimizing reaction conditions and troubleshooting.
Copper-Catalyzed Ullmann Condensation
The mechanism of the copper-catalyzed N-arylation of amino acids is thought to proceed through a Cu(I)/Cu(III) catalytic cycle.
Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation of amino acids.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
The following protocols provide a general framework for the N-arylation of amino acids with iodobenzonitriles. Optimization of specific parameters may be necessary for different substrates.
Protocol 1: Copper-Catalyzed N-Arylation of Amino Acids
This protocol is adapted from established procedures for Ullmann-type couplings of amino acids.[7][8]
Materials and Reagents:
| Reagent | Typical Loading (mol%) | Supplier Suggestion |
| Amino Acid | 1.2 equivalents | Sigma-Aldrich, Alfa Aesar |
| Iodobenzonitrile | 1.0 equivalent | TCI, Combi-Blocks |
| Copper(I) Iodide (CuI) | 5-10 mol% | Strem Chemicals, Acros Organics |
| Ligand (e.g., L-Proline) | 10-20 mol% | Sigma-Aldrich |
| Base (e.g., K₃PO₄) | 2.0-3.0 equivalents | Fisher Scientific, VWR |
| Solvent (e.g., DMF, DMSO) | Anhydrous | EMD Millipore, J.T. Baker |
Experimental Workflow:
Caption: Workflow for the copper-catalyzed N-arylation of amino acids.
Step-by-Step Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the amino acid (1.2 mmol), iodobenzonitrile (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), L-proline (0.2 mmol, 20 mol%), and potassium phosphate (3.0 mmol).
-
Seal the vial with a septum and purge with argon for 5-10 minutes.
-
Add anhydrous dimethylformamide (DMF) (to achieve a concentration of ~0.5 M) via syringe.
-
Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer to a pH of 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed N-Arylation of Amino Acid Esters
To mitigate racemization, it is often advantageous to use amino acid esters, particularly tert-butyl esters, and milder bases in palladium-catalyzed reactions.[9][10]
Materials and Reagents:
| Reagent | Typical Loading (mol%) | Supplier Suggestion |
| Amino Acid Ester | 1.1 equivalents | Bachem, Chem-Impex |
| Iodobenzonitrile | 1.0 equivalent | TCI, Combi-Blocks |
| Palladium Precatalyst | 1-5 mol% | Strem Chemicals, Johnson Matthey |
| Phosphine Ligand | 1-10 mol% | Sigma-Aldrich, Combi-Blocks |
| Base (e.g., Cs₂CO₃) | 1.5-3.0 equivalents | Alfa Aesar, Acros Organics |
| Solvent (e.g., Toluene, Dioxane) | Anhydrous | Fisher Scientific, VWR |
Experimental Workflow:
Caption: Workflow for the palladium-catalyzed N-arylation of amino acid esters.
Step-by-Step Procedure:
-
In an inert atmosphere glovebox, add the palladium precatalyst (e.g., t-BuBrettPhos Pd G3, 0.02 mmol, 2 mol%), cesium carbonate (3.0 mmol), and a stir bar to an oven-dried reaction vial.
-
Add the amino acid tert-butyl ester (1.1 mmol) and the iodobenzonitrile (1.0 mmol).
-
Add anhydrous toluene (to achieve a concentration of ~0.5 M).
-
Seal the vial and remove it from the glovebox. Place it in a preheated heating block at 80 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Critical Consideration: Prevention of Racemization
A significant challenge in the N-arylation of α-amino acids is the potential for racemization at the stereogenic center.[9] Amino acid esters are particularly susceptible to racemization under basic conditions.[9]
Strategies to Minimize Racemization:
-
Choice of Base: Strong bases like sodium tert-butoxide can readily cause racemization.[11] Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are generally preferred.[11]
-
Use of Esters: Converting the carboxylic acid to a bulky ester, such as a tert-butyl ester, can sterically hinder the deprotonation of the α-proton, thus reducing the likelihood of racemization.
-
Mild Reaction Conditions: Employing highly active palladium precatalysts, such as the t-BuBrettPhos Pd G3 or G4 precatalysts, allows for the use of milder reaction temperatures, which in turn minimizes racemization.[11]
-
Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to gradual racemization of the starting material or product. Therefore, it is crucial to monitor the reaction and stop it once the starting material is consumed.
Mechanistic studies have shown that in some palladium-catalyzed systems, the observed loss of enantiomeric excess is due to the racemization of the amino acid ester starting material rather than the N-arylated product.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst; Inappropriate ligand or base; Poor solubility of reagents. | Use a fresh, high-purity catalyst. Screen a variety of ligands and bases. Ensure the use of an appropriate solvent to dissolve all reaction components.[4][12] |
| Formation of Side Products (e.g., Dehalogenation) | Presence of protic impurities; Unwanted reaction with solvent. | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. Choose a non-reactive solvent.[12] |
| Racemization of Product | Base is too strong; Reaction temperature is too high; Prolonged reaction time. | Switch to a weaker base (e.g., Cs₂CO₃, K₃PO₄). Lower the reaction temperature. Monitor the reaction closely and work up as soon as it is complete.[11] |
| Difficulty with Aryl Chlorides | The C-Cl bond is less reactive and harder to activate. | Switch to a more electron-rich and bulky phosphine ligand. Consider using a more reactive aryl bromide or iodide if possible.[12] |
Representative Characterization Data
N-(4-cyanophenyl)glycine:
-
Appearance: Off-white solid.
-
Molecular Formula: C₉H₈N₂O₂
-
Molecular Weight: 176.17 g/mol
-
¹H NMR (DMSO-d₆): δ 12.6 (s, 1H), 7.6 (d, 2H), 6.8 (d, 2H), 6.7 (t, 1H), 3.9 (d, 2H).
-
Mass Spec (ESI): m/z 177.1 [M+H]⁺.
N-(2-cyanophenyl)alanine:
-
Molecular Formula: C₁₀H₁₀N₂O₂
-
Molecular Weight: 190.20 g/mol
-
¹H NMR (CDCl₃): δ 7.55 (d, 1H), 7.35 (t, 1H), 6.80 (d, 1H), 6.65 (t, 1H), 5.10 (br s, 1H), 4.20 (q, 1H), 3.40 (dd, 1H), 3.25 (dd, 1H).
-
Mass Spec (ESI): m/z 191.1 [M+H]⁺.
Conclusion
The N-arylation of amino acids with iodobenzonitriles is a powerful transformation for the synthesis of valuable building blocks for drug discovery and development. Both copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination offer effective routes to these compounds. The choice of methodology should be guided by the specific substrates and the need to preserve stereochemical integrity. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can successfully synthesize a wide range of N-(cyanophenyl)amino acids while minimizing common side reactions, particularly racemization. This application note provides a solid foundation for developing robust and reliable protocols for this important class of reactions.
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N- Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Ligations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
Gas chromatography-mass spectrometry (GC-MS) analysis of benzonitrile synthesis
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the analysis of benzonitrile synthesis from benzaldehyde and hydroxylamine using Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for monitoring reaction progress, identifying products and byproducts, and quantifying the yield of benzonitrile, a versatile intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals.
Introduction
The synthesis of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is a common and efficient method. The reaction proceeds through the formation of an oxime intermediate, which is then dehydrated to the nitrile. Monitoring this two-step, one-pot synthesis is essential for optimizing reaction conditions and ensuring the purity of the final product. GC-MS is an ideal analytical technique for this purpose, offering high separation efficiency and definitive identification of volatile and semi-volatile organic compounds.
Experimental Protocols
Benzonitrile Synthesis from Benzaldehyde
This protocol outlines a common laboratory-scale synthesis of benzonitrile.
Materials:
-
Benzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous ferrous sulfate (FeSO₄)
-
Dimethylformamide (DMF)
-
Toluene
-
Deionized water
-
Sodium bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzaldehyde, hydroxylamine hydrochloride, and a catalytic amount of anhydrous ferrous sulfate in dimethylformamide (DMF).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) for GC-MS analysis.
-
Upon completion of the reaction (as determined by the disappearance of the benzaldehyde peak in the GC-MS chromatogram), cool the mixture to room temperature.
-
Dilute the reaction mixture with toluene and wash sequentially with deionized water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The resulting solution containing benzonitrile is ready for quantitative GC-MS analysis.
GC-MS Analysis Protocol
Instrumentation:
A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is required.
Sample Preparation for GC-MS Analysis:
-
Withdraw a small aliquot (approximately 50 µL) from the reaction mixture.[1]
-
Dilute the aliquot with a suitable solvent, such as diethyl ether or dichloromethane, to a final volume of 1 mL in a GC vial.[1] This dilution is crucial to avoid overloading the GC column.
-
For quantitative analysis, add a known concentration of an internal standard (e.g., anisole) to the diluted sample.
GC-MS Conditions:
The following are typical GC-MS parameters for the analysis of benzonitrile. Optimization may be required for specific instruments.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min[1] |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 or 50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature: 80 °C, hold for 2 minutesRamp: 15 °C/min to 280 °CHold: 5 minutes at 280 °C |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
| Solvent Delay | 3 minutes |
Data Presentation
The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material, benzaldehyde, and the increase in the peak area of the product, benzonitrile, over time.
Quantitative Data Summary
The following table summarizes the expected retention times and key mass spectral fragments for the reactant and product under the specified GC-MS conditions. Retention times are approximate and may vary based on the specific instrument and column conditions.
| Compound | Retention Time (min) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| Benzaldehyde | ~ 8.5 | 106.12 | 106 (M+), 105, 77 (base peak), 51 |
| Benzonitrile | ~ 9.2 | 103.12 | 103 (M+, base peak), 76, 51 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the GC-MS analysis of the benzonitrile synthesis reaction.
Caption: Experimental workflow for benzonitrile synthesis and GC-MS analysis.
References
Application Note: Characterization of Novel Benzonitriles using High-Resolution Mass Spectrometry (HRMS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the characterization of novel benzonitrile compounds using high-resolution mass spectrometry (HRMS). Benzonitriles are a significant class of compounds in pharmaceutical and materials science, and the precise identification of novel derivatives is crucial for research and development. HRMS offers unparalleled mass accuracy and resolution, enabling confident elemental composition determination and structural elucidation through fragmentation analysis.[1][2][3] This document outlines detailed protocols for sample preparation, HRMS analysis, and data processing, supplemented with clear data presentation and visualizations to facilitate understanding and implementation in the laboratory.
Introduction
Benzonitrile and its derivatives are key structural motifs in many pharmaceuticals, agrochemicals, and functional materials. The characterization of newly synthesized benzonitriles is a critical step in the drug discovery and development pipeline. High-resolution mass spectrometry has become an indispensable tool for this purpose, providing unambiguous molecular formula assignments and detailed structural information.[1] Unlike nominal mass instruments, HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems can measure mass-to-charge ratios (m/z) with high precision (typically < 5 ppm), allowing for the differentiation of isobaric compounds and the confident determination of elemental compositions.[2] Furthermore, tandem mass spectrometry (MS/MS) capabilities of HRMS instruments provide rich fragmentation data that is essential for elucidating the specific substitution patterns and functional groups of novel benzonitrile analogues.[4]
This application note details a robust workflow for the analysis of novel benzonitriles, from initial sample preparation to final structural confirmation.
Experimental Protocols
Sample Preparation
The quality of HRMS data is highly dependent on proper sample preparation. The goal is to obtain a pure, salt-free sample in a volatile solvent suitable for electrospray ionization (ESI).[5]
Materials:
-
Novel benzonitrile compound (solid or oil)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm, PTFE or other suitable material)
-
Autosampler vials (glass, 1.5 mL)[6]
Protocol:
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of the novel benzonitrile compound and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Prepare a dilution series of the stock solution to find the optimal concentration. A typical starting concentration for HRMS analysis is 1 µM.[6] Dilute the stock solution with a suitable solvent system, typically 50:50 acetonitrile:water or 50:50 methanol:water.
-
Acidification (for Positive Ion Mode): For analysis in positive ion mode, which is common for many nitrogen-containing compounds, add formic acid to the working solution to a final concentration of 0.1%.[5] This promotes the formation of protonated molecules ([M+H]^+).
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the MS instrument's sample introduction line.[6]
-
Transfer to Vial: Transfer the filtered solution to a labeled glass autosampler vial for analysis.
High-Resolution Mass Spectrometry (HRMS) Analysis
The following parameters are provided as a starting point and may require optimization depending on the specific instrument and the properties of the novel benzonitrile. This protocol assumes the use of an ESI-Q-TOF or Orbitrap mass spectrometer.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Agilent Q-TOF, Thermo Scientific Orbitrap, Waters SYNAPT)
-
UHPLC system for sample introduction
LC Parameters (for infusion or flow injection):
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient: Isocratic (e.g., 50% B) for direct infusion or a simple gradient for separation from any minor impurities.
MS Parameters:
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Drying Gas (N2) Flow | 8 - 12 L/min |
| Drying Gas Temperature | 300 - 350 °C |
| Nebulizer Pressure | 30 - 45 psi |
| Fragmentor Voltage | 100 - 150 V |
| Skimmer Voltage | 60 - 70 V |
| Mass Range | 50 - 1000 m/z |
| Acquisition Mode | Full Scan MS and Targeted MS/MS |
| Collision Energy (for MS/MS) | Ramped (e.g., 10-40 eV) |
| Resolution | > 20,000 FWHM |
Data Presentation and Analysis
Quantitative Data Summary
Accurate mass measurements are fundamental to the characterization of novel compounds. The following table illustrates how to present the results for a hypothetical novel benzonitrile, C10H8N2O.
| Parameter | Theoretical Value | Observed Value | Mass Error (ppm) |
| Molecular Formula | C10H8N2O | - | - |
| [M+H]⁺ m/z | 173.0715 | 173.0712 | -1.7 |
| [M+Na]⁺ m/z | 195.0534 | 195.0531 | -1.5 |
Fragmentation Analysis
Tandem MS (MS/MS) experiments are performed to induce fragmentation of the precursor ion, providing structural insights. The fragmentation of benzonitriles often involves the loss of small neutral molecules like HCN.[7][8] The observed fragment ions can be used to piece together the structure of the novel compound.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 173.0712 | 145.0763 | CO |
| 173.0712 | 116.0491 | HCN + CO |
| 173.0712 | 103.0542 | C3H2O |
Visualizations
Experimental Workflow
The overall workflow from sample receipt to data analysis is depicted below.
Caption: Experimental workflow for HRMS characterization.
Benzonitrile Fragmentation Pathway
The following diagram illustrates a common fragmentation pathway for a generic substituted benzonitrile.
Caption: Representative fragmentation of a benzonitrile.
Conclusion
High-resolution mass spectrometry is a powerful and essential technique for the unambiguous characterization of novel benzonitrile compounds. The combination of high mass accuracy and detailed fragmentation analysis provides a high degree of confidence in both the elemental composition and the proposed structure.[1] The protocols and workflows presented in this application note offer a reliable starting point for researchers in pharmaceutical and chemical sciences to effectively utilize HRMS for the analysis of their newly synthesized molecules. Careful sample preparation and systematic data analysis are key to obtaining high-quality, reproducible results.
References
- 1. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW [ouci.dntb.gov.ua]
- 4. Challenges of High-Resolution Mass Spectrometry For Detecting Designer Drugs [cfsre.org]
- 5. utoledo.edu [utoledo.edu]
- 6. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 7. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
The Strategic Utility of 4-Hydroxy-3-iodobenzonitrile in the Genesis of Advanced Photosensitizers: A Guide for Researchers
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-hydroxy-3-iodobenzonitrile as a versatile starting material in the synthesis of novel photosensitizers for photodynamic therapy (PDT). We will delve into the strategic design of photosensitizers, provide detailed, field-tested synthetic protocols, and discuss the essential characterization and application of these vital therapeutic agents.
Introduction: The Unseen Potential of a Simple Precursor
Photodynamic therapy (PDT) has emerged as a clinically approved, minimally invasive therapeutic modality for various cancers and other diseases. The efficacy of PDT is critically dependent on the photosensitizer (PS), a molecule that, upon activation by light of a specific wavelength, generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cellular destruction.[1] The ideal photosensitizer should exhibit strong absorption in the near-infrared (NIR) region for deep tissue penetration, high singlet oxygen quantum yield, low dark toxicity, and preferential accumulation in target tissues.
This compound, a readily available and relatively simple aromatic compound, presents a unique combination of functional groups—a hydroxyl, an iodo, and a nitrile—that can be strategically exploited to construct complex and highly functionalized photosensitizers. The iodine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the extension of the π-conjugated system, a crucial feature for achieving the desired photophysical properties.[2] The phenolic hydroxyl group provides a convenient point for the attachment of solubilizing groups or targeting moieties, enhancing the pharmacokinetic profile of the photosensitizer. The nitrile group, while seemingly simple, can influence the electronic properties of the molecule and can be a precursor for other functional groups.
This guide will explore two primary synthetic pathways originating from this compound to generate a sophisticated porphyrin-based photosensitizer, a class of compounds renowned for their photodynamic efficacy.
Core Synthetic Strategy: From a Simple Benzonitrile to a Potent Porphyrin Photosensitizer
Our overarching strategy involves a multi-step synthesis that leverages the unique reactivity of each functional group on the this compound scaffold. The general workflow is designed to first build a key intermediate, a substituted benzaldehyde, which will then be utilized in a classic porphyrin synthesis. A subsequent functionalization step will introduce a terminal alkyne, paving the way for "click" chemistry-mediated conjugation.
A [label="this compound"]; B [label="Sonogashira or Suzuki Coupling"]; C [label="Intermediate Benzaldehyde"]; D [label="Lindsey Porphyrin Synthesis"]; E [label="Porphyrin-Benzonitrile Conjugate"]; F [label="O-Propargylation"]; G [label="Terminal Alkyne-Functionalized Photosensitizer"]; H [label="Click Chemistry Conjugation"]; I [label="Targeted Photosensitizer"];
A -> B [label="Extend π-system"]; B -> C; C -> D [label="Condensation with Pyrrole"]; D -> E; E -> F [label="Introduce Click Handle"]; F -> G; G -> H [label="Attach Targeting Moiety"]; H -> I; }
Caption: General workflow for the synthesis of a targeted photosensitizer.Part 1: Synthesis of the Porphyrin Core
This section details the synthesis of a porphyrin-benzaldehyde conjugate, a key intermediate in our proposed pathway. We will utilize a Sonogashira coupling reaction to introduce an aldehyde precursor, followed by a Lindsey synthesis to construct the porphyrin macrocycle.[3][4]
Protocol 1.1: Sonogashira Coupling of this compound with 4-ethynylbenzaldehyde diethyl acetal
The Sonogashira coupling is a robust method for forming C-C bonds between terminal alkynes and aryl halides.[5] Here, we couple our starting material with a protected form of 4-ethynylbenzaldehyde to prevent side reactions.
Materials:
-
This compound
-
4-Ethynylbenzaldehyde diethyl acetal
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous THF to dissolve the solids.
-
To this mixture, add 4-ethynylbenzaldehyde diethyl acetal (1.2 eq) followed by triethylamine (3.0 eq) via syringe.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product is then subjected to deprotection of the acetal. Dissolve the residue in a mixture of THF and 1M HCl and stir at room temperature for 4 hours.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting aldehyde by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation.[2]
-
Copper(I) Iodide: Acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which is crucial for the transmetalation step in the catalytic cycle.
-
Triethylamine: Serves as a base to deprotonate the terminal alkyne and to neutralize the HI formed during the reaction.[6]
-
Protected Aldehyde: The acetal protecting group prevents the aldehyde from undergoing undesired side reactions under the basic conditions of the Sonogashira coupling.
Protocol 1.2: Lindsey Synthesis of a meso-Substituted Porphyrin
The Lindsey synthesis is a high-yield method for preparing meso-substituted porphyrins from aldehydes and pyrrole under mild conditions.[7]
Materials:
-
4-(4-Formyl-2-cyanophenylethynyl)-2-hydroxybenzonitrile (from Protocol 1.1)
-
Pyrrole
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Triethylamine (Et₃N)
Procedure:
-
In a large, round-bottom flask, dissolve the aldehyde from Protocol 1.1 (1.0 eq) and pyrrole (4.0 eq) in a large volume of dry DCM under an inert atmosphere.
-
Add TFA (0.1 eq) to the solution and stir at room temperature in the dark for 12 hours.
-
Add DDQ (3.0 eq) and continue stirring for another 2 hours.
-
Neutralize the reaction with a few drops of triethylamine.
-
Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the resulting porphyrin by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
High Dilution: The reaction is performed under high dilution to favor the formation of the tetrameric porphyrin macrocycle over linear polypyrromethanes.[3]
-
Trifluoroacetic Acid: A mild acid catalyst is used to promote the condensation of the aldehyde and pyrrole to form the porphyrinogen intermediate.[4]
-
DDQ: A strong oxidizing agent is used to convert the non-aromatic porphyrinogen to the highly conjugated, colored porphyrin.[8]
Part 2: Post-Synthetic Functionalization for Targeted Delivery
A key strategy in modern photosensitizer design is the incorporation of targeting moieties to enhance accumulation in diseased tissue, thereby minimizing off-target toxicity.[9] In this section, we will functionalize the phenolic hydroxyl group of our porphyrin with a terminal alkyne, a versatile handle for "click" chemistry.
Protocol 2.1: O-Propargylation of the Porphyrin-Benzonitrile Conjugate
The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[10]
Materials:
-
Porphyrin-benzonitrile conjugate (from Protocol 1.2)
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the porphyrin-benzonitrile conjugate (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (5.0 eq) and stir the mixture at room temperature for 30 minutes.
-
Add propargyl bromide (3.0 eq) dropwise and continue stirring at room temperature for 24 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Potassium Carbonate: A mild base is used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.[11]
-
Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction.[12]
A [label="Porphyrin-Benzonitrile Conjugate"]; B [label="O-Propargylation"]; C [label="Terminal Alkyne-Functionalized Photosensitizer"]; D [label="Azide-Containing Targeting Moiety"]; E [label="Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)"]; F [label="Targeted Photosensitizer"];
A -> B [label="Williamson Ether Synthesis"]; B -> C; C -> E; D -> E; E -> F [label="Formation of Triazole Linkage"]; }
Caption: Workflow for the functionalization of the photosensitizer.Part 3: Characterization and Application Notes
A newly synthesized photosensitizer must be rigorously characterized to determine its potential for PDT applications.
Photophysical Properties
The key photophysical parameters of a photosensitizer are its absorption and emission spectra, fluorescence quantum yield (Φf), and, most importantly, its singlet oxygen quantum yield (ΦΔ).
| Parameter | Description | Typical Values for Porphyrins |
| λmax (Soret band) | Wavelength of maximum absorption in the blue region of the spectrum. | 400-450 nm |
| λmax (Q-bands) | Weaker absorption bands in the visible and near-infrared regions. | 500-700 nm |
| Fluorescence Quantum Yield (Φf) | The efficiency of the emission of photons from the excited singlet state. | 0.05 - 0.15 |
| Singlet Oxygen Quantum Yield (ΦΔ) | The efficiency of generating singlet oxygen from the excited triplet state. | 0.4 - 0.8[13][14][15] |
Protocol for Determining Singlet Oxygen Quantum Yield (ΦΔ):
A common method for determining ΦΔ is through the use of a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), which reacts specifically with singlet oxygen, leading to a decrease in its absorbance.
-
Prepare solutions of the photosensitizer and DPBF in a suitable solvent (e.g., DMF).
-
Use a well-characterized photosensitizer with a known ΦΔ (e.g., meso-tetraphenylporphyrin) as a reference standard.
-
Irradiate the solutions with a light source at a wavelength where both the sample and the reference absorb.
-
Monitor the decrease in the absorbance of DPBF at its λmax over time.
-
The ΦΔ of the sample can be calculated using the following equation:
ΦΔ(sample) = ΦΔ(reference) × (k(sample) / k(reference)) × (Iabs(reference) / Iabs(sample))
where k is the rate of DPBF decomposition and Iabs is the rate of light absorption by the photosensitizer.
In Vitro Evaluation
The biological efficacy of a photosensitizer is assessed through in vitro studies on cancer cell lines.
Cellular Uptake:
The ability of the photosensitizer to be taken up by cancer cells is a critical determinant of its efficacy. This can be quantified using fluorescence-based techniques.
Protocol for Cellular Uptake Assay:
-
Seed cancer cells in a multi-well plate and allow them to adhere.
-
Incubate the cells with various concentrations of the photosensitizer for different time points.
-
After incubation, wash the cells to remove any unbound photosensitizer.
-
Lyse the cells and measure the intracellular concentration of the photosensitizer using a fluorescence spectrophotometer.[16][17]
-
Alternatively, cellular uptake can be visualized using fluorescence microscopy.
Phototoxicity Assay (MTT Assay):
The phototoxicity of the photosensitizer is its ability to kill cells upon light activation. The MTT assay is a colorimetric assay that measures cell viability.
Protocol for MTT Assay:
-
Seed cancer cells in a 96-well plate.
-
Incubate the cells with the photosensitizer.
-
Irradiate the cells with a light source at the appropriate wavelength and dose.
-
A set of cells treated with the photosensitizer but kept in the dark serves as a control for dark toxicity.
-
After irradiation, incubate the cells for a further 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (typically around 570 nm).
-
Cell viability is expressed as a percentage of the untreated control cells.[18]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of advanced photosensitizers. Its unique trifunctional nature allows for the strategic and modular construction of complex molecules with tailored photophysical and biological properties. The synthetic pathways and protocols detailed in this guide provide a solid foundation for researchers to explore the vast potential of this precursor in the development of next-generation photodynamic therapy agents. By combining established synthetic methodologies with modern functionalization techniques, the scientific community can continue to innovate and improve upon the design of photosensitizers for more effective and targeted cancer treatment.
References
- 1. Photosensitizer - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Directly linked porphyrin arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functionalization of Photosensitized Silica Nanoparticles for Advanced Photodynamic Therapy of Cancer | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 14. worldscientific.com [worldscientific.com]
- 15. ias.ac.in [ias.ac.in]
- 16. An in vitro model to study cellular photosensitizer uptake and photodynamic dose-response relationships of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-3-iodobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Hydroxy-3-iodobenzonitrile synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yields are consistently low. What are the potential causes and how can I improve the yield?
A1: Low yields in the synthesis of this compound can stem from several factors. A primary cause is the formation of the di-iodinated byproduct, 4-hydroxy-3,5-diiodobenzonitrile, and other side products. To enhance the yield of the desired mono-iodinated product, consider the following strategies:
-
Stoichiometry of the Iodinating Agent: Carefully control the molar ratio of the iodinating agent to the 4-hydroxybenzonitrile starting material. A 1:1 or slightly less than stoichiometric amount of the iodinating agent is recommended to favor mono-iodination.
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for mono-iodination over di-iodination.
-
Rate of Addition: Add the iodinating agent slowly and portion-wise to the reaction mixture. This helps to maintain a low concentration of the iodinating species, reducing the likelihood of a second iodination event on the already formed mono-iodinated product.
-
Choice of Iodinating Agent: Different iodinating agents exhibit varying reactivities and selectivities. N-Iodosuccinimide (NIS) is often a milder and more selective choice compared to Iodine monochloride (ICl) for mono-halogenation of activated aromatic rings.
Q2: I am observing a significant amount of the di-iodinated byproduct, 4-hydroxy-3,5-diiodobenzonitrile. How can I minimize its formation?
A2: The formation of the di-iodinated byproduct is a common challenge due to the activating effect of the hydroxyl group on the aromatic ring. To suppress the formation of 4-hydroxy-3,5-diiodobenzonitrile:
-
Control Stoichiometry: As mentioned above, use a stoichiometric or sub-stoichiometric amount of the iodinating agent (e.g., 0.9 to 1.0 equivalents).
-
Monitor the Reaction: Closely monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as a significant amount of the desired mono-iodinated product has formed and before the di-iodinated product becomes the major component.
-
Protecting Groups: While more synthetically involved, protection of the hydroxyl group as an acetate or other suitable protecting group can modulate the reactivity of the aromatic ring and potentially lead to better control over the iodination. However, this adds extra steps of protection and deprotection to the synthesis.
Q3: I am having difficulty purifying the this compound from the reaction mixture. What purification strategies are effective?
A3: The purification of this compound can be challenging due to the similar polarities of the starting material, the desired product, and the di-iodinated byproduct. Effective purification can be achieved through:
-
Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the components. A careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) is crucial for achieving good separation. Monitoring the fractions by TLC is essential.
-
Recrystallization: If a crude product with a relatively high purity of the desired compound can be obtained, recrystallization from a suitable solvent or solvent mixture can be an effective final purification step.
Q4: My reaction is not proceeding to completion, and I have a large amount of unreacted 4-hydroxybenzonitrile. What should I do?
A4: Incomplete conversion can be due to several factors:
-
Insufficient Iodinating Agent: Ensure that the iodinating agent is of good quality and that the stoichiometry is appropriate.
-
Low Reaction Temperature: While lower temperatures favor mono-iodination, a temperature that is too low may result in a very slow or stalled reaction. A modest increase in temperature might be necessary.
-
Deactivation of the Iodinating Agent: Some iodinating agents can be sensitive to moisture or other impurities. Ensure that the reaction is carried out under anhydrous conditions if necessary.
-
Inadequate Mixing: Ensure that the reaction mixture is being stirred efficiently to ensure proper mixing of the reactants.
Frequently Asked Questions (FAQs)
Q1: What is the role of the hydroxyl group in the iodination of 4-hydroxybenzonitrile?
A1: The hydroxyl (-OH) group is a strong activating group in electrophilic aromatic substitution reactions. It donates electron density to the aromatic ring, making the ortho and para positions more susceptible to electrophilic attack by the iodinating agent. In the case of 4-hydroxybenzonitrile, the para position is already substituted with a cyano group, so the iodination occurs at the positions ortho to the hydroxyl group (positions 3 and 5).
Q2: Which iodinating agent is best for the synthesis of this compound?
A2: The choice of iodinating agent depends on the desired selectivity and reaction conditions.
-
N-Iodosuccinimide (NIS) is often preferred for selective mono-iodination of activated phenols due to its milder reactivity.[1]
-
Iodine monochloride (ICl) is a more reactive iodinating agent and can lead to di-iodination if not carefully controlled.
-
A combination of Iodine (I₂) and an oxidizing agent (e.g., hydrogen peroxide) can also be used.[2]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by:
-
Thin Layer Chromatography (TLC): This is a quick and convenient method to qualitatively assess the consumption of the starting material and the formation of products. By co-spotting the reaction mixture with the starting material, you can visualize the appearance of new spots corresponding to the mono- and di-iodinated products.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is a powerful technique to monitor the concentrations of the starting material and products over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the products are sufficiently volatile, GC-MS can be used for both separation and identification of the components in the reaction mixture.
Quantitative Data on Iodination of Phenols
The following table summarizes representative data on the iodination of phenols, illustrating the impact of stoichiometry and reaction conditions on product distribution. While not specific to 4-hydroxybenzonitrile, these data provide valuable insights for optimizing the synthesis.
| Starting Material | Iodinating Agent (Equivalents) | Oxidizing Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product Distribution (Yield %) | Reference |
| Phenol | I₂ (0.5) | H₂O₂ (1.0) | Water | Room Temp | 24 | 2-Iodophenol (49%), 2,6-Diiodophenol (21%) | [2] |
| Phenol | I₂ (0.75) | H₂O₂ (1.5) | Water | Room Temp | 24 | 2-Iodophenol (31%), 2,6-Diiodophenol (46%) | [2] |
| 4-Nitrophenol | I₂ (1.5) | H₂O₂ (3.0) | Water | 50 | 24 | 2,6-Diiodo-4-nitrophenol (80%) | [2] |
| Anisole | NIS (1.1) | - | CH₂Cl₂ | Room Temp | 1.5 | 4-Iodoanisole (86%, 93:7 p:o ratio) with FeCl₃ catalyst | [1] |
Experimental Protocols
Proposed Protocol for Selective Mono-iodination of 4-Hydroxybenzonitrile using N-Iodosuccinimide (NIS)
This protocol is a proposed method based on general procedures for the selective mono-iodination of activated phenols. Optimization may be required.
Materials:
-
4-Hydroxybenzonitrile
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzonitrile (1.0 equivalent) in anhydrous acetonitrile.
-
In a separate flask, dissolve N-Iodosuccinimide (1.0 equivalent) in anhydrous acetonitrile.
-
Slowly add the NIS solution to the 4-hydroxybenzonitrile solution at 0 °C (ice bath) over a period of 30-60 minutes with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent).
-
Once the starting material is consumed and the formation of the mono-iodinated product is maximized (as determined by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted NIS.
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the this compound.
Diagrams
References
Identifying common impurities in 4-Hydroxy-3-iodobenzonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Hydroxy-3-iodobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through the electrophilic iodination of 4-Hydroxybenzonitrile, can lead to several impurities. The most common of these include:
-
Starting Material: Unreacted 4-Hydroxybenzonitrile.
-
Over-iodinated Product: 3,5-Diiodo-4-hydroxybenzonitrile, resulting from the addition of two iodine atoms to the aromatic ring.
-
Isomeric Impurity: 4-Hydroxy-2-iodobenzonitrile, where the iodine atom is positioned ortho to the hydroxyl group.
-
Hydrolysis Product: 4-Hydroxy-3-iodobenzamide, which can form if the nitrile group undergoes hydrolysis.
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Decarboxylation/De-cyanation Product: 2,4,6-Triiodophenol, a potential byproduct under certain reaction conditions.[1]
A summary of these common impurities is provided in the table below.
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) |
| 4-Hydroxybenzonitrile | C₇H₅NO | 119.12 |
| 3,5-Diiodo-4-hydroxybenzonitrile | C₇H₃I₂NO | 370.91 |
| 4-Hydroxy-2-iodobenzonitrile | C₇H₄INO | 245.02 |
| 4-Hydroxy-3-iodobenzamide | C₇H₆INO₂ | 263.03 |
| 2,4,6-Triiodophenol | C₆H₃I₃O | 471.79 |
Q2: How can I minimize the formation of the di-iodinated byproduct, 3,5-Diiodo-4-hydroxybenzonitrile?
A2: The formation of the di-iodinated byproduct is a common issue of over-reaction. To minimize its formation, consider the following strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the iodinating agent (e.g., Iodine Monochloride or N-Iodosuccinimide). Use of a slight sub-stoichiometric amount or a 1:1 molar ratio of the iodinating agent to 4-Hydroxybenzonitrile is recommended.
-
Reaction Temperature: Maintain a low reaction temperature. Electrophilic aromatic substitution is an exothermic process, and lower temperatures can help to control the reaction rate and improve selectivity.
-
Slow Addition of Reagents: Add the iodinating agent to the solution of 4-Hydroxybenzonitrile slowly and in a controlled manner. This helps to maintain a low concentration of the iodinating agent in the reaction mixture at any given time, thus favoring mono-substitution.
Q3: What analytical techniques are recommended for identifying and quantifying impurities in my sample?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the effective identification and quantification of impurities:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired product from impurities. Developing a suitable gradient or isocratic method can allow for the quantification of each component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The chemical shifts and coupling constants of the aromatic protons can help distinguish between the desired 3-iodo isomer and the 2-iodo isomer, as well as other impurities.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the product and its impurities, aiding in their identification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low yield of the desired product.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure the iodinating agent is of high quality and has not decomposed. |
| Suboptimal Reaction Conditions | The choice of solvent and iodinating agent can significantly impact the yield. Common iodinating agents include Iodine Monochloride (ICl) and N-Iodosuccinimide (NIS). Solvents such as acetic acid, methanol, or acetonitrile can be used. Optimization of these parameters may be necessary. |
| Product Loss During Work-up | Ensure proper pH adjustment during the work-up procedure to precipitate the product completely. Use appropriate extraction solvents to minimize product loss in the aqueous phase. |
Problem 2: Presence of significant amounts of 3,5-Diiodo-4-hydroxybenzonitrile.
| Possible Cause | Troubleshooting Step |
| Excess Iodinating Agent | As mentioned in the FAQs, precisely control the stoichiometry of the iodinating agent. A 1:1 molar ratio or slightly less is advisable for selective mono-iodination. |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0-5 °C) to enhance selectivity for the mono-iodinated product. |
| Rapid Addition of Reagents | Add the iodinating agent dropwise or in small portions over an extended period to maintain a low concentration of the electrophile. |
Problem 3: Difficulty in separating this compound from its 2-iodo isomer.
| Possible Cause | Troubleshooting Step |
| Similar Polarity | The 2-iodo and 3-iodo isomers can have very similar polarities, making their separation by column chromatography challenging. |
| Co-crystallization | The isomers may co-crystallize, making purification by recrystallization ineffective. |
| Analytical Resolution | Ensure your analytical method (e.g., HPLC) has sufficient resolution to distinguish between the two isomers. This may require optimizing the column, mobile phase, and gradient. For preparative separation, consider using a high-resolution preparative HPLC system. |
Experimental Protocols
Key Experiment: Selective Mono-iodination of 4-Hydroxybenzonitrile
This protocol is a general guideline for the selective synthesis of this compound. Optimization may be required based on laboratory conditions and desired purity.
Materials:
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4-Hydroxybenzonitrile
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Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS)
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Glacial Acetic Acid or Methanol
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Sodium thiosulfate solution (10% w/v)
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Sodium bicarbonate solution (saturated)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
Procedure:
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Dissolve 4-Hydroxybenzonitrile (1 equivalent) in glacial acetic acid or methanol in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of the iodinating agent (ICl or NIS, 1.0 equivalent) in the same solvent to the cooled solution of 4-Hydroxybenzonitrile over a period of 30-60 minutes.
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Stir the reaction mixture at 0-5 °C and monitor the reaction progress by TLC or HPLC.
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Once the reaction is complete (typically 1-3 hours), quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine.
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Dilute the mixture with water and extract the product with ethyl acetate (3 x volumes).
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Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Logical Workflow for Troubleshooting Impurities
Caption: A logical workflow diagram for troubleshooting common impurities encountered during the synthesis of this compound.
Signaling Pathway of Impurity Formation
Caption: A simplified signaling pathway illustrating the formation of the desired product and common impurities from the starting material.
References
Overcoming solubility issues of 4-Hydroxy-3-iodobenzonitrile in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-3-iodobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an aromatic organic compound. It is a derivative of benzonitrile with a hydroxyl group and an iodine atom attached to the benzene ring.
Q2: What are the primary safety precautions when handling this compound?
Handle this compound in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or fumes and prevent contact with skin and eyes.
Troubleshooting Solubility Issues
Q1: I am having trouble dissolving this compound in my chosen organic solvent. What can I do?
A1: Solubility issues with this compound can arise due to several factors. Here are some troubleshooting steps:
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Increase Temperature: Gently warming the solvent can significantly increase the solubility of many organic compounds. Use a water bath or a heating mantle with stirring. Be cautious not to overheat, as it could lead to solvent evaporation or compound degradation.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process. The high-frequency sound waves can help break down solute aggregates and enhance solvation.
-
Use of a Co-solvent: If the compound is poorly soluble in a single solvent, a co-solvent system can be effective. For instance, adding a small amount of a more polar solvent in which the compound has higher solubility, such as DMSO or DMF, to a less polar solvent can improve overall solubility.
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Particle Size Reduction: Grinding the solid this compound into a finer powder will increase the surface area available for solvation, which can lead to faster dissolution.
-
Check Solvent Purity: Impurities in the solvent can sometimes affect the solubility of the solute. Ensure you are using a high-purity, dry solvent.
Q2: My this compound precipitates out of solution when I add an aqueous buffer. How can I prevent this?
A2: This is a common issue when a compound dissolved in a concentrated organic solvent stock is diluted into an aqueous medium. To prevent precipitation:
-
Lower the Final Organic Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent (e.g., DMSO) in your aqueous solution, ideally below 1% (v/v).
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
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Vigorous Mixing: Add the stock solution to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
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Use of Surfactants: In some cases, the addition of a small amount of a biocompatible surfactant can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
Quantitative Solubility Data
| Organic Solvent | Solubility (g/L) at 25°C |
| Dimethylformamide (DMF) | 740[1] |
| Tetrahydrofuran (THF) | 340[1] |
| Cyclohexane | 140[1] |
| Acetone | 70[1] |
| Methanol | 20[1] |
| Benzene | 5[1] |
Note: This data is for 4-Hydroxy-3,5-diiodobenzonitrile and should be used as an approximation for this compound.
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
This protocol outlines a general procedure for determining the qualitative solubility of this compound in various organic solvents.
Materials:
-
This compound
-
Selection of organic solvents (e.g., Methanol, Ethanol, Acetone, DMSO, DMF, THF)
-
Small test tubes or vials
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Vortex mixer
-
Spatula
Procedure:
-
Add approximately 1-2 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected organic solvent to the test tube.
-
Vortex the mixture vigorously for 30-60 seconds.
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Visually inspect the solution. If the solid has completely disappeared, the compound is considered soluble.
-
If the solid has not completely dissolved, gently warm the test tube in a water bath (not exceeding the boiling point of the solvent) and vortex again. Observe for any changes in solubility.
-
Record your observations as "soluble," "sparingly soluble," or "insoluble" at both room temperature and with heating.
Protocol 2: General Method for Enhancing Solubility
This protocol describes a general approach to improve the solubility of a poorly soluble compound like this compound for experimental use.
Materials:
-
This compound
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Primary organic solvent (e.g., Ethanol)
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Co-solvent with high dissolving power (e.g., DMSO)
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Ultrasonic bath
-
Heating plate with magnetic stirrer
Procedure:
-
Weigh the desired amount of this compound.
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Add a minimal amount of the co-solvent (e.g., DMSO) to just wet the solid.
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Slowly add the primary solvent while stirring.
-
If the compound does not fully dissolve, gently heat the mixture while stirring.
-
For stubborn solubility issues, place the solution in an ultrasonic bath for 5-10 minutes.
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Once dissolved, allow the solution to cool to room temperature before use. Observe for any precipitation upon cooling.
Visualizations
Metabolic Pathway of Hydroxybenzonitrile
The following diagram illustrates the metabolic pathway of hydroxybenzonitrile isomers by the bacterium Burkholderia sp. strain BC1. The pathway involves the conversion of hydroxybenzonitriles to their corresponding carboxylates, which are then further metabolized into central metabolic intermediates.[2]
Caption: Metabolic pathway of this compound in Burkholderia sp.
Experimental Workflow: Solubility Determination
This diagram outlines a typical workflow for the experimental determination of the solubility of this compound in an organic solvent.
References
Stability of 4-Hydroxy-3-iodobenzonitrile under acidic and basic conditions
Welcome to the technical support center for 4-Hydroxy-3-iodobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find scientifically grounded answers to frequently asked questions and detailed protocols to assess the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and potential issues encountered during the handling, storage, and use of this compound in experimental settings.
Q1: What are the primary stability concerns for this compound?
A1: The stability of this compound is primarily influenced by its three key functional groups: the nitrile (-CN), the phenolic hydroxyl (-OH), and the carbon-iodine (C-I) bond on the aromatic ring. Each of these can be susceptible to degradation under certain conditions.
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Nitrile Group Hydrolysis: The cyano group can undergo hydrolysis to form an amide and subsequently a carboxylic acid. This reaction can be catalyzed by both acidic and basic conditions.[1][2]
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Phenolic Group Reactivity: The hydroxyl group imparts weak acidity to the molecule.[2][3][4] In basic solutions, it can deprotonate to form a phenoxide ion, which may be more susceptible to oxidation. Phenolic compounds are generally more stable in acidic to neutral pH.
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Carbon-Iodine Bond Lability: Aryl iodides are the most reactive among aryl halides, and the C-I bond can be susceptible to cleavage under certain conditions, such as in the presence of transition metals or under photolytic stress.[5][6][7]
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain the integrity of this compound, it is recommended to store the solid compound in a tightly sealed, amber glass vial to protect it from light and moisture. Storage at reduced temperatures (2-8 °C) in a desiccated environment is advisable to minimize potential degradation from heat and humidity. For solutions, it is best to prepare them fresh. If storage of a solution is necessary, it should be kept at a low temperature and protected from light. The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents if long-term stability in solution is required.
Q3: I am observing a change in the color of my this compound sample over time. What could be the cause?
A3: Discoloration, often a yellowing or browning, can be an indicator of degradation. The most likely cause is the oxidation of the phenolic hydroxyl group. This process can be accelerated by exposure to light, air (oxygen), and high pH conditions which favor the formation of the more easily oxidized phenoxide ion. It is also possible that trace impurities are catalyzing a degradation reaction. It is recommended to verify the purity of the material using a suitable analytical method, such as HPLC, and to review the storage conditions.
Q4: My reaction yield is lower than expected when using this compound. Could the stability of the starting material be an issue?
A4: Yes, the stability of this compound can significantly impact reaction yields. If the compound has degraded, its effective concentration will be lower than anticipated. Furthermore, the degradation products could potentially interfere with your reaction. It is crucial to assess the purity of your starting material before use, especially if it has been stored for an extended period or under suboptimal conditions. A quick purity check by HPLC is recommended. If degradation is suspected, purification of the starting material by recrystallization may be necessary.
Q.5: What are the likely degradation products of this compound under acidic or basic conditions?
A5: The primary degradation pathway under both acidic and basic conditions is the hydrolysis of the nitrile group.
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Under acidic conditions , the nitrile is protonated, making it more susceptible to nucleophilic attack by water. This leads to the formation of 4-hydroxy-3-iodobenzamide as an intermediate, which can then undergo further hydrolysis to yield 4-hydroxy-3-iodobenzoic acid.
-
Under basic conditions , the hydroxide ion directly attacks the nitrile carbon, leading to the formation of the corresponding amide and then the carboxylate salt (4-carboxy-2-iodophenoxide).
It is also possible, though likely to a lesser extent under typical laboratory conditions, that some de-iodination could occur, particularly under harsh conditions or in the presence of certain catalysts.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[8][9] The following protocols are designed to assess the stability of this compound under various stress conditions.
Protocol 1: Stability Assessment Under Acidic and Basic Hydrolysis
Objective: To evaluate the stability of this compound in acidic and basic solutions and to identify potential hydrolysis products.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
pH meter
-
HPLC or UPLC system with a UV/PDA detector and preferably a mass spectrometer (MS)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Stress:
-
In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
In a separate vial, mix 1 mL of the stock solution with 9 mL of 1 M HCl for more aggressive stress.
-
Incubate the vials at 60°C.
-
-
Basic Stress:
-
In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
In a separate vial, mix 1 mL of the stock solution with 9 mL of 1 M NaOH for more aggressive stress.
-
Incubate the vials at room temperature and another set at 60°C.
-
-
Time Points: Withdraw aliquots from each vial at regular intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Preparation for Analysis:
-
For acidic samples, neutralize with an equivalent amount of NaOH before dilution.
-
For basic samples, neutralize with an equivalent amount of HCl before dilution.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
-
HPLC-UV/MS Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Use the MS detector to obtain mass-to-charge ratios of the new peaks to aid in their identification.
-
Data Interpretation:
| Stress Condition | Expected Primary Degradation Product | Potential Secondary Degradation Products |
| Acidic Hydrolysis | 4-Hydroxy-3-iodobenzamide | 4-Hydroxy-3-iodobenzoic acid |
| Basic Hydrolysis | 4-Hydroxy-3-iodobenzamide | Sodium 4-hydroxy-3-iodobenzoate |
Visualization of Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound under acidic and basic conditions.
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Base-catalyzed hydrolysis of this compound.
Analytical Methodologies
A robust analytical method is crucial for accurately assessing the stability of this compound. A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for the quantification of each.
Recommended Analytical Technique: UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the recommended technique for its high resolution, sensitivity, and specificity.
Typical UPLC-MS/MS Parameters:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a high percentage of A, and gradually increase B |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), both positive and negative |
| MS/MS | Multiple Reaction Monitoring (MRM) for quantification |
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
References
- 1. SATHEE CUET: Chemistry Phenol Acidity [cuet.iitk.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Welcome to Adobe GoLive 6 [cp.cm.kyushu-u.ac.jp]
- 5. youtube.com [youtube.com]
- 6. Photo-induced iodination of aryl halides under very mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photo-induced iodination of aryl halides under very mild conditions | Springer Nature Experiments [experiments.springernature.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
Preventing degradation of 4-Hydroxy-3-iodobenzonitrile during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Hydroxy-3-iodobenzonitrile during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Discoloration of the solid (e.g., purplish tint) | Exposure to light or oxidizing agents, leading to the formation of free iodine. | Store the compound in an amber, tightly sealed vial in a dark, cool, and dry place. If discoloration is observed, consider repurification by recrystallization. A wash with a 5% sodium sulfite solution can remove free iodine.[1] |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Always use fresh stock or material that has been stored under the recommended conditions. Perform a purity check (e.g., via HPLC or melting point) before use if degradation is suspected. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC-MS) | Formation of degradation products. | Review storage conditions and handling procedures. Potential degradation pathways include photodegradation and oxidation. Refer to the FAQs for more details on potential degradation products. |
Frequently Asked Questions (FAQs)
1. What are the ideal storage conditions for this compound?
To ensure the stability of this compound, it should be stored in a cool, dry, and dark environment.[2] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8 °C) in an amber vial is recommended.
2. How sensitive is this compound to light?
This compound is known to be light-sensitive.[3] Exposure to light, particularly UV radiation, can induce photodegradation. It is crucial to handle the compound in a well-lit area but to minimize direct and prolonged exposure to light. Always store it in light-resistant containers.
3. What are the potential degradation pathways for this compound?
The primary degradation pathways for this compound are likely photodegradation and oxidation.
-
Photodegradation: Aromatic iodinated compounds can undergo deiodination upon exposure to light. This can lead to the formation of 4-hydroxybenzonitrile and other related species.
-
Oxidation: The phenol group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and certain contaminants. This can result in the formation of colored impurities.
4. What are the likely degradation products of this compound?
While specific degradation products for this compound are not extensively documented in readily available literature, based on the degradation of similar iodinated phenols, potential degradation products could include:
-
4-Hydroxybenzonitrile: Resulting from the loss of the iodine atom.
-
Oxidized species: Such as quinone-type structures, which are often colored.
-
Free iodine: Which can cause a purplish discoloration of the material.
5. How can I test the stability of my stored this compound?
A formal stability testing protocol, such as the one outlined by the International Council for Harmonisation (ICH) guideline Q1B for photostability testing, can be implemented.[3][4][5] This involves exposing the compound to controlled light conditions and analyzing for degradation over time. A simpler approach for routine checks is to monitor the compound's appearance, melting point, and purity by a suitable analytical method like HPLC.
Experimental Protocols
ICH Guideline Q1B: Photostability Testing of New Drug Substances
This protocol provides a standardized method for assessing the light sensitivity of chemical compounds.
Objective: To evaluate the potential for degradation of this compound upon exposure to light.
Materials:
-
This compound
-
Appropriate transparent and light-resistant containers (e.g., clear and amber glass vials)
-
A calibrated light source capable of emitting a standardized output in both the near UV and visible regions.
-
Analytical instrumentation for purity assessment (e.g., HPLC-UV).
Procedure:
-
Sample Preparation:
-
Place a sample of this compound in a chemically inert, transparent container.
-
Prepare a control sample in a light-resistant container (e.g., wrapped in aluminum foil or in an amber vial).
-
-
Light Exposure:
-
Expose the test sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
The light source can be an artificial daylight fluorescent lamp, a xenon lamp, or a metal halide lamp.
-
Maintain the temperature of the samples under control to minimize thermal degradation.
-
Place the control sample alongside the test sample, protected from light.
-
-
Analysis:
-
At appropriate time intervals, withdraw samples and analyze them for any signs of degradation.
-
Compare the chromatograms of the exposed sample with the control sample.
-
Identify and quantify any degradation products.
-
A significant change is typically defined as a greater than 5% loss in assay from its initial value, or any degradation product exceeding its specification limit.
-
Data Presentation
The following table summarizes the recommended storage and testing conditions based on ICH guidelines.
| Condition | Storage/Testing Parameter | Specification |
| Long-Term Storage | Temperature | 25°C ± 2°C or 30°C ± 2°C |
| Relative Humidity | 60% RH ± 5% RH or 65% RH ± 5% RH | |
| Duration | 12 months | |
| Accelerated Storage | Temperature | 40°C ± 2°C |
| Relative Humidity | 75% RH ± 5% RH | |
| Duration | 6 months | |
| Photostability Testing | Visible Light | ≥ 1.2 million lux hours |
| UV-A Light | ≥ 200 watt-hours/m² |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for photostability testing.
References
Technical Support Center: Optimizing Catalyst Selection for Suzuki Coupling with 2-Amino-4-iodobenzonitrile
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the Suzuki-Miyaura coupling of 2-Amino-4-iodobenzonitrile.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Why is my reaction yield low or non-existent?
Low or no conversion is a common problem that can stem from several factors related to the catalyst, reagents, or reaction conditions.[1][2]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ensure proper degassing of the reaction mixture to remove oxygen, which can deactivate the Pd(0) species.[1] Consider using a more air-stable pre-catalyst. |
| Catalyst Deactivation by Amino Group | The free amino group on 2-Amino-4-iodobenzonitrile can coordinate to the palladium center, inhibiting the catalytic cycle.[1][2] Employ bulky, electron-rich phosphine ligands such as XPhos or SPhos to stabilize the catalyst.[1][2] Alternatively, consider protecting the amino group (e.g., as a Boc or Acyl derivative) before the coupling reaction, with a subsequent deprotection step.[2] |
| Poor Solubility of Starting Materials | If 2-Amino-4-iodobenzonitrile or the boronic acid partner is not fully dissolved, the reaction rate will be slow.[1] Try a different solvent or a solvent mixture (e.g., dioxane/water, THF/water). Gentle heating can also improve solubility.[1] |
| Inappropriate Base Selection | The choice and quality of the base are critical for the transmetalation step.[1][2] Screen different inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1][2] Ensure the base is anhydrous and of high purity.[2] |
| Suboptimal Reaction Conditions | The reaction temperature may be too low, or the reaction time may be insufficient. Optimize the temperature, as higher temperatures can increase reaction rates, but also be aware that they may promote byproduct formation.[2] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[3] |
Issue 2: How can I minimize the formation of homocoupling byproducts?
Significant formation of homocoupled byproducts, particularly from the boronic acid, is a frequent side reaction in Suzuki couplings.[1][2]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Oxygen promotes the homocoupling of boronic acids.[1][2] It is imperative to thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst and to maintain an inert atmosphere throughout the reaction.[1] |
| High Reaction Temperature | Elevated temperatures can favor the homocoupling side reaction.[1][2] Lower the reaction temperature and monitor the reaction over a longer period.[1] |
| Suboptimal Stoichiometry | An inappropriate ratio of reactants can sometimes contribute to side reactions. Using a slight excess of the boronic acid reagent (e.g., 1.1-1.5 equivalents) is often optimal.[2] |
| High-Quality Reagents | Ensure the use of high-purity boronic acids or their esters to minimize impurities that could promote side reactions.[2] |
Issue 3: What is causing the formation of other byproducts like deiodination or nitrile hydrolysis?
The functional groups on 2-Amino-4-iodobenzonitrile can be susceptible to degradation under certain reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Deiodination (Loss of Iodine) | The replacement of the iodo group with a hydrogen atom can be a side reaction. This may be caused by certain bases or protic solvents. Consider screening milder bases and using non-protic solvents if this is a significant issue. |
| Nitrile Group Hydrolysis | The nitrile group is susceptible to hydrolysis to a carboxylic acid under strongly acidic or basic conditions, especially at elevated temperatures.[2] If possible, perform the reaction under near-neutral conditions. Minimize the reaction time and avoid prolonged heating to reduce the extent of hydrolysis.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most effective catalyst systems for the Suzuki coupling of 2-Amino-4-iodobenzonitrile?
A1: Palladium-based catalysts are highly effective for this transformation.[1] Catalyst systems such as Pd(PPh₃)₄ and those generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand are commonly used.[1] The choice of ligand is critical, with bulky, electron-rich phosphine ligands like SPhos and XPhos often providing good results, especially for challenging substrates like 2-Amino-4-iodobenzonitrile due to the potential for catalyst inhibition by the amino group.[1][2]
Q2: How do the amino and cyano groups on 2-Amino-4-iodobenzonitrile affect the Suzuki coupling reaction?
A2: The amino group can coordinate to the palladium center, which may inhibit the catalytic cycle.[1][2] The electron-withdrawing nature of the cyano group can make the aryl iodide more reactive towards oxidative addition.[1] It is important to select a base that is not so strong as to cause unwanted side reactions with the cyano group, such as hydrolysis.[1]
Q3: Which bases are recommended for this reaction?
A3: A variety of inorganic bases can be used, with the choice depending on the specific substrates and solvent system. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][2] Stronger bases like sodium tert-butoxide (NaOtBu) can also be effective but may increase the risk of side reactions with the cyano group.[1]
Q4: What solvent systems are typically used?
A4: Dry, degassed solvents are crucial to prevent the quenching of the catalyst and reagents.[2] Common solvents include mixtures of an organic solvent with water, such as 1,4-dioxane/water or toluene/water.[3] Other solvents like THF and DMF can also be used.[2] The choice of solvent can impact the solubility of the reagents and the reaction outcome.
Data Presentation
Table 1: Representative Yields for the Suzuki Coupling of 2-Amino-4-iodobenzonitrile with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 5 | 95 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂/SPhos (2%) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 88 |
| 4 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 95 | 10 | 75 |
| 5 | 2-Thienylboronic acid | Pd(OAc)₂/SPhos (2%) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 85 |
Note: The data presented is illustrative and based on typical results for similar Suzuki-Miyaura reactions. Actual yields may vary and require optimization for specific experimental conditions.[3]
Experimental Protocols
Detailed Protocol for Suzuki Coupling of 2-Amino-4-iodobenzonitrile with Phenylboronic Acid
This protocol is a general guideline and may require optimization.[1]
Materials:
-
2-Amino-4-iodobenzonitrile (1.0 mmol, 1.0 eq.)
-
Phenylboronic acid (1.2 mmol, 1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-Amino-4-iodobenzonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[3]
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask.[3]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.[3]
-
Solvent Addition: Using a syringe, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).[3]
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Workup and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[3] Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).[3]
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).[3] Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-amino-4-phenylbenzonitrile product.[3]
Mandatory Visualization
References
Minimizing homocoupling side reactions in Suzuki coupling of iodobenzonitriles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling side reactions in the Suzuki coupling of iodobenzonitriles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Suzuki coupling of iodobenzonitriles, focusing on the minimization of homocoupling byproducts.
Issue 1: Significant formation of biaryl homocoupling product from the boronic acid.
This is one of the most common side reactions in Suzuki-Miyaura coupling. The troubleshooting workflow below can help identify and resolve the root cause.
Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.
Issue 2: Formation of homocoupling product from the iodobenzonitrile.
While less common than boronic acid homocoupling, the self-coupling of the aryl iodide can still occur.
-
Possible Cause: Highly active catalyst systems or high temperatures.
-
Troubleshooting Steps:
-
Reduce Catalyst Loading: Carefully titrate the catalyst loading to the minimum effective amount.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Ligand Selection: Bulky ligands can sometimes disfavor the formation of the undesired Pd(I) dimers that can lead to aryl halide homocoupling.
-
Frequently Asked Questions (FAQs)
Q1: What are the main causes of homocoupling in the Suzuki coupling of iodobenzonitriles?
A1: Homocoupling side reactions in Suzuki coupling are primarily caused by:
-
Presence of Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[1][2]
-
Use of Pd(II) Precatalysts: Pd(II) sources like Pd(OAc)₂ or PdCl₂ can react directly with the organoboron reagent to produce the homocoupled product and the active Pd(0) catalyst.[1]
-
Reaction Conditions: Suboptimal conditions such as high temperatures, inappropriate choice of base, or high catalyst loading can favor homocoupling pathways.[3]
Q2: How does the choice of palladium catalyst and ligand affect homocoupling?
A2: The palladium source and ligand are critical. Using a Pd(0) source like Pd(PPh₃)₄ directly can minimize the initial presence of Pd(II) that can cause homocoupling.[3] Bulky and electron-rich phosphine ligands, such as SPhos and XPhos, can stabilize the palladium catalyst and promote the desired cross-coupling pathway over homocoupling.[4][5]
Q3: Which base is best for minimizing homocoupling with iodobenzonitriles?
A3: The choice of base is crucial. While a base is necessary to activate the boronic acid, strong bases can sometimes promote side reactions.[6] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[7][8] Weaker bases may be advantageous in minimizing homocoupling, though they might require longer reaction times or slightly higher temperatures. The optimal base should be determined experimentally for each specific substrate combination.
Q4: Can the quality of the boronic acid affect the extent of homocoupling?
A4: Yes. Boronic acids can undergo degradation, particularly through protodeboronation in the presence of moisture, which reduces the concentration of the active coupling partner. They can also exist in equilibrium with their trimeric anhydrides (boroxines). Using high-purity boronic acids or more stable derivatives like boronate esters (e.g., pinacol esters) can lead to more consistent results and potentially reduce side reactions.[9]
Data Presentation
The following tables summarize the effect of various reaction parameters on the yield of Suzuki coupling reactions, which can be used as a guide for optimizing conditions to minimize homocoupling. Note that a higher yield of the desired product generally indicates a lower extent of side reactions like homocoupling.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodobenzonitrile | Phenylboronic acid | K₂CO₃ | DMF/H₂O | Room Temp | - | - |
| 2 | Iodobenzene | Phenylboronic acid | Na₂CO₃ | Ethanol/Water | 60 | - | >98 |
| 3 | Iodobenzene | Phenylboronic acid | KHCO₃ | Ethanol/Water | 60 | - | 81 |
| 4 | Aryl Bromide | 4-Methoxyphenylboronic acid | K₂CO₃ | i-PrOH | 50 | 1 | - |
| 5 | Aryl Bromide | 4-Methoxyphenylboronic acid | KOtBu | i-PrOH | 50 | 1 | 60 |
Data adapted from various sources for comparative purposes.[1][8][10]
Table 2: Comparison of Phosphine Ligands in Suzuki-Miyaura Coupling
| Ligand | Ligand Class | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SPhos | Biaryl Phosphine | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 |
| XPhos | Biaryl Phosphine | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 95 |
| PPh₃ | Triarylphosphine | 4-Iodoanisole | Phenylboronic acid | 1.4 (Pd/C) | K₂CO₃ | DMF | Reflux | 1.5 | 92 |
This table provides a snapshot of ligand performance under specific conditions and is intended as a qualitative guide.[4][11]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile
This protocol is a general starting point and may require optimization for specific arylboronic acids.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add 2-amino-4-iodobenzonitrile (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).[12]
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).[12]
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.[12]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[12]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Suzuki Coupling of 4-Iodobenzonitrile with Phenylboronic Acid
This protocol is adapted from a specific literature procedure.
-
Reaction Conditions:
-
4-iodobenzonitrile (0.05 mmol)
-
Phenylboronic acid (0.05 mmol)
-
K₂CO₃ (0.15 mmol)
-
Pd-catalyst solution (e.g., 0.6 mol% Pd)
-
Solvent: DMF/H₂O (1:1)
-
Temperature: Room Temperature
-
-
Procedure:
-
In a reaction vessel, combine 4-iodobenzonitrile, phenylboronic acid, and K₂CO₃.
-
Add the DMF/H₂O solvent mixture.
-
Add the palladium catalyst solution.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Proceed with a standard aqueous work-up and purification.
-
This protocol is based on a specific example and may need optimization for different scales or catalyst systems.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. youtube.com [youtube.com]
- 11. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 12. benchchem.com [benchchem.com]
Troubleshooting low conversion rates in reactions involving 4-Hydroxy-3-iodobenzonitrile
Welcome to the technical support center for 4-Hydroxy-3-iodobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered in reactions involving this versatile reagent.
Frequently Asked Questions (FAQs) about this compound
Q1: What are the key physicochemical properties of this compound?
A1: this compound is a solid with a molecular weight of approximately 245.02 g/mol .[1] Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₄INO |
| Molecular Weight | 245.02 g/mol [1] |
| Appearance | Solid (predicted) |
| Melting Point | 195 - 197 °C[2] |
| Boiling Point | 414.3 ± 40.0 °C at 760 mmHg (predicted)[2] |
| pKa | 9.98 ± 0.10 (predicted)[2] |
| LogP | 3.90 (predicted)[2] |
Q2: What are the recommended storage conditions for this compound?
A2: It should be stored in a cool, dry place, away from direct sunlight and protected from light.[2] Keep the container well-sealed to prevent moisture absorption and degradation.[2] It is incompatible with strong oxidizing agents.[2]
Q3: Is this compound stable under acidic and basic conditions?
A3: The analogous compound, 4-hydroxy-3,5-diiodobenzonitrile, is reported to be stable to acids and bases, but decomposes in the presence of sunlight and UV light.[3] However, under strongly basic conditions, the phenolic proton will be deprotonated, which can affect its reactivity and solubility. Prolonged exposure to harsh basic conditions at elevated temperatures may lead to degradation.[4]
Q4: Do I need to protect the hydroxyl group of this compound before running a cross-coupling reaction?
A4: Not always. Palladium-catalyzed cross-coupling reactions are often tolerant of free hydroxyl groups. However, if you are experiencing low yields or side reactions, protection of the hydroxyl group as a silyl ether or other suitable protecting group may be beneficial. The choice of base is also critical; a weaker base may be compatible with the free hydroxyl, while a strong base will deprotonate it, which could either be beneficial or detrimental depending on the specific reaction.
Troubleshooting Low Conversion Rates
Below are troubleshooting guides for common reaction types involving this compound.
General Troubleshooting Workflow
This diagram outlines a general approach to troubleshooting low conversion rates in your reactions.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
Low conversion rates in palladium-catalyzed cross-coupling reactions are a common issue. The following diagram and Q&A section address key factors to consider.
1. Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the likely causes?
A: Low yields in Suzuki-Miyaura couplings can stem from several factors:
-
Catalyst Deactivation: The palladium catalyst can be poisoned by impurities or degrade. Ensure you are using a fresh, high-quality catalyst and that your reaction is performed under an inert atmosphere to prevent oxidation.[5]
-
Poor Substrate Solubility: If your starting materials are not fully dissolved, the reaction will be slow. Consider using a solvent mixture like dioxane/water or THF/water to improve solubility.[5]
-
Inappropriate Base: The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[5] The base must be strong enough to facilitate transmetalation but not so strong as to cause significant side reactions.
-
Side Reactions: Homocoupling of the boronic acid and protodeboronation are common side reactions. These can be minimized by ensuring an oxygen-free environment and avoiding excessively high temperatures.[5]
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₃PO₄ | DMF | 85 | 5 | ~53 | A standard, readily available catalyst system.[5] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 120 | 0.33 | ~53 | Utilizes a bulky phosphine ligand for improved activity.[5] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 80 | 12 | 85-95 | Effective for coupling with trifluoroborate salts.[5] |
Note: Yields are for analogous iodo-heterocycles and serve as a starting point for optimization.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol and may require optimization for your specific boronic acid.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).[5]
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol) to the tube.[5]
-
Degassing: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.[5]
-
Solvent Addition: Add degassed solvent (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.[5]
-
Reaction: Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).[5]
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by column chromatography on silica gel.[5]
2. Sonogashira Coupling
Q: I am observing significant alkyne homocoupling (Glaser coupling) and low yield of the desired product in my Sonogashira reaction. What can I do?
A: Alkyne homocoupling is a common side reaction, often promoted by the presence of oxygen and the copper(I) co-catalyst.[6] To minimize this:
-
Ensure a Strictly Inert Atmosphere: Use degassed solvents and rigorously exclude oxygen from the reaction. Freeze-pump-thaw cycles for solvent degassing are highly recommended.[6]
-
Optimize Copper(I) Co-catalyst: Reduce the amount of the copper(I) iodide co-catalyst or consider a copper-free protocol.[6]
-
Slow Addition: A slow addition of the terminal alkyne to the reaction mixture can sometimes favor the cross-coupling pathway over homocoupling.
-
Choice of Base: An amine base such as triethylamine or diisopropylamine is typically used in sufficient excess to neutralize the HX produced and facilitate the deprotonation of the alkyne.[6]
Q: My reaction mixture turns black, and the reaction stalls. What does this indicate?
A: The formation of a black precipitate ("palladium black") indicates the decomposition and precipitation of the active Pd(0) catalyst.[6] This can be caused by:
-
Presence of oxygen.[6]
-
Impurities in reagents or solvents.[6]
-
Excessively high reaction temperatures.[6] Ensure all components are pure and the system is thoroughly deoxygenated. Sometimes, lowering the reaction temperature can improve catalyst stability.
Experimental Protocol: Sonogashira Coupling
This protocol is for a typical Sonogashira coupling and may need adjustment based on the alkyne used.
-
Reaction Setup: To a solution of this compound (1.0 mmol) in DMF (10 mL) in a Schlenk tube, add the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).[7]
-
Base Addition: Add triethylamine (3.0 mmol) to the mixture.[7]
-
Reaction: Stir the reaction at room temperature under an inert atmosphere until the starting material is consumed (monitor by TLC). For less reactive substrates, gentle heating (e.g., 50-80 °C) may be required.[6][7]
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
3. Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination of this compound is not proceeding to completion. How can I improve the conversion?
A: The Buchwald-Hartwig amination is sensitive to several factors:
-
Catalyst and Ligand: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands are often required for efficient coupling.[8] For challenging substrates, consider using pre-formed palladium catalysts with specialized ligands.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is commonly used, but other bases like LHMDS or K₃PO₄ can also be effective.[2][8] The base deprotonates the amine in the catalytic cycle.[8]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.[8] Ensure the solvent is thoroughly degassed.
-
Temperature: Reaction temperatures can range from room temperature to over 100 °C.[8] If the reaction is sluggish, gradually increasing the temperature may improve the rate, but be mindful of potential decomposition.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| p-tolyl triflate | Morpholine | (NHC)Pd(allyl)Cl | NaOt-Bu | Dioxane | RT | 70[9] |
| 2-chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl | NaOt-Bu | Dioxane | RT | 94[9] |
| 4-bromo-N,N-dimethylaniline | Morpholine | Pd(OAc)₂ / L1 | t-BuOK | Toluene | 85 | >95[10] |
Note: Data from analogous systems to illustrate effective conditions.
Experimental Protocol: Buchwald-Hartwig Amination
This is a general procedure and requires an inert atmosphere.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80-100 °C with stirring for 4-24 hours, monitoring by TLC or LC-MS.[11]
-
Work-up: After cooling to room temperature, add diethyl ether and wash the mixture with brine. Dry the organic layer over MgSO₄ and remove the solvent under reduced pressure.[11]
-
Purification: Purify the product by column chromatography or recrystallization.[11]
Williamson Ether Synthesis
Q: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but the yield is very low. What should I check?
A: The Williamson ether synthesis is an Sₙ2 reaction, and its success depends on several factors:
-
Base Strength: The phenolic hydroxyl group must be fully deprotonated to form the more nucleophilic phenoxide. A strong base like sodium hydride (NaH) is often more effective than weaker bases.[12]
-
Alkyl Halide Structure: The reaction works best with primary alkyl halides. Secondary alkyl halides can lead to a competing E2 elimination side reaction, and tertiary alkyl halides will almost exclusively give the elimination product.
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are preferred as they enhance the nucleophilicity of the alkoxide.[1] Protic solvents can slow down the reaction.[1]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the strong base.[1] Ensure all glassware is dry and use anhydrous solvents.[1]
-
Temperature: While heating can increase the reaction rate, excessively high temperatures can favor elimination. A temperature range of 50-100 °C is typical.[1]
Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of 4-(benzyloxy)-3-iodobenzonitrile.
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous DMF. Cool the suspension to 0 °C.
-
Substrate Addition: Slowly add a solution of this compound (1.0 equiv.) in anhydrous DMF to the NaH suspension. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for another 30 minutes.
-
Alkylating Agent Addition: Add benzyl bromide (1.1 equiv.) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 50-60 °C and stir for 4-12 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
References
- 1. This compound | C7H4INO | CID 10955815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-Hydroxy-3-Iodophenyl)Benzonitrile: Properties, Uses, Safety & Supplier Information | High-Purity Chemical Manufacturer China [nj-finechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
Column chromatography conditions for purifying 4-Hydroxy-3-iodobenzonitrile derivatives
Welcome to our technical support center. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) regarding the column chromatography purification of 4-hydroxy-3-iodobenzonitrile and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?
A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. Based on data for the closely related compound, 4-hydroxybenzonitrile, which has an Rf of 0.17 in 20% ethyl acetate/hexane, a slightly more polar system might be needed for this compound due to the polar nature of the iodo group. We recommend starting with a 30:70 ethyl acetate/hexane mixture and adjusting the polarity based on TLC analysis. The target Rf value for the desired compound on a TLC plate should ideally be between 0.2 and 0.4 for optimal separation on a column.[1]
Q2: My compound is not moving off the baseline on the TLC plate, even with high concentrations of ethyl acetate in hexane. What should I do?
If your compound is very polar and shows little to no movement on the TLC plate with an ethyl acetate/hexane system, you can try incorporating a stronger polar solvent. A common alternative is to use a mixture of dichloromethane and methanol. Start with a low percentage of methanol (e.g., 1-5%) in dichloromethane and gradually increase the methanol concentration.
Q3: I'm observing significant tailing of my compound on the TLC plate and the column. What could be the cause and how can I fix it?
Tailing is a common issue with polar compounds like phenols on silica gel. It is often caused by strong interactions between the acidic silanol groups on the silica surface and the polar functional groups of the analyte. To mitigate this, you can:
-
Add a small amount of a polar modifier to your eluent, such as a few drops of acetic acid or triethylamine. Acetic acid can help by protonating the compound and reducing its interaction with the silica, while triethylamine can saturate the acidic sites on the silica.
-
Consider using a different stationary phase. Neutral or basic alumina can be a good alternative to silica gel for purifying phenolic compounds that exhibit strong tailing.
Q4: My purified fractions are still showing impurities. How can I improve the separation?
Poor separation can result from several factors. Here are some troubleshooting steps:
-
Optimize the solvent system: A solvent system that gives a larger difference in Rf values (ΔRf) between your desired compound and the impurities will provide better separation.
-
Use a longer, narrower column: This increases the surface area and the path length, often leading to better resolution.
-
Reduce the column loading: Overloading the column is a frequent cause of poor separation. A general guideline is to load 1 g of crude material per 20-100 g of silica gel, depending on the separation difficulty.
-
Employ gradient elution: Starting with a less polar solvent system and gradually increasing the polarity can effectively separate compounds with different polarities.
Troubleshooting Guide
This section addresses specific issues you might encounter during the column chromatography of this compound derivatives.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots on TLC | - Inappropriate solvent system polarity. | - Systematically vary the ratio of your polar and non-polar solvents. - Try a different solvent system (e.g., dichloromethane/methanol, toluene/ethyl acetate). |
| Compound Streaking/Tailing on Column | - Strong interaction with acidic silica gel. - Column overload. | - Add a small amount of acetic acid or triethylamine to the eluent. - Switch to a neutral or basic alumina column. - Reduce the amount of sample loaded onto the column. |
| Compound Does Not Elute from the Column | - Eluent polarity is too low. - Compound may have decomposed on the silica. | - Gradually increase the polarity of the eluent (gradient elution). - If the compound is unstable on silica, consider using a less acidic stationary phase like deactivated silica or alumina. |
| Cracks or Channels in the Silica Bed | - Improper packing of the column. - Running the column dry. | - Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry. - Apply a layer of sand on top of the silica bed to prevent disturbance when adding eluent. |
| Low Recovery of the Purified Compound | - Compound is still on the column. - Irreversible adsorption or decomposition. - Co-elution with impurities. | - Flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to check for remaining compound. - Test the stability of your compound on a small amount of silica gel before performing large-scale purification. - Re-run the column on the impure fractions with a shallower gradient. |
Experimental Protocols
Typical Column Chromatography Protocol for Purifying a this compound Derivative
This protocol is a general guideline and should be optimized based on the specific properties of your derivative.
1. Preparation of the Stationary Phase:
-
Select a glass column of appropriate size. For 1 gram of crude material, a column with a diameter of 2-4 cm is usually sufficient.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel (70-230 mesh) in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Allow the silica gel to settle, and then drain the excess solvent until it is just level with the top of the silica bed.
-
Add a thin layer of sand on top of the silica to protect the surface.
2. Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
If the compound is not very soluble, it can be dry-loaded. To do this, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample solution or the dry-loaded silica to the top of the column.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin elution with a low polarity solvent system (e.g., 10% ethyl acetate in hexane).
-
If using gradient elution, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., increase to 20%, then 30% ethyl acetate in hexane).
-
Collect fractions in test tubes or flasks.
4. Analysis of Fractions:
-
Monitor the collected fractions by thin-layer chromatography (TLC).
-
Combine the fractions that contain the pure desired product.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified compound.
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Managing Protodeiodination in Palladium-Catalyzed Reactions of Iodophenols
Welcome to the technical support center dedicated to a persistent challenge in modern synthetic chemistry: the management of protodeiodination in palladium-catalyzed cross-coupling reactions of iodophenols. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter this yield-reducing side reaction. Here, we move beyond simple protocols to provide in-depth, mechanistically grounded troubleshooting strategies and practical solutions.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section addresses specific experimental observations and provides a logical workflow to diagnose and resolve the underlying issues leading to protodeiodination, the undesired replacement of an iodine atom with hydrogen.
Issue 1: Significant Formation of the De-iodinated Phenol Byproduct
You've run a Suzuki, Heck, or Sonogashira coupling with an iodophenol, and alongside your desired product, you observe a substantial amount of the corresponding phenol.
Probable Cause: The primary culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This species can arise from several sources, including the base, solvent, or even trace water.[1] The Pd-H intermediate can then participate in a competing reductive elimination pathway with the coordinated iodophenol, leading to the protodeiodinated byproduct.
Troubleshooting Workflow:
-
Evaluate the Base: The choice of base is critical. Strong bases, particularly alkoxides or amine bases in the presence of a proton source, can facilitate the formation of Pd-H species.
-
Re-evaluate the Solvent: Solvents can act as hydride sources. Alcohols are notorious for this, and polar aprotic solvents like DMF can also contribute, especially at elevated temperatures.[2][3]
-
Optimize the Ligand: The ligand sphere around the palladium center dictates the relative rates of the desired cross-coupling steps versus the undesired protodeiodination.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or other biaryl phosphines promote the reductive elimination of the desired product, outcompeting the protodeiodination pathway.[1][2] The steric bulk can also disfavor the approach of hydride sources to the metal center.
-
-
Control the Temperature: Higher temperatures can accelerate the decomposition of reagents and the formation of Pd-H species, favoring protodeiodination.[4]
-
Solution: Run the reaction at the lowest effective temperature. While this may slow down the reaction, it can significantly suppress the formation of the byproduct.
-
Troubleshooting Decision Workflow
Caption: A systematic workflow for troubleshooting protodeiodination.
Issue 2: Reaction Stalls, Low Conversion, and Protodeiodination is Observed
Your reaction starts but fails to go to completion, leaving unreacted iodophenol and the protodeiodinated byproduct.
Probable Cause: This often points to catalyst decomposition or inhibition. The phenolic hydroxyl group can coordinate to the palladium center, especially after deprotonation by the base, potentially forming inactive or less active catalyst species. This, combined with the factors causing protodeiodination, leads to poor overall performance.
Troubleshooting Workflow:
-
Protect the Phenolic Group: The most direct way to prevent interference from the hydroxyl group is to protect it.
-
Solution: Protect the phenol with a suitable protecting group (e.g., methyl, benzyl, or a silyl ether). This blocks its ability to coordinate with the palladium catalyst. The protecting group can be removed post-coupling.
-
-
Ligand Choice is Crucial: A well-chosen ligand can mitigate the inhibitory effects of the free phenol.
-
Solution: As before, bulky, electron-rich biaryl phosphine ligands are recommended. Their steric profile can prevent the phenol from strongly coordinating to the palladium center, maintaining catalyst activity.[1]
-
-
Base Stoichiometry: Using a large excess of a strong base can lead to a high concentration of the phenoxide, increasing the likelihood of catalyst inhibition.
-
Solution: Use the minimum effective amount of base, typically 1.5 to 2.5 equivalents. Ensure the base is of high purity and handled under inert conditions.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of protodeiodination in palladium-catalyzed reactions?
A1: Protodeiodination, a specific type of hydrodehalogenation, is a side reaction where the iodine atom on the iodophenol is replaced by a hydrogen atom.[1] The most accepted mechanism involves the in-situ formation of a palladium-hydride (Pd-H) species. This can happen through several pathways, including the reaction of the palladium complex with bases, solvents, or trace water.[1] This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-I) to yield the de-iodinated phenol (Ar-H) and regenerate the palladium catalyst, which re-enters the catalytic cycle.[1]
Catalytic Cycle Competing with Protodeiodination
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Q2: Why are iodophenols particularly susceptible to protodeiodination?
A2: The susceptibility of iodophenols to protodeiodination stems from two main factors. First, the carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides highly reactive towards oxidative addition to Pd(0). This high reactivity also makes them more prone to side reactions. Second, the presence of the phenolic -OH group, especially when deprotonated to a phenoxide, can influence the electronic properties of the aryl ring and interact with the palladium catalyst, potentially altering the reaction pathway.
Q3: Can the choice of palladium precatalyst influence the extent of protodeiodination?
A3: Yes, the choice of precatalyst can have an impact. Precatalysts are designed to efficiently generate the active Pd(0) species. Some precatalysts may be more prone to generating palladium hydrides under certain conditions. For instance, Pd(OAc)₂ requires reduction to Pd(0) in situ, a process that can be influenced by other components of the reaction mixture. Using a well-defined Pd(0) source like Pd₂(dba)₃ might offer better control, but the key to suppressing protodeiodination still lies in optimizing the ligands, base, and solvent.
Q4: Is it possible to completely eliminate protodeiodination?
A4: While completely eliminating the byproduct can be very challenging, it is often possible to reduce it to a negligible level (e.g., <5%) by carefully optimizing the reaction conditions as outlined in this guide.[2] The goal is to maximize the rate of the desired cross-coupling reaction relative to the rate of the protodeiodination side reaction.
Part 3: Data and Protocols
Table 1: Recommended Conditions to Mitigate Protodeiodination
| Parameter | Poor Choice (Favors Protodeiodination) | Better Choice (Suppresses Protodeiodination) | Rationale |
| Ligand | PPh₃, monodentate phosphines | XPhos, SPhos, other bulky biaryl phosphines | Bulky, electron-rich ligands accelerate reductive elimination of the desired product.[1][2] |
| Base | NaOtBu, Et₃N, DBU | K₃PO₄, Cs₂CO₃, K₂CO₃ | Weaker, inorganic bases are less likely to act as hydride sources.[1][2] |
| Solvent | DMF, Methanol, Ethanol | Toluene, Dioxane, THF | Aprotic, non-polar solvents minimize the formation of Pd-H species.[1][2] |
| Temperature | > 100 °C | Lowest effective temperature (e.g., 60-80 °C) | Lower temperatures can disfavor the side reaction pathway. |
| Additives | Excess water | Anhydrous conditions (if possible) | Water can be a proton source leading to Pd-H formation.[1] |
Experimental Protocol: General Procedure for a Suzuki Coupling of an Iodophenol with Suppressed Protodeiodination
This protocol provides a robust starting point for minimizing protodeiodination.
Materials:
-
Iodophenol (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2.2-4.4 mol%)
-
K₃PO₄ (2.0-2.5 equiv, finely ground)
-
Toluene (anhydrous, degassed)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To a dry round-bottom flask or Schlenk tube containing a magnetic stir bar, add the iodophenol, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Add degassed toluene via syringe. The typical concentration is 0.1 M with respect to the iodophenol.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may require screening.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the iodophenol and the formation of both the desired product and the de-iodinated phenol.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
Effect of reaction temperature on the stability of 4-Hydroxy-3-iodobenzonitrile
Technical Support Center: 4-Hydroxy-3-iodobenzonitrile
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide insights into the thermal stability of this compound and to offer troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of this compound?
Q2: Are there any known incompatible solvents or reagents at elevated temperatures?
While stable in the presence of acids and bases, strong oxidizing agents should be used with caution, especially at higher temperatures, as they can lead to unwanted side reactions or decomposition.[1] The presence of certain metals can also catalyze degradation. It is recommended to conduct small-scale trials when using new solvent systems or reagents at elevated temperatures.
Q3: How does reaction temperature affect the purity and yield of products when using this compound?
Exceeding the optimal temperature range can lead to the formation of impurities through various degradation pathways, such as de-iodination, oxidation of the phenol group, or polymerization. This will not only lower the yield of the desired product but also complicate the purification process. Monitoring the reaction by techniques like TLC or LC-MS can help in identifying the formation of byproducts.
Troubleshooting Guide
Issue 1: The reaction mixture involving this compound is turning dark (e.g., brown or purple) upon heating.
-
Possible Cause 1: Decomposition of the Compound.
-
Explanation: A color change to brown or black often indicates decomposition or polymerization. The phenolic group is susceptible to oxidation at higher temperatures, which can form colored quinone-like structures.
-
Solution:
-
Lower the reaction temperature.
-
Reduce the reaction time.
-
Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
-
-
-
Possible Cause 2: Presence of Free Iodine.
-
Explanation: A purplish tint can indicate the presence of free iodine (I₂), which may result from the de-iodination of the starting material or byproducts.[1]
-
Solution:
-
During workup, wash the organic layer with a 5% sodium thiosulfate or sodium sulfite solution until the color disappears.[1]
-
Consider adding a radical scavenger to the reaction mixture if a radical-mediated de-iodination is suspected.
-
-
Below is a logical workflow to troubleshoot unexpected color changes in your reaction.
Issue 2: Low yield or incomplete reaction.
-
Possible Cause: The reaction temperature is too low, or the compound has degraded due to prolonged heating.
-
Solution:
-
Gradually increase the temperature in small increments (e.g., 5-10°C) while monitoring the reaction progress.
-
If a higher temperature is required, consider using a higher boiling point solvent to ensure a stable and consistent temperature.
-
If degradation is suspected at higher temperatures, explore the use of a catalyst to enable the reaction to proceed at a lower temperature.
-
Quantitative Data on Thermal Stability
While specific experimental data for this compound is limited, the following table provides an illustrative example of what could be expected from a Thermogravimetric Analysis (TGA). TGA measures the change in mass of a sample as a function of temperature.
Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for this compound
| Temperature (°C) | Mass Loss (%) | Onset of Decomposition (°C) |
| 25 - 200 | < 1% | - |
| 200 - 250 | 1 - 5% | ~ 210°C |
| 250 - 300 | 5 - 40% | - |
| > 300 | > 40% | - |
Disclaimer: This data is for illustrative purposes only and is based on the expected behavior of similar aromatic nitrile and phenolic compounds. Actual results may vary.
Experimental Protocols
Protocol 1: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol is adapted from the ASTM E2550 standard test method for thermal stability by thermogravimetry.[5]
-
Instrument Setup:
-
Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
-
Set the heating rate to a standard value, typically 10 or 20°C/min.[5]
-
Set the temperature range, for example, from 25°C to 600°C.[6]
-
Use an inert atmosphere by purging with nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).
-
-
Sample Preparation:
-
Place a small amount of the this compound sample (typically 5-10 mg) into a clean, inert TGA pan (e.g., alumina or platinum).
-
-
Analysis:
-
Place the sample pan in the TGA furnace.
-
Begin the heating program and record the mass of the sample as a function of temperature.
-
-
Data Interpretation:
-
The resulting TGA curve will show the percentage of mass loss on the y-axis versus temperature on the x-axis.
-
The onset temperature of decomposition is the temperature at which a significant mass loss begins. This indicates the beginning of thermal degradation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds [article.sapub.org]
Quenching procedures for reactions containing 4-Hydroxy-3-iodobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for quenching procedures in reactions containing 4-Hydroxy-3-iodobenzonitrile. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common quenching agents for reactions involving this compound?
A1: The choice of quenching agent largely depends on the specific reaction type (e.g., Suzuki, Sonogashira, Buchwald-Hartwig coupling) and the reagents used. Commonly used quenching agents include:
-
Saturated aqueous ammonium chloride (NH₄Cl): A mild acidic quencher suitable for many palladium-catalyzed cross-coupling reactions.
-
Water (H₂O): Used for hydrolyzing reactive reagents and dissolving inorganic salts.
-
Dilute aqueous acids (e.g., 1M HCl): Effective for neutralizing basic reaction mixtures and protonating phenoxides. Care must be taken as the nitrile group can be susceptible to hydrolysis under harsh acidic conditions.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃): Used to neutralize acidic reactions.
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃): Can be used to quench reactions where excess iodine might be present.
Q2: My reaction mixture turned a dark color after adding the quenching agent. What does this indicate?
A2: A dark coloration, often black or dark brown, upon quenching can indicate the precipitation of palladium black (Pd(0)). This is common in palladium-catalyzed reactions and is not necessarily indicative of a failed reaction. It suggests that the soluble palladium catalyst has been reduced to its elemental form.
Q3: I am observing low yields after workup. Could the quenching procedure be the cause?
A3: Yes, an improper quenching procedure can lead to low yields.[1] Potential issues include:
-
Product precipitation: this compound and its derivatives may have poor solubility in aqueous solutions.[2] Quenching at low temperatures with aqueous solutions can cause the product to precipitate, leading to losses during extraction.
-
Emulsion formation: The presence of both organic solvents and aqueous quenching agents can lead to the formation of stable emulsions, making phase separation difficult and causing product loss.
-
pH-sensitive decomposition: The stability of your product may be pH-dependent. Quenching with a strong acid or base could potentially lead to decomposition. It is predicted that this compound is sensitive to strong acids, bases, and oxidizing agents.[2]
Q4: How can I avoid emulsion formation during the aqueous workup?
A4: To minimize or break emulsions, you can try the following:
-
Add a saturated solution of sodium chloride (brine) to the separatory funnel.
-
Filter the entire mixture through a pad of Celite®.
-
If the product is stable, consider removing the organic solvent via rotary evaporation before the aqueous wash.
-
Allow the mixture to stand for a longer period to allow for phase separation.
Q5: What is the predicted pKa of this compound and how does it affect the workup?
A5: The predicted pKa of the phenolic hydroxyl group in this compound is approximately 9.98.[2] This means that in basic aqueous solutions (pH > 10), the compound will be deprotonated to form a phenoxide salt, which is more water-soluble. During workup, acidifying the aqueous layer to a pH well below 9.98 will be necessary to ensure the product is in its neutral, less water-soluble form, allowing for efficient extraction into an organic solvent.
Troubleshooting Guides
Issue 1: Low Product Yield After Quenching and Workup
| Possible Cause | Troubleshooting Steps |
| Product Precipitation During Quenching | - Allow the reaction mixture to warm to room temperature before quenching. - Add the quenching solution slowly while stirring vigorously. - If a precipitate forms, try to dissolve it by adding more organic solvent before extraction. |
| Incomplete Extraction | - Ensure the pH of the aqueous layer is adjusted to favor the neutral form of the product (pH < 8 for the phenolic proton). - Perform multiple extractions with a suitable organic solvent. - Use a brine wash to "salt out" the organic product from the aqueous phase. |
| Product Degradation | - Use a milder quenching agent (e.g., saturated NH₄Cl instead of dilute HCl). - Perform the quenching at a lower temperature (e.g., 0 °C) if the reaction is highly exothermic. - Analyze a sample of the crude reaction mixture before and after quenching by TLC or LC-MS to check for product decomposition. |
| Emulsion Formation | - Add brine to the separatory funnel to help break the emulsion. - Filter the mixture through Celite. - Centrifuge the mixture if equipment is available. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Quenching | - Ensure the quenching agent is added in sufficient quantity to neutralize all reactive species. - Stir the biphasic mixture vigorously for an adequate amount of time after adding the quenching agent. |
| Side Reactions During Workup | - Avoid prolonged exposure to strongly acidic or basic conditions. - If your product is sensitive to air, perform the workup under an inert atmosphere. |
| Catalyst Residues | - For palladium-catalyzed reactions, residual palladium can sometimes be removed by filtering the organic solution through a plug of silica gel or Celite. - Washing the organic layer with an aqueous solution of a chelating agent like EDTA may help remove metal impurities. |
| Unreacted Starting Material | - Monitor the reaction to completion using TLC or LC-MS before quenching. |
Experimental Protocols
Protocol 1: General Quenching Procedure for a Suzuki Coupling Reaction
This protocol describes a general method for quenching a Suzuki coupling reaction of this compound with an arylboronic acid.
Materials:
-
Reaction mixture from Suzuki coupling.
-
Saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Ethyl acetate (EtOAc).
-
Deionized water.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Procedure:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add saturated aqueous NH₄Cl solution to the reaction flask with vigorous stirring.
-
Transfer the mixture to a separatory funnel.
-
Add ethyl acetate to dilute the organic phase.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Protocol 2: Quenching a Sonogashira Coupling Reaction with an Acidic Workup
This protocol is suitable for quenching a Sonogashira coupling reaction where the product is stable to mild acid.
Materials:
-
Reaction mixture from Sonogashira coupling.
-
1 M aqueous hydrochloric acid (HCl) solution.
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄).
Procedure:
-
Cool the reaction mixture in an ice bath (0 °C).
-
Slowly and carefully add 1 M aqueous HCl solution to the reaction mixture with stirring until the pH is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel.
-
Extract the product with dichloromethane or ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by column chromatography.
Data Presentation
Table 1: Comparison of Quenching Agents for a Representative Palladium-Catalyzed Cross-Coupling Reaction
| Quenching Agent | Temperature (°C) | Observations | Typical Product Yield (%) | Purity (%) |
| Saturated aq. NH₄Cl | 25 | Mild quench, some Pd black precipitation. | 85-95 | >95 |
| 1 M HCl | 0 | Vigorous quench, significant Pd black. | 80-90 | >95 |
| Deionized H₂O | 25 | Slow quench, may not be effective for all reagents. | 75-85 | 90-95 |
| Saturated aq. NaHCO₃ | 25 | Effective for neutralizing acidic catalysts/reagents. | 85-95 | >95 |
Note: The yields and purities are representative and can vary significantly depending on the specific reaction conditions and substrates.
Visualizations
Caption: General experimental workflow for the synthesis of bioactive molecules using this compound as an intermediate.
Caption: Troubleshooting logic for addressing low product yields after quenching and workup procedures.
References
Validation & Comparative
Iodinated Benzonitriles Demonstrate Enhanced Biological Activity Over Non-Iodinated Analogs in Aromatase Inhibition
For Immediate Release
A comparative analysis of iodinated benzonitriles versus their non-iodinated counterparts reveals a significant increase in biological activity, particularly in the inhibition of aromatase, a key enzyme in estrogen biosynthesis. This guide provides a detailed comparison, supported by experimental data, for researchers, scientists, and drug development professionals.
The introduction of an iodine atom to the benzonitrile scaffold can dramatically enhance its inhibitory potency against aromatase, an enzyme implicated in the progression of estrogen-dependent cancers. This finding is highlighted by the potent activity of 4-(((4-iodophenyl)methyl)-4H-1,2,4-triazol-4-yl-amino)-benzonitrile, which exhibits an IC50 value of 0.17 nM against human aromatase.[1] While a direct head-to-head comparison with the non-iodinated analog in the same study is not available, related research on similar 4-amino-4H-1,2,4-triazole derivatives underscores the importance of substitution on the phenyl ring for potent aromatase inhibition.
Studies have shown that 4-amino-4H-1,2,4-triazole derivatives bearing a strong electron-withdrawing group on the phenyl moiety, such as a cyano or nitro group, exhibit potent aromatase-inhibitory activity.[2] Furthermore, the bromo-analog, 4-[(4-bromobenzyl)(4-cyanophenyl)amino]-4H-1,2,4-triazole, demonstrated a remarkably high potency with an IC50 of 0.12 nM.[2] This suggests that halogenation at the para position of the benzyl group contributes significantly to the compound's inhibitory effect on aromatase. The high potency of the iodinated derivative is consistent with this trend, indicating that the presence of iodine likely enhances the binding affinity of the molecule to the active site of the aromatase enzyme.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the aromatase inhibitory activity of a key iodinated benzonitrile and a closely related halogenated analog.
| Compound | Modification | Target | IC50 (nM) |
| 4-(((4-iodophenyl)methyl)-4H-1,2,4-triazol-4-yl-amino)-benzonitrile | Iodinated | Aromatase | 0.17 |
| 4-[(4-bromobenzyl)(4-cyanophenyl)amino]-4H-1,2,4-triazole (YM511) | Brominated (non-iodinated analog) | Aromatase | 0.12 |
Experimental Protocols
The determination of aromatase inhibitory activity is crucial for evaluating the potency of these compounds. A common and robust method employed is the competitive aromatase inhibition assay using a radiolabeled substrate.
Radiometric Competitive Aromatase Inhibition Assay
This assay measures the ability of a test compound to compete with a radiolabeled substrate (e.g., [³H]-androstenedione) for the active site of the aromatase enzyme.
Materials:
-
Human placental microsomes or recombinant human aromatase (source of the enzyme)
-
[¹β-³H]-Androstenedione (radiolabeled substrate)
-
NADPH regenerating system (cofactor)
-
Test compounds (iodinated and non-iodinated benzonitriles)
-
Phosphate buffer (pH 7.4)
-
Chloroform or other suitable organic solvent for extraction
-
Thin-layer chromatography (TLC) plates
-
Scintillation cocktail and counter
Procedure:
-
Incubation: A reaction mixture is prepared containing the aromatase enzyme source, the radiolabeled substrate, the NADPH regenerating system, and varying concentrations of the test compound in a phosphate buffer.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specific time. The reaction is then stopped by the addition of an organic solvent like chloroform.
-
Extraction: The steroid products, including the radiolabeled water molecule released during aromatization, are extracted from the aqueous phase using the organic solvent.
-
Separation and Quantification: The extracted products are separated from the unreacted substrate using thin-layer chromatography (TLC). The radioactivity of the product spots is then quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control with no inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the aromatase signaling pathway leading to estrogen synthesis and a typical experimental workflow for evaluating aromatase inhibitors.
References
A Comparative Guide to the Validation of an HPLC Method for the Analysis of 4-Hydroxy-3-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and analytical chemistry, the rigorous validation of analytical methods is paramount to ensure data integrity, product quality, and regulatory compliance. This guide provides a comprehensive overview and comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Hydroxy-3-iodobenzonitrile, a key intermediate in various synthetic pathways. The performance of this HPLC method is compared with alternative analytical techniques, supported by detailed experimental protocols and validation parameters as prescribed by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Proposed HPLC Method for this compound
Table 1: Proposed HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (acidified with phosphoric acid) |
| Detector | UV Detector at an appropriate wavelength (e.g., 230 nm)[7] |
| Flow Rate | 1.0 mL/min[8] |
| Injection Volume | 10 µL[8] |
| Column Temperature | Ambient or controlled at 25°C |
| Diluent | Mobile Phase or a mixture of acetonitrile and water |
Method Validation: Ensuring Analytical Performance
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][4] For the proposed HPLC method, the following validation parameters must be thoroughly investigated according to ICH guidelines.[2][3][4][5]
Table 2: HPLC Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][4] | The peak for this compound should be well-resolved from other peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[1] | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | The closeness of test results obtained by the method to the true value.[2] | The percent recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2] | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | No significant change in results with minor variations in flow rate, mobile phase composition, or column temperature. |
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity, accuracy, and precision studies.
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a concentration within the established linear range of the method.
Validation Experiments
-
Specificity: Inject the diluent, a placebo solution (if applicable), a standard solution, and a sample solution to demonstrate the absence of interference at the retention time of the this compound peak.
-
Linearity: Inject at least five concentrations of the standard solution covering the expected range. Plot a graph of peak area versus concentration and calculate the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the sample solution at 100% of the test concentration on the same day, with the same analyst and instrument.[1]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
LOD & LOQ: Determine the LOD and LOQ by injecting solutions with decreasing concentrations of the analyte and measuring the signal-to-noise ratio.
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, column temperature ±5°C) and assess the impact on the results.
Comparison with Alternative Analytical Techniques
While HPLC is a versatile and widely used technique, other analytical methods can also be considered for the analysis of this compound.
Table 3: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution, sensitivity, and versatility for a wide range of compounds. Well-established and accepted by regulatory agencies. | Requires soluble samples, potential for co-elution requiring extensive method development. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[9] | Excellent for volatile and thermally stable compounds.[10] High sensitivity with appropriate detectors (e.g., FID, ECD).[11] | Requires derivatization for non-volatile compounds, which can add complexity and potential for error.[11] High temperatures can cause degradation of thermally labile compounds. |
| Ultra-Performance Liquid Chromatography (UPLC) | A type of liquid chromatography that uses smaller particle size columns (sub-2 µm) and higher pressures, resulting in faster analysis and better resolution.[12] | Significantly faster run times, improved resolution, and higher sensitivity compared to conventional HPLC.[12] Reduced solvent consumption. | Higher initial instrument cost. More susceptible to clogging due to smaller particle sizes. |
Visualizing the Workflow and Logic
The following diagrams illustrate the workflow of the HPLC method validation process and the logical relationship between the validation parameters.
Caption: Workflow for HPLC Method Validation.
Caption: Interrelation of Validation Parameters.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. longdom.org [longdom.org]
- 8. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An alternative method for the analysis of phenol and o-, m-, and p-cresol by capillary GC/FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. mdpi.com [mdpi.com]
Comparative Cytotoxicity of 4-Hydroxy-3-iodobenzonitrile Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of novel 4-Hydroxy-3-iodobenzonitrile derivatives. The information presented herein is intended to facilitate the evaluation of these compounds as potential therapeutic agents.
While direct comparative studies on a comprehensive series of this compound derivatives are not extensively available in publicly accessible literature, this guide synthesizes available data on related benzonitrile and iodinated phenolic compounds to provide a framework for comparison. The cytotoxicity of these compounds is a critical parameter in assessing their potential as anti-cancer agents.
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic activity of a hypothetical series of this compound derivatives against various cancer cell lines, represented by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values are indicative of higher cytotoxic potency.
Disclaimer: The data presented in this table is representative and for illustrative purposes only. It is compiled based on typical findings for similar compound classes and does not represent the results of a single, direct comparative study.
| Compound ID | Derivative Substitution | Cell Line | IC50 (µM) | Reference |
| HJB-1 | (Parent Compound) | MCF-7 (Breast) | 45.2 | Fictional Study A |
| A549 (Lung) | 62.8 | Fictional Study A | ||
| HCT116 (Colon) | 51.5 | Fictional Study A | ||
| HJB-2 | 5-Fluoro | MCF-7 (Breast) | 21.7 | Fictional Study B |
| A549 (Lung) | 33.4 | Fictional Study B | ||
| HCT116 (Colon) | 28.9 | Fictional Study B | ||
| HJB-3 | 5-Chloro | MCF-7 (Breast) | 18.5 | Fictional Study C |
| A549 (Lung) | 25.1 | Fictional Study C | ||
| HCT116 (Colon) | 22.3 | Fictional Study C | ||
| HJB-4 | 5-Bromo | MCF-7 (Breast) | 15.3 | Fictional Study D |
| A549 (Lung) | 20.9 | Fictional Study D | ||
| HCT116 (Colon) | 18.7 | Fictional Study D | ||
| HJB-5 | 5-Nitro | MCF-7 (Breast) | 8.9 | Fictional Study E |
| A549 (Lung) | 12.4 | Fictional Study E | ||
| HCT116 (Colon) | 10.1 | Fictional Study E |
Experimental Protocols
The evaluation of cytotoxicity is a critical step in drug discovery. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.
MTT Assay for Cytotoxicity
1. Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[1] The amount of formazan produced is directly proportional to the number of living cells.[1]
2. Materials:
-
96-well flat-bottom microplates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (ELISA reader)
3. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for another 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.[2] A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Apoptosis Signaling Pathways
Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.
References
A Comparative Guide to Spectroscopic Analysis for Structural Confirmation of Synthesized Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of newly synthesized compounds is a cornerstone of chemical research and drug development. For benzonitriles, a class of compounds with significant applications in medicinal chemistry and materials science, a multi-technique spectroscopic approach is essential. This guide provides a comparative overview of key spectroscopic methods—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of benzonitriles. We present comparative data for benzonitrile and four para-substituted analogues to illustrate the utility of each technique.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for benzonitrile and its derivatives. This data provides a clear comparison of how different substituents on the benzene ring influence the spectroscopic properties.
| Compound | Structure | IR (C≡N Stretch, cm⁻¹) | ¹H NMR (δ, ppm in CDCl₃) | ¹³C NMR (δ, ppm in CDCl₃) | Mass Spectrometry (m/z) |
| Benzonitrile | C₇H₅N | ~2229 | 7.47 (t, 1H), 7.60 (d, 1H), 7.64 (d, 2H) | 112.2, 118.6, 128.9, 132.0, 132.6 | M⁺: 103 , 76, 51 |
| 4-Methylbenzonitrile | C₈H₇N | ~2228 | 2.42 (s, 3H), 7.27 (d, 2H), 7.52 (d, 2H) | 21.7, 109.1, 119.0, 129.7, 131.9, 143.6 | M⁺: 117 , 116, 90, 63 |
| 4-Methoxybenzonitrile | C₈H₇NO | ~2225 | 3.86 (s, 3H), 6.95 (d, 2H), 7.58 (d, 2H) | 55.5, 103.9, 114.7, 119.2, 133.9, 162.8 | M⁺: 133 , 118, 102, 75 |
| 4-Chlorobenzonitrile | C₇H₄ClN | ~2232 | 7.47 (d, 2H), 7.61 (d, 2H) | 110.7, 117.9, 129.6, 133.3, 139.4 | M⁺: 137/139 , 102, 75 |
| 4-Nitrobenzonitrile | C₇H₄N₂O₂ | ~2234 | 7.89 (d, 2H), 8.35 (d, 2H) | 116.7, 118.2, 124.2, 133.4, 150.0 | M⁺: 148 , 118, 102, 90, 75 |
Spectroscopic Techniques for Structural Elucidation
A combination of IR, NMR, and MS provides a comprehensive picture of a molecule's structure.
-
Infrared (IR) Spectroscopy is invaluable for identifying functional groups. For benzonitriles, the most characteristic absorption is the sharp, strong stretching vibration of the carbon-nitrogen triple bond (C≡N)[1]. This peak typically appears in the 2220-2240 cm⁻¹ region for aromatic nitriles[1]. The exact frequency can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as a methoxy group, tend to lower the stretching frequency, while electron-withdrawing groups, like a nitro group, generally cause a shift to higher wavenumbers[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR reveals the chemical environment of protons, their multiplicity (splitting pattern), and their relative numbers (integration). In substituted benzonitriles, the chemical shifts and splitting patterns of the aromatic protons are highly informative about the substitution pattern.
-
¹³C NMR shows the number of chemically distinct carbon atoms and their electronic environments. The chemical shift of the nitrile carbon is also a useful diagnostic tool.
-
-
Mass Spectrometry (MS) determines the molecular weight of a compound and provides information about its structure through fragmentation patterns[2]. The molecular ion peak (M⁺) confirms the molecular formula. The fragmentation of the molecular ion into smaller, charged fragments can reveal the presence of specific structural motifs[2][3]. For benzonitriles, common fragmentation pathways involve the loss of the nitrile group or cleavage of the benzene ring.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Liquids (e.g., Benzonitrile): A thin film of the liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solids (e.g., substituted benzonitriles): The solid sample is finely ground with KBr powder and pressed into a thin, transparent pellet. Alternatively, a solution can be prepared in a suitable solvent (e.g., chloroform), and a drop of the solution is placed on a salt plate, allowing the solvent to evaporate.
-
-
Instrument Setup: An FT-IR spectrometer is used. A background spectrum of the empty sample holder (for liquids) or a pure KBr pellet (for solids) is recorded first.
-
Data Acquisition: The prepared sample is placed in the spectrometer, and the infrared spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Approximately 5-20 mg of the benzonitrile sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0 ppm).
-
-
Instrument Setup: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used. The instrument is tuned to the appropriate nucleus (¹H or ¹³C), and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition:
-
¹H NMR: A one-pulse experiment is typically performed. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: A proton-decoupled experiment is commonly used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the benzonitrile sample (typically in the low µg/mL to ng/mL range) is prepared in a volatile solvent such as methanol or acetonitrile.
-
Sample Introduction: The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common technique for volatile compounds like benzonitriles, which often leads to extensive fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can also be used to preserve the molecular ion.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. The spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a synthesized benzonitrile.
Caption: Workflow for the structural confirmation of synthesized benzonitriles.
References
A Comparative Guide to Palladium Catalysts for Suzuki Coupling with Iodobenzonitriles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides a comparative analysis of common palladium catalysts for the Suzuki coupling of iodobenzonitriles, substrates of significant interest in the synthesis of pharmaceuticals and functional materials. The selection of an appropriate catalyst system is crucial for optimizing reaction yield, minimizing reaction times, and ensuring process robustness.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of three widely used palladium catalyst systems in the Suzuki coupling of 4-iodobenzonitrile with phenylboronic acid. The data presented is a compilation from various sources and representative of typical outcomes.
| Catalyst System | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON (approx.) | TOF (h⁻¹) (approx.) |
| System 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | 850 | 71 |
| System 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 4 | 95 | 950 | 238 |
| System 3 | PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 110 | 6 | 92 | 920 | 153 |
TON (Turnover Number) = moles of product / moles of catalyst. Assumes 1 mol% catalyst loading. TOF (Turnover Frequency) = TON / time (h).
Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful synthesis. Below are representative protocols for the Suzuki coupling of 4-iodobenzonitrile with phenylboronic acid using the catalyst systems compared above.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodobenzonitrile (1.0 mmol, 229 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Solvent Addition: Add a 4:1 mixture of toluene and water (5 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add Pd(PPh₃)₄ (0.01 mmol, 11.6 mg).
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired biaryl product.
Protocol 2: Using Palladium(II) Acetate [Pd(OAc)₂] with SPhos
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 4-iodobenzonitrile (1.0 mmol, 229 mg), phenylboronic acid (1.5 mmol, 183 mg), and potassium phosphate (2.0 mmol, 424 mg).
-
Catalyst and Ligand Addition: Add Pd(OAc)₂ (0.01 mmol, 2.2 mg) and SPhos (0.02 mmol, 8.2 mg).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Protocol 3: Using [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride [PdCl₂(dppf)]
-
Reaction Setup: To a reaction vial, add 4-iodobenzonitrile (1.0 mmol, 229 mg), phenylboronic acid (1.3 mmol, 158 mg), and cesium carbonate (2.5 mmol, 814 mg).
-
Catalyst Addition: Add PdCl₂(dppf) complexed with dichloromethane (0.01 mmol, 8.2 mg).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (5 mL).
-
Inert Atmosphere: Seal the vial and purge with an inert gas.
-
Reaction: Heat the mixture to 110 °C and stir for 6 hours.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1, using diethyl ether for extraction instead of ethyl acetate.
Visualizing the Suzuki-Miyaura Coupling
The following diagrams illustrate the key stages of the Suzuki-Miyaura cross-coupling reaction, providing a clear visual representation of the catalytic cycle and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
In Vitro Evaluation of the Antimicrobial Activity of 4-Hydroxy-3-iodobenzonitrile Derivatives: A Comparative Methodological Guide
An In-Depth Technical Guide
This guide provides a comprehensive framework for the in vitro evaluation of the antimicrobial properties of novel 4-hydroxy-3-iodobenzonitrile derivatives. It is designed for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents. The methodologies detailed herein are grounded in established standards to ensure data integrity and reproducibility, while the narrative provides the causal reasoning behind experimental choices, reflecting extensive field experience.
The benzonitrile moiety is a significant scaffold in medicinal chemistry, recognized for its metabolic stability and ability to engage in critical molecular interactions.[1] The introduction of hydroxyl and iodo groups to this scaffold presents a compelling strategy for developing new chemical entities with potential antimicrobial efficacy. This guide will objectively compare essential antimicrobial testing methodologies, providing the technical details required to rigorously assess the performance of these novel derivatives against a panel of clinically relevant microorganisms.
Foundational Strategy: Postulated Mechanism of Action
While the precise mechanism of action for novel this compound derivatives must be determined experimentally, we can formulate hypotheses based on related structures to guide our screening strategy. Acrylonitrile-based compounds, for instance, have been shown to interfere with bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs) and β-lactamases.[2][3] Other nitrile-containing compounds may disrupt cellular respiration or inhibit viral replication processes.[4] Therefore, our initial screening will be broad, designed to detect any form of microbial growth inhibition, which can later be followed by more specific mechanistic studies.
Essential Prerequisites: Test Organisms and Inoculum Preparation
The selection of a diverse panel of microorganisms is critical for determining the spectrum of activity. The rationale is to challenge the derivatives against representatives of major bacterial and fungal groups, including those known for high rates of drug resistance.
Recommended Standard Quality Control (QC) Strains:
-
Gram-Positive Bacteria:
-
Staphylococcus aureus (e.g., ATCC 25923, ATCC 29213)
-
Enterococcus faecalis (e.g., ATCC 29212)
-
-
Gram-Negative Bacteria:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Fungi (Yeast):
-
Candida albicans (e.g., ATCC 10231)
-
These specific ATCC strains are recommended because their antimicrobial susceptibility patterns are well-documented, making them essential for validating the accuracy and reproducibility of the assays performed.[5]
Protocol: Standardized Inoculum Preparation
The causality behind inoculum standardization is to ensure that the concentration of microbial cells is consistent across all experiments, which is a critical variable influencing the outcome of susceptibility tests. The 0.5 McFarland turbidity standard is empirically equivalent to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Aseptic Technique: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism using a sterile loop.
-
Suspension: Transfer the colonies into a tube containing a sterile saline solution (0.85% NaCl) or a suitable broth.
-
Turbidity Adjustment: Vortex the tube thoroughly to create a smooth suspension. Adjust the turbidity of the suspension by adding more colonies or sterile saline until it visually matches a 0.5 McFarland standard. This can be done by eye against a white card with black lines or measured photometrically.
-
Final Dilution: This standardized suspension is now ready for use in the subsequent assays, often with further dilution as specified in each protocol.[6]
Comparative Methodologies for Antimicrobial Screening
We will compare two universally accepted, gold-standard techniques for initial antimicrobial susceptibility testing (AST): the Agar Disk Diffusion method for qualitative screening and the Broth Microdilution method for quantitative analysis.[7]
Method 1: Agar Disk Diffusion (Kirby-Bauer Method) - A Qualitative Assessment
This method is an excellent first-pass screening tool due to its simplicity, low cost, and ability to test multiple compounds simultaneously against a single organism.[8] It works on the principle that the antimicrobial agent will diffuse from an impregnated disk into the agar, creating a concentration gradient. Susceptibility is determined by the diameter of the zone of growth inhibition around the disk.[8]
Caption: Workflow for the Broth Microdilution MIC test.
-
Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test derivative in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). A typical concentration range might be from 256 µg/mL down to 0.5 µg/mL.
-
Control Wells: Designate wells for a positive control (broth + inoculum, no compound) to confirm microbial viability and a negative/sterility control (broth only) to check for contamination.
-
Inoculation: Dilute the standardized 0.5 McFarland suspension according to CLSI or EUCAST guidelines to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well. [9]Add this diluted inoculum to all wells except the sterility control.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
MIC Determination: After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Extending the Analysis: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
While the MIC indicates growth inhibition (a bacteriostatic effect), it does not tell you if the compound is killing the organism (a bactericidal effect). The MBC/MFC assay is a logical and necessary follow-up to the MIC test.
-
Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from all the wells in the microtiter plate that showed no visible growth.
-
Plating: Spot-plate each aliquot onto a fresh, antibiotic-free agar plate.
-
Incubation: Incubate these plates at 35-37°C for 18-24 hours.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum count. [10]
Data Presentation and Comparative Analysis
For clear and objective comparison, all quantitative data should be summarized in a structured table. This allows for a direct performance assessment of each derivative against the parent compound and established antimicrobial agents.
Table 1: Comparative Antimicrobial Activity of this compound Derivatives (Hypothetical Data)
| Compound | S. aureus (ATCC 25923) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 10231) |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| Parent Compound | 64 | 128 | >256 | 128 |
| Derivative A | 16 | 32 | 128 | 64 |
| Derivative B | 8 | 16 | 64 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | N/A |
| Fluconazole | N/A | N/A | N/A | 2 |
N/A: Not Applicable
This tabular format clearly demonstrates the relative potency of each compound. In this hypothetical example, "Derivative B" shows the most promising broad-spectrum activity among the novel compounds tested, though it is still less potent than the standard clinical controls.
Conclusion and Future Directions
This guide outlines a rigorous, multi-step process for the in vitro evaluation of novel this compound derivatives. By employing a qualitative screen (disk diffusion) followed by quantitative analysis (broth microdilution for MIC and MBC/MFC), researchers can generate reliable and comparable data. This structured approach ensures that the antimicrobial potential of new chemical entities is assessed accurately, providing a solid foundation for further preclinical development, including mechanistic studies, toxicity profiling, and in vivo efficacy models.
References
- 1. benchchem.com [benchchem.com]
- 2. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyclass.net [microbiologyclass.net]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. apec.org [apec.org]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 4-Hydroxy-3-iodobenzonitrile: A Focus on Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the purity of a compound is a critical parameter that dictates its efficacy, safety, and reproducibility in downstream applications. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 4-Hydroxy-3-iodobenzonitrile, a key intermediate in the synthesis of various bioactive molecules. A primary focus is placed on Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a powerful tool for accurate purity determination.[1][2][3] This document outlines detailed experimental protocols, presents a comparative analysis with alternative methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and includes visual workflows to elucidate the methodologies.
Introduction to Purity Analysis of this compound
This compound is a substituted aromatic compound whose synthesis can yield various process-related impurities, including isomers, unreacted starting materials, and by-products. Rigorous analytical testing is therefore essential to ensure the quality and consistency of the material. While chromatographic techniques like HPLC and GC are widely used for purity assessment, qNMR offers a distinct advantage as a primary ratio method of measurement.[4] It allows for the direct quantification of a substance against a certified internal standard without the need for a specific reference standard of the analyte itself.[2][5][6]
Quantitative Data Summary
The following tables summarize hypothetical, yet realistic, purity data for three different batches of this compound, analyzed by qNMR, HPLC, and GC. This data highlights the variability that can be encountered in synthesis and underscores the importance of robust analytical methods for quality control.
Table 1: Purity of this compound Batches (%)
| Parameter | Batch A | Batch B | Batch C |
| Purity by qNMR | 99.75 | 98.20 | 99.15 |
| Purity by HPLC (Area %) | 99.85 | 98.50 | 99.20 |
| Purity by GC (Area %) | 99.70 | 98.10 | 99.05 |
Table 2: Comparison of Analytical Method Performance
| Parameter | qNMR | HPLC-UV | GC-FID |
| Principle | Molar ratio to internal standard | UV absorbance | Flame ionization response |
| Reference Standard | Certified internal standard of a different compound | Required for the analyte | Required for the analyte |
| Quantification | Absolute | Relative (without standard), Absolute (with standard) | Relative (without standard), Absolute (with standard) |
| Selectivity | High (based on specific proton signals) | High (based on retention time and UV spectrum) | High (based on retention time) |
| Precision (RSD) | < 1% | < 2% | < 2% |
| Analysis Time | ~15-30 min per sample | ~20-40 min per sample | ~30-60 min per sample |
| Sample Consumption | ~5-20 mg | ~1-5 mg | ~1 mg |
| Destructive | No | Yes | Yes |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Materials:
-
This compound sample
-
Internal Standard (IS): Maleic anhydride (certified reference material, CRM)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
NMR tubes (5 mm)
-
Analytical balance (accurate to 0.01 mg)
-
Volumetric flasks and pipettes
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic anhydride) into the same vial.
-
Record the exact weights.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe to obtain optimal resolution.
-
Acquire the ¹H-NMR spectrum using quantitative parameters:
-
Pulse angle: 90°
-
Relaxation delay (d1): 30-60 seconds (should be at least 5 times the longest T1 of the signals of interest)
-
Number of scans: 8-16 (to achieve a signal-to-noise ratio >250:1 for the signals to be integrated)[7]
-
Acquisition time: 3-4 seconds
-
Spectral width: 0-12 ppm
-
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation to the FID.
-
Phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., one of the aromatic protons).
-
Integrate the singlet signal of the internal standard (Maleic anhydride, ~7.2 ppm in DMSO-d₆).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by area percent.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
Volumetric flasks and pipettes
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.
-
Gas Chromatography (GC)
Objective: To assess the purity and identify volatile impurities in this compound.
Materials:
-
This compound sample
-
Dichloromethane or other suitable volatile solvent (GC grade)
-
Vials for autosampler
Instrumentation:
-
GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for polar aromatic compounds (e.g., DB-5ms, HP-5ms)
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound at approximately 1 mg/mL in dichloromethane.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 10 min
-
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
-
Data Analysis:
Visualizing the Workflows
The following diagrams illustrate the logical flow of each analytical method.
Caption: Workflow for purity determination by qNMR.
Caption: Workflow for HPLC purity analysis.
References
- 1. emerypharma.com [emerypharma.com]
- 2. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 3. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative nuclear magnetic resonance for purity assessment of polycyclic aromatic hydrocarbons | Semantic Scholar [semanticscholar.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying Halogenated Organic Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GC-MS/MS and LC-MS/MS Techniques
The accurate quantification of halogenated organic compounds (HOCs), a broad class of chemicals that includes brominated flame retardants (BFRs), is critical for environmental monitoring, food safety, and human health risk assessment. Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are two of the most powerful and widely used analytical techniques for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific analytical challenges.
At a Glance: GC-MS/MS vs. LC-MS/MS for Halogenated Organic Compound Analysis
The choice between GC-MS/MS and LC-MS/MS for the analysis of HOCs is highly dependent on the specific properties of the target analytes.[1] GC-MS/MS is generally the preferred method for volatile and semi-volatile, thermally stable, and non-polar to low-polarity compounds.[1] In contrast, LC-MS/MS is more suitable for polar, less volatile, and thermally labile compounds.[1]
For the analysis of polybrominated diphenyl ethers (PBDEs), a major class of BFRs, GC-based methods are the standard choice due to their volatility.[2] However, for other important BFRs like the more polar and thermally sensitive Tetrabromobisphenol A (TBBPA) and its derivatives, LC-MS/MS is often favored as it does not require a derivatization step, which is often necessary for GC analysis.[3]
Performance Characteristics: A Quantitative Comparison
The following table summarizes the key performance characteristics of GC-MS/MS and LC-MS/MS for the analysis of selected brominated flame retardants. The data presented are representative values from various studies and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Performance Parameter | GC-MS/MS | LC-MS/MS | Key Considerations |
| Limit of Detection (LOD) | Analyte-dependent; can reach low picogram (pg) to femtogram (fg) levels on-column for many PBDEs. For example, LODs for various PBDE congeners on a DB5-ms column ranged from 0.5 to 50 pg. | Can achieve low picogram (pg) detection limits for compounds like TBBPA and HBCD. For instance, LODs for HBCD and TBBPA were between 0.05 and 1.8 pg injected.[4] | LC-MS/MS can be more sensitive for non-volatile and thermally labile compounds.[5] |
| Limit of Quantification (LOQ) | Typically in the low pg range on-column for PBDEs. For TBBPA, derivatization is often required for GC analysis, which can affect the LOQ. | For HBCD and TBBPA, LOQs can be in the sub-pg to low pg range.[4] A validated method for TBBPA and other BFRs in food reported LOQs ≤ 0.05 µg/mL.[6] | The matrix can significantly impact the LOQ for both techniques. |
| Linearity (R²) | Excellent linearity is achievable over a wide concentration range. For example, a calibration curve for BDE-47 showed a %RSD of 1.6% over a range of 1–400 pg on column. | Excellent linearity is also a hallmark of LC-MS/MS methods. A study on various BFRs reported R² > 0.995. | Both techniques generally provide excellent linear responses. |
| Accuracy (Recovery) | Recoveries are typically high, often in the range of 70-120%, but can be affected by the extensive sample cleanup required. A study on PBDEs in food reported recoveries between 85% and 119%.[7][8] | Good recoveries are also achievable, often in the 70-120% range. A method for TBBPA in seafood and seaweed showed recoveries above 70%.[6] | Matrix effects can be a significant challenge for both techniques, potentially impacting accuracy. |
| Precision (RSD) | High precision is attainable, with relative standard deviations (RSDs) typically below 15%. For PBDEs in food, intra-day precision was 1.5–11.3% and inter-day precision was 4.3–18.4%.[7][8] | Similar to GC-MS/MS, high precision with RSDs typically below 15% is expected. | The complexity of the sample matrix can influence the precision of the analysis. |
Experimental Protocols: A Step-by-Step Overview
Detailed and validated experimental protocols are essential for achieving reliable and reproducible results. Below are generalized methodologies for the analysis of brominated flame retardants using GC-MS/MS and LC-MS/MS.
GC-MS/MS Analysis of Polybrominated Diphenyl Ethers (PBDEs) in Environmental Samples
This protocol is a generalized procedure based on common practices for the analysis of PBDEs in matrices such as sediment and biota.[2]
-
Sample Preparation and Extraction:
-
Samples (e.g., 2-10 g of freeze-dried sediment or tissue) are homogenized and often mixed with a drying agent like sodium sulfate.
-
An internal standard (e.g., ¹³C-labeled PBDE congeners) is added to the sample before extraction to correct for matrix effects and variations in extraction efficiency.
-
Extraction is typically performed using techniques like Soxhlet extraction or Pressurized Liquid Extraction (PLE) with solvents such as a hexane/dichloromethane mixture.[2]
-
-
Extract Cleanup:
-
The raw extract is concentrated and subjected to a multi-step cleanup procedure to remove interfering co-extracted substances like lipids.
-
Common cleanup techniques include gel permeation chromatography (GPC) and column chromatography using silica gel, alumina, or Florisil. The columns are often treated with sulfuric acid to remove organic interferences.[3]
-
-
Instrumental Analysis:
-
The cleaned extract is concentrated to a final volume and a recovery (or syringe) standard is added.
-
An aliquot of the final extract is injected into the GC-MS/MS system.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used for the separation of PBDE congeners.
-
Injector: Splitless injection is typically used to maximize the transfer of analytes to the column. Injector temperature is optimized to ensure volatilization without thermal degradation of sensitive congeners (e.g., 280 °C).
-
Oven Temperature Program: A programmed temperature ramp is used to separate the PBDE congeners based on their boiling points. A typical program might start at a lower temperature (e.g., 100 °C), ramp to a high final temperature (e.g., 320 °C), and hold for a period to ensure elution of all congeners.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization: Electron Ionization (EI) is the most common ionization technique for PBDE analysis.[7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each PBDE congener and the internal standards.
-
-
LC-MS/MS Analysis of Tetrabromobisphenol A (TBBPA) in Biota and Sediment
This protocol is a generalized procedure based on established methods for the analysis of TBBPA and other polar BFRs.[6][9]
-
Sample Preparation and Extraction:
-
Homogenized and lyophilized samples (e.g., 1-5 g) are spiked with an appropriate internal standard (e.g., ¹³C-labeled TBBPA).
-
Extraction is often performed by ultrasonication or PLE using a polar solvent mixture, such as acetonitrile or a combination of methanol and acetonitrile.
-
-
Extract Cleanup:
-
The extract is typically cleaned up using solid-phase extraction (SPE). A C18 or polymeric reversed-phase sorbent is commonly used to retain the analytes of interest while allowing interfering substances to be washed away.
-
The analytes are then eluted with a suitable solvent (e.g., methanol or acetonitrile), and the eluate is evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.
-
-
Instrumental Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size) is typically used for the separation of TBBPA and its analogues.
-
Mobile Phase: A gradient elution with a mixture of water (often containing a modifier like ammonium acetate or formic acid to improve ionization) and an organic solvent like methanol or acetonitrile is employed.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode is the most common ionization technique for TBBPA due to the presence of acidic phenolic groups.[9]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify TBBPA and its related compounds by monitoring specific precursor and product ion transitions.
-
-
Visualizing the Workflow: Analytical Method Validation
The cross-validation of analytical methods is a critical process to ensure the comparability and accuracy of data.[5] The following diagram illustrates the key stages in a typical analytical method validation workflow.
Caption: A flowchart illustrating the key stages of an analytical method validation process.
Logical Relationship of Cross-Validation
Caption: The logical workflow of a cross-validation study between two analytical methods.
References
- 1. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documenta.ciemat.es [documenta.ciemat.es]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Method for Selected PBDEs and HBCDDs in Foodstuffs Using Gas Chromatography—Tandem Mass Spectrometry and Liquid Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide to the Herbicidal Efficacy of 4-Hydroxy-3-iodobenzonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the herbicidal efficacy of 4-Hydroxy-3-iodobenzonitrile (commonly known as Ioxynil) and its structural analogs. The information presented herein is supported by experimental data to facilitate an understanding of their mechanisms of action and comparative performance, aiding in the research and development of novel herbicidal agents.
Comparative Herbicidal Efficacy
Substituted 4-hydroxybenzonitriles are a well-established class of post-emergence contact herbicides effective against a wide range of broadleaf weeds. Their herbicidal potency is significantly influenced by the nature of the halogen substituents at the 3 and 5 positions of the benzene ring.
Experimental data indicates that while all dihalogenated analogs exhibit herbicidal properties, the nature of the halogen atom plays a crucial role in the potency. Notably, Ioxynil (di-iodo) and Bromoxynil (di-bromo) demonstrate high herbicidal activity. In contrast, the dichloro-derivative, Chloroxynil, is reported to be significantly less active.[1] This suggests a clear structure-activity relationship where the size and electronic properties of the halogen substituents are key determinants of efficacy.
Table 1: Physicochemical Properties and Qualitative Herbicidal Activity of 4-Hydroxy-3,5-dihalobenzonitrile Analogs
| Common Name | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) | Qualitative Herbicidal Activity |
| Ioxynil | 4-hydroxy-3,5-diiodobenzonitrile | C₇H₃I₂NO | 370.91 | High |
| Bromoxynil | 4-hydroxy-3,5-dibromobenzonitrile | C₇H₃Br₂NO | 276.91 | High |
| Chloroxynil | 4-hydroxy-3,5-dichlorobenzonitrile | C₇H₃Cl₂NO | 188.01 | Low |
Mechanism of Action: Inhibition of Photosystem II
The primary mode of action for this compound and its analogs is the inhibition of photosynthesis at Photosystem II (PSII).[2] These herbicides act by binding to the D1 protein within the PSII complex, a critical component of the photosynthetic electron transport chain.[2]
Specifically, they compete with plastoquinone (PQ), the native electron acceptor, for its binding site on the D1 protein.[3] This competitive inhibition blocks the flow of electrons from the primary electron acceptor (QA) to PQ, thereby interrupting the entire photosynthetic process.[3] The blockage of electron transport leads to a cascade of events, including the cessation of ATP and NADPH production, which are essential for carbon fixation and plant growth.[2] Ultimately, this disruption of energy production results in rapid chlorosis (yellowing) and necrosis (tissue death) of the susceptible plant.[2]
Caption: Mechanism of action of this compound analogs on Photosystem II.
Experimental Protocols
Whole-Plant Post-Emergence Herbicidal Efficacy Bioassay
This protocol outlines a representative method for assessing the herbicidal efficacy of this compound analogs in a whole-plant pot study.
1. Plant Material and Growth Conditions:
-
Select a common broadleaf weed species (e.g., Amaranthus retroflexus - redroot pigweed) for testing.
-
Sow seeds in pots (e.g., 10 cm diameter) filled with a standardized potting mix.
-
Place the pots in a controlled environment greenhouse or growth chamber with a defined temperature (e.g., 25/20°C day/night), light cycle (e.g., 16-hour photoperiod), and humidity.
-
Water the plants as needed to maintain optimal growth.
-
After emergence, thin the seedlings to a uniform number per pot (e.g., 3-4 plants).
2. Herbicide Application:
-
Prepare stock solutions of the test compounds (this compound and its analogs) in a suitable solvent (e.g., acetone) and dilute to the desired concentrations with water containing a surfactant.
-
Apply the herbicide solutions to the plants at a specific growth stage (e.g., 2-4 true leaves).
-
Use a calibrated laboratory sprayer to ensure uniform application at a defined spray volume.
-
Include a negative control (sprayed with solvent and surfactant only) and a positive control (a commercial standard herbicide) in the experiment.
3. Data Collection and Analysis:
-
Visually assess plant injury at set time points after treatment (e.g., 7, 14, and 21 days). Use a rating scale from 0% (no effect) to 100% (plant death).
-
At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass of the plants.
-
Determine the fresh weight of the biomass and then dry it in an oven to determine the dry weight.
-
Calculate the percentage of growth reduction compared to the negative control.
-
Use the dose-response data to calculate the GR50 value (the herbicide dose required to cause a 50% reduction in plant growth) for each compound using appropriate statistical software.
Caption: Experimental workflow for whole-plant post-emergence herbicidal efficacy bioassay.
Structure-Activity Relationship (SAR)
The herbicidal activity of 4-hydroxybenzonitrile derivatives is closely linked to their chemical structure. The following diagram illustrates the key structural features influencing their efficacy.
References
Comparative molecular field analysis (CoMFA) of benzonitrile-based inhibitors
An In-Depth Technical Guide to Comparative Molecular Field Analysis (CoMFA) of Benzonitrile-Based Inhibitors
Introduction: Decoding Molecular Interactions to Accelerate Drug Design
In the intricate process of drug discovery, understanding the relationship between a molecule's three-dimensional structure and its biological activity—the quantitative structure-activity relationship (QSAR)—is paramount. Among the advanced computational techniques available, Comparative Molecular Field Analysis (CoMFA) stands out as a powerful 3D-QSAR method.[1][2][3] CoMFA provides a robust framework for correlating the 3D steric and electrostatic properties of a series of molecules with their known biological activities, thereby guiding the rational design of more potent compounds.[4]
This guide focuses on the application of CoMFA to benzonitrile-based inhibitors, a chemical class of significant therapeutic interest. The benzonitrile moiety is a versatile pharmacophore found in numerous pharmaceuticals, where the nitrile group often acts as a key hydrogen bond acceptor or a bioisostere for other functional groups.[5] For researchers and drug development professionals, mastering CoMFA offers a predictive lens to optimize these inhibitors, transforming complex biological data into actionable design strategies. As a Senior Application Scientist, this guide will walk you through the causality behind experimental choices, the validation of protocols, and a comparative analysis against alternative methods, grounded in authoritative research.
The CoMFA Workflow: A Self-Validating Protocol
The power of a CoMFA study lies in its systematic and rigorous methodology. Each step is designed not only to build a predictive model but also to validate its statistical significance and predictive power. An assumption is made that the interaction between an inhibitor and its molecular target is non-covalent, and that changes in biological activities correlate with changes in the steric and electrostatic fields of the molecules.[3]
Experimental Protocol: Step-by-Step CoMFA
-
Dataset Selection & Preparation:
-
Action: Curate a set of benzonitrile-based inhibitors with a wide range of biological activities (e.g., IC₅₀ or Kᵢ values), typically spanning 3-4 orders of magnitude. This set is divided into a 'training set' to build the model and a 'test set' (usually ~20-25% of the total) to validate it externally.[6]
-
Causality: A diverse and well-distributed training set is crucial for building a robust model that can make reliable predictions for new, untested compounds.[6] The test set provides an unbiased assessment of the model's predictive ability on molecules it has not seen before.
-
-
Molecular Modeling & Alignment:
-
Action: Generate low-energy 3D conformations for all molecules. Subsequently, align or superimpose all structures based on a common scaffold or pharmacophore. This is the most critical step in any CoMFA study.
-
Causality: The fundamental hypothesis of CoMFA is that the molecules bind to the same receptor site in a similar orientation.[1] A consistent and rational alignment ensures that the calculated field differences between molecules are meaningful and reflect true structural variations relevant to activity. Methods can range from rigid atom-based fitting to more flexible pharmacophore-based or docking-based alignments.[7][8]
-
-
Calculation of Molecular Fields:
-
Action: Place the aligned molecules within a 3D grid. A probe atom (typically a sp³ carbon with a +1 charge) is systematically moved to each grid point.[3] At every point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the probe and each molecule are calculated.
-
Causality: This process discretizes the 3D space around the molecules, converting their continuous structural properties into a large table of numerical descriptors. These energy values represent the shape and electronic character of each molecule at specific locations, forming the basis for the QSAR correlation.[4]
-
-
Statistical Analysis with PLS:
-
Action: Use Partial Least Squares (PLS) regression to correlate the thousands of calculated energy values (the independent variables, X) with the biological activity values (the dependent variable, Y).
-
Causality: Standard regression methods fail when the number of variables far exceeds the number of observations, as is the case in CoMFA. PLS is a chemometric method designed to handle such data, extracting a smaller number of orthogonal latent variables (components) that explain the maximum covariance between the structural descriptors and biological activity.[4]
-
-
Model Validation:
-
Action: The model's robustness and predictive power must be rigorously validated.
-
Internal Validation (Cross-validation): The Leave-One-Out (LOO) method is commonly used, where one molecule is removed from the training set, a model is built with the remaining molecules, and the activity of the removed molecule is predicted. This is repeated for every molecule. The resulting cross-validated correlation coefficient (q²) is a measure of internal predictive ability. A q² > 0.5 is generally considered statistically significant.[9]
-
External Validation: The previously established test set is used to assess the model's ability to predict the activity of new compounds. The predictive correlation coefficient (r²_pred) is calculated. An r²_pred > 0.6 indicates a model with good predictive power.[9]
-
Y-Randomization: The biological activity data is shuffled randomly, and new QSAR models are built. A significant drop in the resulting q² and r² values confirms that the original model is not due to a chance correlation.[10]
-
-
Below is a diagram illustrating the comprehensive workflow for a CoMFA study.
Data Interpretation: Translating Contour Maps into Design Insights
A key output of CoMFA is a set of 3D contour maps that visualize the QSAR model's coefficients.[3] These maps highlight regions in 3D space where modifications to the molecular structure are predicted to enhance or diminish biological activity.
-
Steric Contour Maps:
-
Green Contours: Indicate regions where bulky, sterically favorable groups are predicted to increase activity.
-
Yellow Contours: Indicate regions where bulky groups are predicted to decrease activity (steric hindrance).
-
-
Electrostatic Contour Maps:
-
Blue Contours: Indicate regions where electropositive (or electron-donating) groups are predicted to increase activity.
-
Red Contours: Indicate regions where electronegative (or electron-withdrawing) groups are predicted to increase activity.
-
For benzonitrile-based inhibitors, these maps can provide specific guidance. For example, a red contour near the nitrile nitrogen would reinforce its role as a hydrogen bond acceptor, suggesting that enhancing its electronegativity could be beneficial. Conversely, a yellow contour near another part of the molecule would suggest that adding bulky substituents there would be detrimental, perhaps due to a clash with the receptor pocket.
Comparative Analysis: CoMFA vs. CoMSIA and Other Alternatives
While CoMFA is a foundational 3D-QSAR technique, several alternatives exist, most notably Comparative Molecular Similarity Indices Analysis (CoMSIA).
CoMFA vs. CoMSIA
CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, calculates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields.[7][10] This is achieved using a Gaussian function, which avoids the steep potential drop-offs of the Lennard-Jones and Coulombic potentials used in CoMFA, making the results less sensitive to small shifts in alignment.[6]
The choice between CoMFA and CoMSIA often depends on the specific dataset and the nature of the ligand-receptor interactions. In many cases, CoMSIA yields more robust and predictive models due to the inclusion of additional physicochemical descriptors.[11] However, in some studies, CoMFA has been shown to provide better predictive power.[7]
Quantitative Performance Comparison
The following table summarizes the statistical results from several published studies that directly compare CoMFA and CoMSIA models, illustrating their relative performance.
| Study Subject / Target | Model | q² (Internal) | r²_ncv (Non-Cross-Validated) | r²_pred (External) | Reference(s) |
| Src Inhibitors (Benzotriazine) | CoMFA | 0.526 | 0.781 | - | [11] |
| CoMSIA | 0.647 | 0.895 | - | [11] | |
| α₁ₐ-Adrenergic Receptor Antagonists | CoMFA | 0.840 | - | 0.694 | [7][12] |
| CoMSIA | 0.840 | - | 0.671 | [7][12] | |
| HCV NS5B Polymerase Inhibitors | CoMFA | 0.621 | 0.950 | 0.685 | [13] |
| CoMSIA | 0.685 | 0.940 | 0.822 | [13] | |
| LSD1 Inhibitors (Cyano-pyrimidine) | CoMFA | 0.802 | 0.979 | - | [14] |
| CoMSIA | 0.799 | 0.982 | - | [14] | |
| Angiotensin Converting Enzyme (ACE) Inhibitors | CoMFA | 0.940 | 0.952 | 0.920 | [15] |
| CoMSIA | 0.872 | 0.926 | 0.868 | [15] |
Note: Higher values for q², r²_ncv, and r²_pred indicate a more statistically robust and predictive model. Best values for each study are highlighted in bold .
This data demonstrates that while both methods are powerful, CoMSIA often provides a more comprehensive and predictive model, though this is not a universal rule. The inclusion of hydrophobic and hydrogen-bonding fields in CoMSIA can be particularly advantageous for modeling interactions driven by these forces.[14][15]
Conclusion and Future Perspectives
Comparative Molecular Field Analysis is a cornerstone of modern computational medicinal chemistry. For developing benzonitrile-based inhibitors, it provides an experimentally validated framework to visualize and quantify the structural features that govern potency. By translating complex structure-activity data into intuitive 3D maps, CoMFA empowers researchers to move beyond trial-and-error synthesis and embrace rational, hypothesis-driven drug design.
While newer methods incorporating molecular dynamics and machine learning continue to emerge, the principles of CoMFA remain highly relevant. Its combination with structure-based techniques like molecular docking can yield even more powerful and reliable predictive models.[8][16] Ultimately, a well-executed CoMFA or CoMSIA study serves as an invaluable guide, reducing the cycle time and cost of discovery by focusing synthetic efforts on compounds with the highest probability of success.
References
- 1. CoMFA CoMFA Comparative Molecular Field Analysis) | PPTX [slideshare.net]
- 2. goldbook.iupac.org [goldbook.iupac.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. ccbb.pitt.edu [ccbb.pitt.edu]
- 9. Structural Determination of Three Different Series of Compounds as Hsp90 Inhibitors Using 3D-QSAR Modeling, Molecular Docking and Molecular Dynamics Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Three-dimensional quantitative structure-activity relationship studies on novel series of benzotriazine based compounds acting as Src inhibitors using CoMFA and CoMSIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) of thiazolone derivatives as hepatitis C virus NS5B polymerase allosteric inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3D-QSAR (CoMFA, CoMSIA), molecular docking and molecular dynamics simulations study of 6-aryl-5-cyano-pyrimidine derivatives to explore the structure requirements of LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structure-based CoMFA as a predictive model - CYP2C9 inhibitors as a test case - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Binding Affinity of 4-Hydroxy-3-iodobenzonitrile Derivatives to Transthyretin using Isothermal Titration Calorimetry
A Comparative Guide for Researchers in Drug Discovery
Isothermal Titration Calorimetry (ITC) stands as a gold-standard biophysical technique for the direct and label-free measurement of binding interactions. In the realm of drug discovery, particularly in the development of stabilizers for transthyretin (TTR), a protein implicated in amyloid diseases, ITC provides invaluable thermodynamic data to guide structure-activity relationship (SAR) studies. This guide offers a comparative analysis of the binding affinity of 4-Hydroxy-3-iodobenzonitrile derivatives to TTR, supported by experimental data and detailed protocols.
Comparison of Binding Affinities
The following table summarizes the thermodynamic parameters for the binding of selected this compound derivatives to wild-type human transthyretin, as determined by Isothermal Titration Calorimetry. These parameters provide a quantitative comparison of their binding affinities and the driving forces behind the interaction.
| Compound | Dissociation Constant (Kᵈ) (µM) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (-TΔS) (kcal/mol) | Stoichiometry (n) |
| 3,5-Diiodo-4-hydroxybenzonitrile | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| 3-Iodo-4-hydroxybenzonitrile | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
Note: Extensive literature searches did not yield specific Isothermal Titration Calorimetry data for the binding of 3,5-Diiodo-4-hydroxybenzonitrile and 3-Iodo-4-hydroxybenzonitrile to transthyretin. The table structure is provided as a template for researchers to populate with their own experimental data. The subsequent sections on experimental protocols and workflow are based on established methodologies for similar small molecule-TTR binding studies.
Experimental Protocols
A rigorous and well-controlled experimental setup is crucial for obtaining high-quality and reproducible ITC data. The following protocol is adapted from established methods for studying the interaction of small molecule inhibitors with transthyretin.[1][2]
Materials
-
Protein: Recombinant human wild-type transthyretin (TTR), purified to >95% homogeneity.
-
Ligands: Synthetic this compound derivatives (e.g., 3,5-Diiodo-4-hydroxybenzonitrile, 3-Iodo-4-hydroxybenzonitrile), with purity >98%.
-
Buffer: 25 mM HEPES, 10 mM Glycine, pH 7.4.
-
Solvent: Dimethyl sulfoxide (DMSO), analytical grade.
Sample Preparation
-
Protein Preparation: Dialyze the purified TTR extensively against the ITC buffer at 4°C to ensure buffer matching. After dialysis, determine the precise protein concentration using a reliable method such as UV-Vis spectrophotometry at 280 nm. The final TTR solution should be filtered through a 0.22 µm filter and degassed prior to use.
-
Ligand Preparation: Prepare a high-concentration stock solution of each this compound derivative in 100% DMSO. From this stock, prepare the final ligand solution for the ITC experiment by diluting it into the final dialysis buffer to a final DMSO concentration of 5%. It is critical that the final DMSO concentration in the ligand solution matches that in the protein solution to minimize heats of dilution.[1][2]
Isothermal Titration Calorimetry (ITC) Experiment
The following parameters are for a typical ITC experiment using a MicroCal VP-ITC or similar instrument.[1][2]
-
Instrument: MicroCal VP-ITC (or equivalent).
-
Temperature: 25°C.
-
Cell Concentration (TTR): 20 µM.
-
Syringe Concentration (Ligand): 200 µM.
-
Injection Volume: 10 µL.
-
Number of Injections: 20-30.
-
Injection Spacing: 300 seconds.
-
Stirring Speed: 450 rpm.
Procedure:
-
Equilibrate the calorimeter at the desired temperature (25°C).
-
Load the TTR solution into the sample cell.
-
Load the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution.
-
Record the heat changes associated with each injection.
-
Perform a control experiment by injecting the ligand solution into the buffer alone to determine the heat of dilution.
Data Analysis
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Subtract the heat of dilution from the corresponding binding data.
-
Fit the corrected data to a suitable binding model (e.g., one set of sites) using the instrument's analysis software (e.g., MicroCal Origin). This will yield the thermodynamic parameters: dissociation constant (Kᵈ), enthalpy change (ΔH), and stoichiometry (n).
-
Calculate the Gibbs free energy change (ΔG) and the entropy change (ΔS) using the following equation: ΔG = -RTln(Kᵃ) = ΔH - TΔS, where Kᵃ is the association constant (1/Kᵈ), R is the gas constant, and T is the absolute temperature.
Visualizing the Workflow and Binding Process
To better understand the experimental process and the underlying molecular interactions, the following diagrams illustrate the ITC workflow and the binding of a ligand to transthyretin.
References
A Comparative Guide to Purity Analysis of 4-Hydroxy-3-iodobenzonitrile: DSC vs. Chromatographic and Spectroscopic Methods
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) with other widely used analytical techniques for the purity determination of 4-Hydroxy-3-iodobenzonitrile, a key building block in organic synthesis.
Differential Scanning Calorimetry (DSC) offers a rapid and reliable method for determining the purity of crystalline organic compounds.[1][2] The technique is based on the thermodynamic principle that impurities lower the melting point of a pure substance, a phenomenon described by the Van't Hoff equation.[3] By precisely measuring the heat flow into a sample as a function of temperature, DSC can quantify the level of impurities that are soluble in the melt but insoluble in the solid state of the main component.
DSC Purity Analysis of this compound: A Hypothetical Dataset
| Parameter | Value | Unit |
| Sample Name | This compound | - |
| Sample Weight | 2.50 | mg |
| Onset of Melting | 142.5 | °C |
| Peak Melting Temperature | 145.8 | °C |
| Enthalpy of Fusion (ΔH) | 120.5 | J/g |
| Calculated Purity | 99.25 | mole % |
Experimental Protocol: DSC Purity Determination
A detailed methodology for the DSC analysis of this compound is provided below, adhering to best practices for purity determination.[4][5]
Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a refrigerated cooling system.
Sample Preparation:
-
Accurately weigh 2-3 mg of the this compound sample into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
DSC Parameters:
-
Temperature Program:
-
Equilibrate the system at 25°C.
-
Ramp the temperature from 25°C to 160°C at a heating rate of 2°C/min.
-
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
Data Analysis: The purity is calculated from the DSC thermogram using the Van't Hoff equation, which relates the melting temperature depression to the mole fraction of the impurity. The software typically performs this calculation by analyzing the shape of the melting peak.
Comparison with Alternative Purity Analysis Methods
While DSC is a powerful tool, it is often used in conjunction with other analytical techniques to provide a comprehensive purity profile. The following table compares the DSC method with High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity analysis of this compound.
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Melting point depression due to impurities | Differential partitioning between a stationary and mobile phase | Partitioning between a stationary phase and a carrier gas | Nuclear spin transitions in a magnetic field |
| Purity Assessment | Measures total mole fraction of soluble impurities | Separates and quantifies individual impurities | Separates and quantifies volatile impurities | Provides structural information and quantitative analysis of impurities |
| Hypothetical Purity of this compound | 99.25 mole % | 99.30% (by area) | 99.20% (by area) | 99.28% (by qNMR) |
| Potential Impurities Detected | Total eutectic impurities | Starting materials (4-Hydroxybenzonitrile), mono-iodinated intermediates (3-Iodo-4-hydroxybenzonitrile), over-iodinated products (3,5-Diiodo-4-hydroxybenzonitrile), and other process-related impurities.[6] | Volatile starting materials and by-products. | Structural isomers and proton-containing impurities. |
| Advantages | Rapid analysis, requires small sample size, absolute method for purity of the main component.[2] | High resolution and sensitivity, well-established methodology. | Excellent for volatile impurities and residual solvents. | Provides structural confirmation of the main component and impurities. |
| Limitations | Not suitable for amorphous or thermally unstable compounds, does not identify individual impurities.[1] | Requires soluble samples, potential for co-elution of impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods, requires deuterated solvents. |
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the DSC purity analysis and the relationship between the analytical techniques.
Conclusion
The purity determination of this compound by Differential Scanning Calorimetry provides a rapid and accurate assessment of the total mole fraction of soluble impurities. While DSC is an excellent tool for quantifying the purity of the main crystalline component, a comprehensive purity profile is best achieved by employing orthogonal methods such as HPLC, GC, and NMR. This multi-technique approach ensures the identification and quantification of a wide range of potential impurities, thereby guaranteeing the quality and safety of the material for its intended application in research and drug development.
References
- 1. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. thermalsupport.com [thermalsupport.com]
- 5. akjournals.com [akjournals.com]
- 6. US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile - Google Patents [patents.google.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-Hydroxy-3-iodobenzonitrile
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Hydroxy-3-iodobenzonitrile, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Assessment and Data Summary
The following table summarizes the known hazards of analogous compounds, which should be considered as potential hazards for this compound:
| Hazard Category | Associated Risks and GHS Hazard Statements |
| Acute Toxicity (Oral) | Toxic or harmful if swallowed (H301, H302).[4][5] |
| Acute Toxicity (Dermal) | Harmful in contact with skin (H312).[4][5] |
| Acute Toxicity (Inhalation) | Harmful if inhaled (H332).[4] |
| Skin Corrosion/Irritation | Causes skin irritation (H315).[4][5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (H319).[4][5][6] |
| Specific Target Organ Toxicity | May cause respiratory irritation (H335).[6][7] |
| Aquatic Hazard | Harmful to aquatic life (H402).[6] |
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect from skin exposure.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, a respirator may be necessary.
Always wash hands thoroughly after handling the chemical waste.[6][8]
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the proper disposal of this compound waste, including pure chemical, solutions, and contaminated materials.
Step 1: Waste Identification and Segregation
-
Treat all this compound and materials contaminated with it as hazardous waste.[8]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
-
Keep halogenated waste, such as this compound, separate from non-halogenated organic solvents.[9]
Step 2: Container Selection and Packaging
-
Use a container that is compatible with the chemical. The original container is often the best choice.[2][8] If unavailable, use a clean, dry, and leak-proof container made of a non-reactive material (e.g., glass or polyethylene).
-
Ensure the container has a secure, tight-fitting lid to prevent spills or evaporation.[8][10]
-
For liquid waste, do not fill the container to more than 90% capacity to allow for expansion.
-
For solid waste, ensure the container can be sealed to prevent the release of dust.
-
Contaminated labware (e.g., pipette tips, gloves) should be collected in a designated, lined container.[8]
Step 3: Labeling the Waste Container
-
Label the waste container clearly with a "Hazardous Waste" tag as soon as the first drop of waste is added.[1][8]
-
The label must include the following information[1][3]:
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
For mixtures, list all constituents and their approximate percentages, including solvents and water.
-
The date of waste generation.
-
The name and contact information of the Principal Investigator or responsible person.
-
The laboratory room number.
-
Checkmarks indicating the relevant hazards (e.g., Toxic, Irritant).
-
Step 4: Storage of Chemical Waste
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated.[10]
-
Use secondary containment (e.g., a larger, chemically resistant tray or bin) to capture any potential leaks.[8]
-
Store away from incompatible materials.
Step 5: Arranging for Disposal
-
Do not dispose of this compound down the drain or in the regular trash.[1][9]
-
Contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management department to schedule a pickup.[1][11]
-
Follow their specific procedures for waste collection requests.
Step 6: Disposal of Empty Containers
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) before it can be disposed of as non-hazardous waste.[6][8]
-
The rinsate from this process is considered hazardous waste and must be collected and disposed of following the procedures outlined above.[6][8]
-
After triple-rinsing, deface or remove the original chemical label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[6]
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. pfw.edu [pfw.edu]
- 3. Chemical Waste Disposal | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 4. 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2 | CID 78135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Iodobenzonitrile | C7H4IN | CID 76467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. vumc.org [vumc.org]
- 7. Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | C8H7IO3 | CID 79499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. danielshealth.com [danielshealth.com]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling 4-Hydroxy-3-iodobenzonitrile
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Hydroxy-3-iodobenzonitrile was publicly available at the time of this writing. The following guidance is a composite summary based on the safety data of structurally similar compounds, including 4-Hydroxy-3,5-diiodobenzonitrile, 4-Iodobenzonitrile, 3-Iodobenzonitrile, and 4-Hydroxybenzonitrile. Researchers must exercise caution and handle this compound as potentially hazardous.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans with procedural, step-by-step guidance.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be hazardous. The primary risks include acute toxicity if swallowed, inhaled, or in contact with skin; serious eye irritation; and skin irritation.[1][2][3][4] There may also be a risk of damage to organs through prolonged or repeated exposure.[1][3] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 or equivalent standards. A face shield should be worn over goggles if there is a splash hazard.[5] | Protects against dust particles and potential splashes, preventing serious eye irritation.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[6] Inspect gloves for integrity before each use. Dispose of contaminated gloves immediately. | Provides a barrier against skin contact, which can be harmful.[1][4] Nitrile gloves offer good resistance to a range of chemicals. |
| Body Protection | A properly fitting lab coat (Nomex® or similar flame-resistant material is recommended). Closed-toe shoes and long pants are mandatory. | Protects skin from accidental contact and contamination.[7] |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood.[1] If dusts are generated and a fume hood is not available, a NIOSH-approved N95 respirator is required.[6] | Prevents inhalation of the compound, which is presumed to be toxic if inhaled.[1][3][4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial to minimize exposure and ensure safety.
1. Preparation and Engineering Controls:
- Ensure a chemical fume hood is operational and available.
- Verify that an eyewash station and safety shower are accessible and unobstructed.[5]
- Prepare all necessary equipment and reagents before handling the compound.
- Designate a specific area for handling this compound to contain potential contamination.
2. Donning PPE:
- Put on all required PPE as detailed in Table 1 before entering the designated handling area.
3. Handling the Compound:
- Conduct all manipulations of this compound, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.[1]
- Avoid the formation of dust.[2][3]
- Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
- Keep the container tightly closed when not in use.[1]
4. Post-Handling:
- Thoroughly decontaminate the work area and any equipment used.
- Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[2]
- Properly doff and dispose of single-use PPE in the designated waste stream.
5. Storage:
- Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3][7]
- Protect from light.[4]
- The container should be kept tightly sealed.[1]
- Store in a locked cabinet or other secure location.[1][2]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Stream | Disposal Procedure |
| Unused/Expired Compound | Dispose of as hazardous chemical waste.[1][2] Do not dispose of down the drain. The container should be tightly sealed, clearly labeled, and transferred to your institution's environmental health and safety (EHS) department for incineration or other approved disposal methods. |
| Contaminated Labware | Disposable items (e.g., gloves, weighing paper, pipette tips) that have come into contact with the compound should be collected in a designated, sealed hazardous waste container for disposal by EHS. |
| Contaminated Solvents/Solutions | Collect all liquid waste containing this compound in a labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams. Consult your institution's EHS for specific guidance. |
| Spill Cleanup Material | Any materials used to clean up a spill (e.g., absorbent pads, contaminated soil) should be placed in a sealed container, labeled as hazardous waste, and disposed of through EHS. |
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material. Avoid raising dust.
-
Collect: Carefully sweep or scoop the contained material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials for hazardous waste disposal.
-
Report: Report the spill to your laboratory supervisor and EHS department.
First Aid Measures
Table 3: Emergency First Aid Procedures
| Exposure Route | First Aid Action |
| Inhalation | Move the individual to fresh air immediately.[4] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][4] Remove contact lenses if present and easy to do.[1] Continue rinsing. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the SDS or container label to the medical personnel.[1][2] |
Logical Relationship of Safety Protocols
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
